molecular formula C19H26N4O4 B10829284 Frunexian CAS No. 1803270-60-1

Frunexian

Numéro de catalogue: B10829284
Numéro CAS: 1803270-60-1
Poids moléculaire: 374.4 g/mol
Clé InChI: NYPSZHLKEMYZKK-XFJVYGCCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Frunexian (also known as EP-7041) is a potent and selective small-molecule inhibitor of activated coagulation Factor XI (FXIa), a key target in the intrinsic pathway of blood coagulation . With the chemical formula C19H26N4O4 and a molecular weight of 374.44 g/mol , it is investigated as a promising next-generation anticoagulant. Its mechanism of action involves disrupting the role of FXIa in contact-activated and tissue factor-initiated thrombin generation, thereby inhibiting thrombus formation . Preclinical and clinical data suggest that targeting FXIa with this compound may prevent pathological thrombosis with a potentially reduced risk of bleeding complications compared to traditional anticoagulants . A phase I clinical study in healthy subjects demonstrated that this compound has an acceptable safety profile with no bleeding events, predictable pharmacokinetics, and dose-proportional pharmacodynamic effects, effectively prolonging activated partial thromboplastin time (aPTT) and inhibiting FXIa activity . This profile makes this compound a highly valuable compound for cardiovascular and thrombosis research, particularly for studying mechanisms of contact activation on artificial surfaces such as in extracorporeal membrane oxygenation (ECMO) and other medical devices . This product is intended for non-clinical research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

1803270-60-1

Formule moléculaire

C19H26N4O4

Poids moléculaire

374.4 g/mol

Nom IUPAC

(2S,3R)-3-[(2-amino-4-pyridinyl)methyl]-1-[[(1R)-1-cyclohexylethyl]carbamoyl]-4-oxoazetidine-2-carboxylic acid

InChI

InChI=1S/C19H26N4O4/c1-11(13-5-3-2-4-6-13)22-19(27)23-16(18(25)26)14(17(23)24)9-12-7-8-21-15(20)10-12/h7-8,10-11,13-14,16H,2-6,9H2,1H3,(H2,20,21)(H,22,27)(H,25,26)/t11-,14-,16+/m1/s1

Clé InChI

NYPSZHLKEMYZKK-XFJVYGCCSA-N

SMILES isomérique

C[C@H](C1CCCCC1)NC(=O)N2[C@@H]([C@H](C2=O)CC3=CC(=NC=C3)N)C(=O)O

SMILES canonique

CC(C1CCCCC1)NC(=O)N2C(C(C2=O)CC3=CC(=NC=C3)N)C(=O)O

Origine du produit

United States

Foundational & Exploratory

Frunexian's Mechanism of Action on the Contact Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Frunexian, a novel small-molecule anticoagulant, with a specific focus on its interaction with the contact pathway of the coagulation cascade. The information presented herein is intended to support further research and development efforts in the field of antithrombotic therapy.

Executive Summary

This compound is a potent and selective, intravenously administered inhibitor of activated Factor XI (FXIa).[1][2][3] Its mechanism of action is centered on the specific interruption of the intrinsic coagulation cascade, also known as the contact activation pathway. This targeted approach offers the potential for effective anticoagulation with a reduced risk of bleeding complications compared to traditional anticoagulants. Clinical evidence demonstrates that this compound selectively prolongs the activated partial thromboplastin time (aPTT), a key indicator of intrinsic pathway activity, without significantly affecting the prothrombin time (PT), which measures the extrinsic pathway.[1][2] This specificity underscores its focused action on the contact pathway.

The Contact Activation Pathway and this compound's Point of Intervention

The contact activation pathway is a critical component of the coagulation cascade, typically initiated upon contact of blood with negatively charged surfaces, such as those on medical devices, or with certain biological activators.[4] This pathway plays a significant role in the amplification of thrombin generation and the formation of pathological thrombi.

The sequence of events in the contact pathway is as follows:

  • Activation of Factor XII (FXII): The pathway is initiated by the activation of FXII to FXIIa.

  • Activation of Factor XI (FXI): FXIIa then activates FXI to FXIa.

  • Activation of Factor IX (FIX): FXIa, in turn, activates FIX to FIXa.

  • Propagation to the Common Pathway: FIXa, along with its cofactor Factor VIIIa, proceeds to activate Factor X, leading into the common pathway of coagulation and culminating in the formation of a fibrin clot.

This compound exerts its anticoagulant effect by directly binding to and inhibiting the enzymatic activity of FXIa. This inhibition is the pivotal point of its mechanism, effectively halting the propagation of the coagulation cascade down the intrinsic pathway.

Contact_Pathway_Intervention cluster_contact_pathway Contact Activation Pathway FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact Activation FXI Factor XI FXIIa->FXI Activates FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX Activates FIXa Factor IXa FIX->FIXa Common Pathway Common Pathway FIXa->Common Pathway This compound This compound This compound->Inhibition

This compound's targeted inhibition of Factor XIa.

Quantitative Pharmacodynamic and Pharmacokinetic Data

Phase I clinical trials in healthy adult volunteers have provided key quantitative data on the pharmacodynamics (PD) and pharmacokinetics (PK) of this compound following continuous intravenous infusion.

Pharmacodynamic Profile

The primary pharmacodynamic effect of this compound is the dose-dependent prolongation of aPTT.

ParameterDose (mg/kg/h)Result
Maximum aPTT Ratio to Baseline (Mean) 0.31.33[2]
0.61.46[2]
1.01.59[2]
1.51.80[2]
2.251.92[2]
Placebo1.04[2]
Heparin Sodium (8 IU/kg/h)1.12[2]
EC50 for aPTT/Baseline N/A8940 ng/mL[2][5][6]
EC50 for FXI Clotting Activity/Baseline N/A1300 ng/mL[2][5][6]

No appreciable change in Prothrombin Time (PT) was observed at any dose level.[1]

Pharmacokinetic Profile

This compound exhibits a predictable pharmacokinetic profile with rapid achievement of steady state and a short half-life, which is advantageous for an intravenous anticoagulant in the acute care setting.[7]

ParameterValue
Time to Steady State (Median) 1.02 to 1.50 hours[2][5][6]
Mean Half-life 1.15 to 1.43 hours[2][5]

Plasma concentration at steady state and area under the concentration-time curve demonstrated dose-proportional increases.[2][5][6]

Experimental Protocols

The following provides an overview of the methodologies employed in the key clinical studies cited.

Phase I Clinical Trial in Healthy Chinese Adult Volunteers
  • Study Design: A randomized, placebo- and positive-controlled, sequential, ascending-dose study.[2][5]

  • Participants: Healthy adult volunteers.[2][5]

  • Dosing Regimen: Continuous 5-day intravenous infusions at doses of 0.3, 0.6, 1.0, 1.5, and 2.25 mg/kg/h.[2][6]

  • Control Groups: Placebo and a positive control of heparin sodium (8 IU/kg/h).[2][6]

  • Pharmacodynamic Assessments:

    • Activated Partial Thromboplastin Time (aPTT): Measured to assess the effect on the intrinsic coagulation pathway.

    • Prothrombin Time (PT): Measured to assess the effect on the extrinsic coagulation pathway.

    • Activated Clotting Time (ACT): Measured as another indicator of coagulation status.

    • Factor XI Clotting Activity: Assayed to determine the direct inhibitory effect on FXI.

  • Pharmacokinetic Assessments: Plasma concentrations of this compound were measured at various time points to determine key PK parameters.

Experimental_Workflow cluster_study_design Phase I Clinical Trial Workflow cluster_analysis Analysis Performed Screening Healthy Volunteer Screening Randomization Randomization Screening->Randomization Dosing 5-Day Continuous IV Infusion (this compound, Placebo, or Heparin) Randomization->Dosing Sampling Blood Sampling (Pre-dose, during infusion, post-infusion) Dosing->Sampling Analysis Sample Analysis Sampling->Analysis PD_Analysis Pharmacodynamic Analysis (aPTT, PT, ACT, FXI Activity) Analysis->PD_Analysis PK_Analysis Pharmacokinetic Analysis (Plasma Concentration) Analysis->PK_Analysis

Workflow for the Phase I clinical evaluation of this compound.

Conclusion

This compound's mechanism of action is characterized by the potent and selective inhibition of Factor XIa. This targeted approach within the contact activation pathway of coagulation provides a promising avenue for the development of a safer anticoagulant therapy. The quantitative data from clinical trials support a predictable and dose-proportional anticoagulant effect, primarily affecting the intrinsic pathway. The detailed experimental protocols provide a foundation for the design of future preclinical and clinical investigations into this novel therapeutic agent.

References

Frunexian (EP-7041): A Technical Guide to its Chemical Structure, Synthesis, and Anticoagulant Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Frunexian (formerly EP-7041 and HSK36273) is a potent and selective, intravenously administered small molecule inhibitor of activated Factor XI (FXIa).[1][2] This technical guide provides a comprehensive overview of the chemical structure, synthetic approaches, mechanism of action, and available preclinical and clinical data for this compound. The document is intended to serve as a resource for researchers and professionals in the fields of hematology, cardiology, and drug development who are interested in the next generation of anticoagulants.

Chemical Structure and Properties

This compound is a complex small molecule with the systematic IUPAC name (2S,3R)-3-[(2-amino-4-pyridinyl)methyl]-1-[[(1R)-1-cyclohexylethyl]carbamoyl]-4-oxoazetidine-2-carboxylic acid.[3] Its chemical formula is C19H26N4O4, and it has a molecular weight of 374.4 g/mol .[3]

PropertyValueSource
IUPAC Name (2S,3R)-3-[(2-amino-4-pyridinyl)methyl]-1-[[(1R)-1-cyclohexylethyl]carbamoyl]-4-oxoazetidine-2-carboxylic acidPubChem[3]
Molecular Formula C19H26N4O4PubChem[3]
Molecular Weight 374.4 g/mol PubChem[3]
SMILES C--INVALID-LINK--NC(=O)N2--INVALID-LINK--CC3=CC(=NC=C3)N">C@@HC(=O)OPubChem[3]
Synonyms EP-7041, HSK36273DrugBank[4], Larvol Delta[5]

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, based on its chemical structure, the synthesis would likely involve the construction of the core azetidine-2-carboxylic acid scaffold, followed by the introduction of the aminopyridinylmethyl and cyclohexylethylcarbamoyl side chains. The synthesis of functionalized azetidines is a complex area of organic chemistry, often involving multi-step sequences. General approaches to similar structures can be found in the chemical literature.

Mechanism of Action: Targeting the Intrinsic Coagulation Pathway

This compound exerts its anticoagulant effect by selectively inhibiting Factor XIa (FXIa), a key serine protease in the intrinsic pathway of the coagulation cascade.[1] The coagulation cascade is a series of enzymatic reactions that ultimately leads to the formation of a fibrin clot. It is traditionally divided into the intrinsic (contact activation) and extrinsic (tissue factor) pathways, both of which converge on a common pathway.

The intrinsic pathway is initiated by the contact of blood with a foreign surface, leading to the activation of Factor XII, which in turn activates Factor XI to FXIa. FXIa then activates Factor IX, which, along with its cofactor Factor VIIIa, activates Factor X. Activated Factor X (FXa) is the first enzyme in the common pathway, which leads to the generation of thrombin and the subsequent conversion of fibrinogen to fibrin.

By inhibiting FXIa, this compound effectively blocks the propagation of the intrinsic coagulation cascade.[1] This is a promising therapeutic strategy because while the intrinsic pathway is crucial for the formation of pathological thrombi, it appears to play a less critical role in normal hemostasis (the process that stops bleeding).[1] This suggests that FXIa inhibitors like this compound may have a wider therapeutic window, with a lower risk of bleeding complications compared to traditional anticoagulants that target downstream factors in the common pathway.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Contact Activation Factor XI Factor XI Factor XIIa->Factor XI Activates Factor XIa Factor XIa Factor XI->Factor XIa Activates Factor IX Factor IX Factor XIa->Factor IX Activates Factor IXa Factor IXa Factor IX->Factor IXa Factor X Factor X Factor IXa->Factor X Activates (with Factor VIIIa) Tissue Factor Tissue Factor Factor VIIa Factor VIIa Tissue Factor->Factor VIIa Complexes with Factor VIIa->Factor X Activates Factor Xa Factor Xa Factor X->Factor Xa Prothrombin (II) Prothrombin (II) Factor Xa->Prothrombin (II) Activates (with Factor Va) Thrombin (IIa) Thrombin (IIa) Prothrombin (II)->Thrombin (IIa) Thrombin (IIa)->Factor XI Amplification Fibrinogen (I) Fibrinogen (I) Thrombin (IIa)->Fibrinogen (I) Converts Fibrin Fibrin Fibrinogen (I)->Fibrin Cross-linked Fibrin Clot Cross-linked Fibrin Clot Fibrin->Cross-linked Fibrin Clot Factor XIIIa This compound (EP-7041) This compound (EP-7041) This compound (EP-7041)->Factor XIa Inhibits

Figure 1: The Coagulation Cascade and the Site of Action of this compound.

Preclinical and Clinical Data

In Vitro and In Vivo Preclinical Data

This compound has demonstrated high potency and selectivity for FXIa in preclinical studies.

ParameterValueSpeciesAssaySource
IC50 for FXIa 7.1 nMHumanIn vitro enzyme inhibition assay[6]
IC50 for Factor Xa 14,000 nMHumanIn vitro enzyme inhibition assay[6]
IC50 for Thrombin >20,000 nMHumanIn vitro enzyme inhibition assay[6]
IC50 for Trypsin 4,800 nMHumanIn vitro enzyme inhibition assay[6]
Minimum Efficacious Dose 0.3 mg/kgRatVenous thrombosis model[6]
Bleeding Liability No significant increase at up to 30-fold the efficacious doseRatMesenteric arterial puncture model
Phase I Clinical Trial Data

A randomized, placebo- and positive-controlled, sequential, ascending-dose Phase I study was conducted in healthy Chinese adult volunteers to evaluate the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound administered as a continuous intravenous infusion for 5 days.[1]

Pharmacokinetic Parameters

DoseTime to Steady State (median, hours)Half-life (mean, hours)
0.3 - 2.25 mg/kg/h1.02 - 1.501.15 - 1.43

Source: Zhou et al., 2024[1]

Pharmacodynamic Parameters

The anticoagulant effect of this compound was assessed by measuring the activated partial thromboplastin time (aPTT) and the inhibition of FXIa activity.

DoseMaximum aPTT Prolongation (ratio to baseline)Maximum FXIa Inhibition (%)
0.3 mg/kg/h--56.14
0.6 mg/kg/h~1.7-75.21
1.0 mg/kg/h--83.25
1.5 mg/kg/h--92.25
2.25 mg/kg/h--95.66

Source: Zhou et al., 2024[1]

The relationship between this compound plasma concentration and its pharmacodynamic effects on aPTT and FXI clotting activity was described by Emax models, with EC50 values of 8940 ng/mL and 1300 ng/mL, respectively.[1]

Experimental Protocols

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay is a functional coagulation test that measures the time it takes for a clot to form in a plasma sample after the addition of a reagent that activates the intrinsic pathway. A general protocol is as follows:

aPTT_Workflow cluster_sample_prep Sample Preparation cluster_assay Assay Procedure Collect Blood Collect Blood Centrifuge Centrifuge Collect Blood->Centrifuge Isolate Platelet-Poor Plasma (PPP) Isolate Platelet-Poor Plasma (PPP) Centrifuge->Isolate Platelet-Poor Plasma (PPP) Incubate PPP Incubate PPP Isolate Platelet-Poor Plasma (PPP)->Incubate PPP Add aPTT Reagent Add aPTT Reagent Incubate PPP->Add aPTT Reagent Incubate Incubate Add aPTT Reagent->Incubate Add CaCl2 Add CaCl2 Incubate->Add CaCl2 Measure Clotting Time Measure Clotting Time Add CaCl2->Measure Clotting Time

Figure 2: General Workflow for an aPTT Assay.

  • Sample Collection: Whole blood is collected in a tube containing a citrate anticoagulant.

  • Plasma Preparation: The blood is centrifuged to separate the plasma from the blood cells. The resulting platelet-poor plasma (PPP) is used for the assay.

  • Assay Performance:

    • A known volume of PPP is incubated at 37°C.

    • An aPTT reagent, containing a contact activator (e.g., silica, kaolin, or ellagic acid) and phospholipids, is added to the plasma and incubated.

    • Calcium chloride is then added to initiate the coagulation cascade.

    • The time taken for a fibrin clot to form is measured, typically in seconds.

Factor XIa Inhibition Assay

A direct FXIa inhibition assay is used to determine the potency of an inhibitor like this compound. This is typically a chromogenic assay:

FXIa_Inhibition_Workflow Purified FXIa Purified FXIa Incubate FXIa and this compound Incubate FXIa and this compound Purified FXIa->Incubate FXIa and this compound This compound (Inhibitor) This compound (Inhibitor) This compound (Inhibitor)->Incubate FXIa and this compound Chromogenic Substrate Chromogenic Substrate Add Substrate Add Substrate Chromogenic Substrate->Add Substrate Incubate FXIa and this compound->Add Substrate Measure Color Change Measure Color Change Add Substrate->Measure Color Change

References

An In-depth Technical Guide to the In Vivo Antithrombotic Effects of Frunexian (as exemplified by Clopidogrel)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Frunexian" is a fictional name. This guide uses Clopidogrel, a well-researched antithrombotic agent, as a real-world exemplar to provide a comprehensive overview of in vivo animal studies relevant to this class of drugs.

Executive Summary

This technical guide provides a detailed examination of the in vivo antithrombotic effects of the P2Y12 receptor antagonist class of drugs, using Clopidogrel as a representative agent. Clopidogrel is a prodrug that, once metabolized to its active form, irreversibly inhibits the P2Y12 adenosine diphosphate (ADP) receptor on platelets.[1][2][3][4] This action blocks a key pathway in platelet activation and aggregation, thereby reducing the risk of thrombus formation.[2][4] This document synthesizes data from various animal models, detailing experimental protocols, summarizing quantitative outcomes in tabular format, and illustrating key biological pathways and experimental workflows through diagrams.

Mechanism of Action: P2Y12 Inhibition

Clopidogrel's antithrombotic effect stems from its ability to modulate platelet signaling. As a prodrug, it undergoes a two-step oxidative process in the liver, primarily mediated by cytochrome P450 enzymes (including CYP2C19, CYP3A4, CYP1A2, and CYP2B6), to form an active thiol metabolite.[1][3][4] This active metabolite then selectively and irreversibly binds to the P2Y12 receptor on the platelet surface.[1][2][3]

The binding of ADP to the P2Y12 receptor normally initiates a signaling cascade that leads to platelet aggregation. By blocking this receptor, the active metabolite of Clopidogrel prevents ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, a crucial step for platelet cross-linking and the stabilization of platelet aggregates.[1][2][4] This irreversible inhibition persists for the entire lifespan of the platelet, which is approximately 7 to 10 days.[3][4]

Clopidogrel_Mechanism_of_Action cluster_Metabolism Hepatic Metabolism cluster_Platelet Platelet Surface Clopidogrel (Prodrug) Clopidogrel (Prodrug) Active Thiol Metabolite Active Thiol Metabolite Clopidogrel (Prodrug)->Active Thiol Metabolite CYP450 Enzymes P2Y12 Receptor P2Y12 Receptor Active Thiol Metabolite->P2Y12 Receptor Irreversibly Inhibits GPIIb/IIIa Activation GPIIb/IIIa Activation P2Y12 Receptor->GPIIb/IIIa Activation Activates Platelet Aggregation Platelet Aggregation GPIIb/IIIa Activation->Platelet Aggregation Promotes ADP ADP ADP->P2Y12 Receptor Binds to

Caption: Mechanism of action for Clopidogrel.

In Vivo Animal Models and Efficacy Data

The antithrombotic efficacy of Clopidogrel has been extensively evaluated in various animal models. These studies are crucial for determining dose-response relationships, efficacy in preventing thrombosis, and effects on hemostasis.

Ferric Chloride (FeCl₃)-Induced Thrombosis Model

This is a widely used model to assess arterial thrombosis.[5][6][7][8] The topical application of ferric chloride to an artery causes oxidative injury to the endothelium, leading to the formation of an occlusive thrombus.[5][6][8][9] The primary endpoint is typically the time to occlusion (TTO) or the maintenance of vessel patency.

Experimental Protocol: Murine Carotid Artery FeCl₃ Model

  • Animal Preparation: Mice (e.g., C57BL/6 or CD-1) are anesthetized.[6][7] A midline cervical incision is made to expose the common carotid artery.[6]

  • Thrombosis Induction: A small piece of filter paper saturated with an optimized FeCl₃ solution (e.g., 2.5-3.5%) is applied to the adventitial surface of the artery for a defined period (e.g., 3 minutes).[5][6][7]

  • Blood Flow Monitoring: A Doppler flow probe is placed distal to the injury site to continuously monitor blood flow.[5][8]

  • Drug Administration: Clopidogrel or vehicle is typically administered orally at specific time points before the injury (e.g., 2 and 26 hours prior).[5]

  • Endpoint Measurement: The time from FeCl₃ application to the complete cessation of blood flow (occlusion) is recorded.[5] An experiment may be terminated after a set period (e.g., 60 minutes) if occlusion does not occur, indicating vascular patency.[5]

FeCl3_Workflow start Start drug_admin Oral Administration (Clopidogrel or Vehicle) start->drug_admin anesthesia Anesthetize Mouse drug_admin->anesthesia expose_artery Expose Carotid Artery anesthesia->expose_artery place_probe Place Doppler Flow Probe expose_artery->place_probe induce_injury Apply FeCl3-soaked Filter Paper (3 min) place_probe->induce_injury monitor_flow Monitor Blood Flow induce_injury->monitor_flow occlusion Occlusion? monitor_flow->occlusion record_tto Record Time to Occlusion occlusion->record_tto Yes record_patency Record Vessel Patency (e.g., at 60 min) occlusion->record_patency No end End record_tto->end record_patency->end

Caption: Experimental workflow for FeCl₃-induced thrombosis model.

Table 1: Efficacy of Clopidogrel in FeCl₃-Induced Arterial Thrombosis Model (Mice)

Dose (mg/kg, p.o.) Vehicle/Treatment Vessel Patency (%) Mean Time to Occlusion (min) Reference
0 (Vehicle) Water 0% 11.4 ± 4.15 [5]
3 Clopidogrel 71% 7.0 ± 1.0 (for occluded vessels) [5]

| 10 | Clopidogrel | 100% | N/A (No Occlusion) |[5] |

Tail Bleeding Time Assay

This assay is a fundamental in vivo method to evaluate the effect of antiplatelet agents on primary hemostasis.[10] It measures the time required for bleeding to stop after a standardized injury to the mouse tail.

Experimental Protocol: Murine Tail Bleeding Assay

  • Animal and Drug Administration: Mice are administered Clopidogrel or vehicle (orally or intravenously).[11]

  • Anesthesia: The animal is anesthetized.

  • Injury: A small, standardized segment of the distal tail (e.g., 0.5 cm) is amputated.[11]

  • Measurement: The tail is immediately immersed in pre-warmed saline (37°C).[10][11][12] The time from the start of bleeding until cessation for a defined period (e.g., 15-30 seconds) is recorded.[10] A maximum cut-off time (e.g., 15 minutes) is often used.[11]

  • Blood Volume (Optional): The total volume of blood loss can also be quantified as a secondary endpoint.[11][12]

Table 2: Effect of Clopidogrel on Tail Bleeding Time in Mice (30 min post-dose)

Administration Dose (mg/kg) Mean Bleeding Time (min) Mean Blood Volume (mL) Reference
Oral (Vehicle) 0 1-3 ≤ 0.15 [11]
Oral 20 7.7 0.20 [11]
Oral 40 10.8 0.35 [11]
Intravenous 5 6.7 0.21 [11]
Intravenous 10 10.1 0.22 [11]
Intravenous 20 >15 (cut-off) 0.35 [11]

| Intravenous | 40 | >15 (cut-off) | 0.77 |[11] |

Other Relevant Animal Models
  • Porcine Arteriovenous Shunt Model: This model assesses thrombus formation on a stent placed in an ex vivo shunt. Studies have shown that intravenous Clopidogrel produces a rapid, dose-dependent inhibition of stent thrombosis, with an 87% reduction at a dose of 10 mg/kg.[13] Combination therapy with aspirin further enhances this effect.[13]

  • Rabbit Arterial Thrombosis Models: In rabbits, Clopidogrel has been shown to be effective in various models, including thrombosis induced by a silk thread, electrical stimulation, or stent placement.[14] A synergistic antithrombotic effect was observed when Clopidogrel was combined with aspirin.[14]

Ex Vivo Platelet Aggregation Data

To complement in vivo studies, blood is often collected from treated animals to measure platelet aggregation ex vivo. This directly assesses the pharmacological effect of the drug on its target.

Experimental Protocol: Ex Vivo Platelet Aggregation

  • Blood Collection: Following in vivo drug administration, whole blood is collected from the animal via cardiac puncture or from a catheter into an anticoagulant (e.g., citrate).

  • Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the platelet-rich plasma.

  • Aggregation Measurement: An agonist, such as ADP or collagen, is added to the PRP in an aggregometer. The change in light transmittance as platelets aggregate is measured over time.

  • Analysis: The maximum percentage of aggregation is calculated and compared between treatment and vehicle groups.

Table 3: Effect of Clopidogrel on Ex Vivo Platelet Aggregation

Animal Model Agonist Treatment Aggregation Inhibition Reference
Human Patients ADP Clopidogrel 75 mg Markedly inhibited vs. Aspirin [15]
Human Patients Collagen Clopidogrel + Aspirin Synergistic inhibition vs. monotherapy [14][15]
Dogs ADP (15µM) Clopidogrel (~1.1 mg/kg/day for 5 days) Potent and long-lasting inhibition (up to 7 days post-treatment) [16]

| Rabbits | Collagen | Clopidogrel + Aspirin | Potent synergistic effect |[14] |

Logical Relationships and Conclusions

The data from in vivo and ex vivo animal studies establish a clear logical pathway for the antithrombotic action of P2Y12 inhibitors like Clopidogrel.

Logical_Relationship A Oral/IV Administration of Clopidogrel B Hepatic Activation to Thiol Metabolite A->B C Irreversible Binding to Platelet P2Y12 Receptor B->C D Inhibition of ADP-Induced Platelet Aggregation (Ex Vivo Evidence) C->D E Reduced Thrombus Formation in Arterial Injury Models (In Vivo Efficacy) C->E F Prolonged Bleeding Time (In Vivo Pharmacodynamic Effect) C->F D->E correlates with

Caption: Logical flow from drug administration to antithrombotic effect.

References

The Discovery and Development of Rivaroxaban: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Frunexian anticoagulant" appears to be a fictional agent. This guide will instead focus on the discovery and development of Rivaroxaban (brand name Xarelto®), a real-world, direct oral anticoagulant (DOAC) that serves as an exemplary case study in modern anticoagulant development.

Executive Summary

Rivaroxaban is a highly selective, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] Developed by Bayer and marketed in the United States by Janssen Pharmaceuticals, it was the first orally available direct FXa inhibitor.[3] Its development marked a significant advancement over traditional anticoagulants like warfarin and heparin, offering predictable pharmacokinetics and pharmacodynamics, a rapid onset of action, and no requirement for routine coagulation monitoring.[1][4] This guide provides a comprehensive overview of the discovery, preclinical development, and pivotal clinical trials that established the safety and efficacy of rivaroxaban for various thromboembolic disorders.

Discovery and Rationale for Development

The quest for novel anticoagulants was driven by the significant limitations of existing therapies. Vitamin K antagonists (e.g., warfarin) have a narrow therapeutic window, numerous food and drug interactions, and require frequent monitoring. Heparins, while effective, require parenteral administration.[5][6]

The coagulation cascade presented several potential targets for new drugs. Factor Xa, at the convergence of the intrinsic and extrinsic pathways, was identified as a promising target.[1][7] Inhibiting FXa was hypothesized to be an effective strategy for preventing thrombosis with a potentially wider therapeutic window and lower bleeding risk compared to thrombin inhibitors.

The development of rivaroxaban originated from structure-activity relationship studies on small-molecule direct inhibitors of FXa.[7] The goal was to create a potent, selective, and orally bioavailable compound. This research led to the identification of the n-aryloxazolidinone class of compounds, from which rivaroxaban (BAY 59-7939) emerged as a lead candidate with a high potency for inhibiting FXa (IC50 = 0.7 nM) and good oral bioavailability.[8] Rivaroxaban was patented in 2007 and received its first approvals for clinical use in 2008.[3][7]

Mechanism of Action

Rivaroxaban is a direct, competitive inhibitor of both free and clot-bound Factor Xa, as well as FXa in the prothrombinase complex.[4][9] By binding to the active site of FXa, rivaroxaban prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[9][10] This, in turn, reduces the generation of thrombin, a key enzyme that converts fibrinogen to fibrin, the structural basis of a thrombus.[9][10]

Unlike indirect FXa inhibitors (e.g., fondaparinux), rivaroxaban's action does not require a cofactor like antithrombin III.[9] While it has no direct effect on platelet aggregation, by reducing thrombin generation, it indirectly inhibits thrombin-induced platelet aggregation.[11]

Signaling Pathways

Recent research has elucidated that rivaroxaban's effects extend beyond simple anticoagulation, involving modulation of key signaling pathways implicated in inflammation and cellular activation.

  • NF-κB Signaling Pathway: Studies have shown that rivaroxaban can attenuate thrombosis and inflammation by inhibiting the NF-κB signaling pathway.[12] It has been observed to suppress the expression of MMP-9, which in turn inhibits the activation of NF-κB.[3] This leads to a downregulation of pro-inflammatory cytokines and adhesion molecules.[3][13]

  • Protease-Activated Receptor (PAR) Signaling: Factor Xa and thrombin can activate PARs (specifically PAR-1 and PAR-2), which are involved in pro-inflammatory and pro-fibrotic responses.[12][14] Rivaroxaban, by inhibiting FXa, indirectly reduces the activation of these receptors, thereby mitigating downstream inflammatory signaling.[2][12]

coagulation_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI Activates XIa XIa XI->XIa IX IX XIa->IX Activates IXa IXa IX->IXa X X IXa->X Activates TF Tissue Factor VIIa VIIa TF->VIIa Activates VII VII VII->VIIa VIIa->X Activates Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Activates Fibrin Fibrin Fibrinogen->Fibrin Rivaroxaban Rivaroxaban Rivaroxaban->Xa Inhibits signaling_pathway cluster_rivaroxaban Rivaroxaban Action cluster_downstream Downstream Effects Rivaroxaban Rivaroxaban FXa FXa Rivaroxaban->FXa Inhibits PAR_Activation PAR-1/2 Activation FXa->PAR_Activation Activates NFkB_Activation NF-κB Activation FXa->NFkB_Activation Leads to Inflammation Pro-inflammatory Cytokine Production PAR_Activation->Inflammation NFkB_Activation->Inflammation experimental_workflow cluster_sample_prep Sample Preparation cluster_reaction Reaction Steps cluster_analysis Analysis Plasma Patient Plasma (PPP) Add_FXa Add Factor Xa Reagent Plasma->Add_FXa Calibrators Rivaroxaban Calibrators Calibrators->Add_FXa Incubate1 Incubate at 37°C Add_FXa->Incubate1 Add_Substrate Add Chromogenic Substrate Incubate1->Add_Substrate Incubate2 Incubate at 37°C Add_Substrate->Incubate2 Stop_Reaction Stop Reaction Incubate2->Stop_Reaction Read_Absorbance Read Absorbance (405 nm) Stop_Reaction->Read_Absorbance Calculate_Conc Calculate Concentration Read_Absorbance->Calculate_Conc

References

role of Factor XIa inhibition in thrombosis and hemostasis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of Factor XIa Inhibition in Thrombosis and Hemostasis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The quest for safer anticoagulants has identified Factor XIa (FXIa) as a premier therapeutic target. Traditional anticoagulants, while effective, carry an inherent risk of bleeding because they inhibit central players in the coagulation cascade, like Factor Xa and thrombin, which are essential for both pathological thrombosis and physiological hemostasis. Emerging evidence, however, suggests that FXIa's role is more pronounced in the amplification and stabilization of a thrombus, with a lesser role in the initial stages of hemostasis.[1][2] This distinction presents a unique opportunity to develop "hemostasis-sparing" anticoagulants that can prevent thromboembolic events with a significantly lower bleeding risk.[3][4][5] This guide provides a comprehensive overview of the biological rationale for FXIa inhibition, summarizes key preclinical and clinical data, details relevant experimental protocols, and visualizes the core pathways and processes.

The Role of Factor XIa in the Coagulation Cascade

The coagulation process is traditionally divided into the intrinsic, extrinsic, and common pathways.[6]

  • Extrinsic (Tissue Factor) Pathway: Considered the primary initiator of hemostasis, this pathway is activated when vessel injury exposes Tissue Factor (TF) from the subendothelium to the bloodstream. The TF-Factor VIIa (FVIIa) complex directly activates Factor X (FX), leading to an initial burst of thrombin.[7]

  • Intrinsic (Contact Activation) Pathway: This pathway is initiated when Factor XII (FXII) comes into contact with negatively charged surfaces, triggering a cascade involving prekallikrein and high-molecular-weight kininogen (HMWK) that leads to the activation of Factor XI (FXI) to FXIa.[6][8][9][10]

  • Thrombin-Mediated Feedback: Crucially, once a small amount of thrombin is generated by the extrinsic pathway, it creates a powerful positive feedback loop by activating FXI to FXIa.[11][12][13] This FXIa then robustly activates Factor IX (FIX), which, along with its cofactor FVIIIa, forms the tenase complex to generate large amounts of Factor Xa (FXa). This amplification and propagation phase is critical for the growth and stabilization of a thrombus.[11][14]

The observation that individuals with a congenital deficiency in FXII do not have a bleeding disorder, while those with FXI deficiency (Hemophilia C) may experience mild, trauma-induced bleeding, underscores that the thrombin feedback loop is the more physiologically relevant activation mechanism for FXI's role in coagulation.[15][16]

Differentiating Thrombosis and Hemostasis: The Rationale for FXIa Inhibition

The therapeutic hypothesis for FXIa inhibition hinges on its differential roles in thrombosis versus hemostasis.

  • Hemostasis: Following vascular injury, hemostasis is rapidly initiated by the TF pathway, leading to sufficient thrombin generation to form a primary fibrin-platelet plug that stops bleeding. The contribution of FXIa is considered minor in this initial phase.[1][2] Patients with severe FXI deficiency often do not experience spontaneous bleeding but may have issues after surgery or trauma, particularly in tissues with high fibrinolytic activity.[3][15]

  • Thrombosis: Pathological thrombus formation, in contrast, is a process of amplification and growth. The thrombin-mediated activation of FXIa is a critical driver of this amplification, generating a sustained burst of thrombin that leads to a dense, stable, and occlusive fibrin network.[11][17] By targeting FXIa, the goal is to dampen this amplification loop, preventing thrombus growth without compromising the initial TF-mediated hemostatic plug.[1] This concept of uncoupling thrombosis from hemostasis is the central promise of FXIa inhibitors.[1][2]

Therapeutic Strategies for FXIa Inhibition

Several distinct pharmacological strategies are being employed to target FXI/FXIa:[4][18]

  • Antisense Oligonucleotides (ASOs): These agents, administered subcutaneously, act in the liver to reduce the synthesis of FXI protein, thereby lowering the amount of zymogen available for activation.

  • Monoclonal Antibodies: Administered intravenously, these antibodies can either block the activation of FXI to FXIa or directly inhibit the active site of FXIa, preventing it from activating FIX.[13]

  • Small Molecule Inhibitors: These are typically orally administered drugs that directly and reversibly bind to the active site of the FXIa enzyme, inhibiting its proteolytic activity.[19]

Quantitative Data from Clinical Trials

Phase 2 clinical trials have provided strong proof-of-concept for the efficacy and safety of FXIa inhibitors, particularly in the setting of venous thromboembolism (VTE) prevention after total knee arthroplasty (TKA).

Table 1: Efficacy (VTE Incidence) of FXIa Inhibitors in Phase 2 TKA Trials
Trial NameDrug (Class)DoseNVTE Incidence (%)ComparatorNVTE Incidence (%)Reference(s)
AXIOMATIC-TKR Milvexian (Oral Small Molecule)25 mg BID15320.9Enoxaparin 40 mg QD25221.0[13][20]
50 mg BID15111.3[13][20]
100 mg BID1569.0[13][20]
200 mg BID1577.6[13][20]
ANT-005 TKA Abelacimab (Monoclonal Ab)30 mg IV (single dose)10313.0Enoxaparin 40 mg QD10222.0[1][3][21]
75 mg IV (single dose)1045.0[1][3][21]
150 mg IV (single dose)1034.0[1][3][21]
FOXTROT Osocimab (Monoclonal Ab)0.6 mg/kg IV (post-op)5115.7Enoxaparin 40 mg QD7626.3[8][16]
1.2 mg/kg IV (post-op)7916.5[8][16]
1.8 mg/kg IV (post-op)7817.9[8][16]
1.8 mg/kg IV (pre-op)8011.3[8][16]

VTE defined as a composite of asymptomatic deep vein thrombosis, confirmed symptomatic VTE, or death.

Table 2: Safety (Bleeding Events) of FXIa Inhibitors in Phase 2 Trials
Trial Name / IndicationDrugDoseBleeding OutcomeFXIa Inhibitor Rate (%)ComparatorComparator Rate (%)Reference(s)
AXIOMATIC-TKR (TKA)MilvexianAll DosesMajor Bleeding0Enoxaparin0.4 (1 patient)[19]
All DosesMajor + CRNM* Bleeding0.8Enoxaparin1.4[19]
ANT-005 TKA (TKA)Abelacimab30 mgMajor or CRNM Bleeding2.0Enoxaparin0[22]
75 mgMajor or CRNM Bleeding2.0Enoxaparin0[22]
150 mgMajor or CRNM Bleeding0Enoxaparin0[22]
FOXTROT (TKA)OsocimabAll DosesMajor or CRNM Bleedingup to 4.7Enoxaparin5.9[8][16]
PACIFIC-AMI (Post-MI on DAPT)Asundexian10 mg QDBARC 2, 3, or 5 Bleeding7.6Placebo9.0[17][23][24]
20 mg QDBARC 2, 3, or 5 Bleeding8.1Placebo9.0[17][23][24]
50 mg QDBARC 2, 3, or 5 Bleeding10.5Placebo9.0[17][23][24]

*CRNM: Clinically Relevant Non-Major Bleeding; DAPT: Dual Antiplatelet Therapy; BARC: Bleeding Academic Research Consortium.

Experimental Protocols

Evaluating the efficacy and safety of FXIa inhibitors requires a combination of in vitro and in vivo assays.

In Vitro Coagulation Assays

5.1.1 Activated Partial Thromboplastin Time (aPTT) Assay

  • Principle: The aPTT assay assesses the integrity of the intrinsic and common pathways. It measures the time to clot formation after the activation of the contact system in platelet-poor plasma.[25][26] FXIa inhibitors are expected to prolong the aPTT.

  • Methodology:

    • Sample Preparation: Collect whole blood into a tube containing 0.109 M sodium citrate anticoagulant (9 parts blood to 1 part anticoagulant). Centrifuge at 2500 x g for 15 minutes to obtain platelet-poor plasma (PPP).[27]

    • Assay Procedure (Manual Method): a. Pre-warm PPP samples, controls, aPTT reagent (containing a contact activator like micronized silica or ellagic acid, and phospholipid), and 0.025 M Calcium Chloride (CaCl₂) solution to 37°C.[27] b. Pipette 50 µL of PPP into a plastic test tube. c. Add 50 µL of the aPTT reagent to the PPP, mix, and incubate for a specified time (e.g., 3 minutes) at 37°C to allow for maximal contact activation.[27] d. Add 50 µL of the pre-warmed CaCl₂ solution to the mixture and simultaneously start a stopwatch.[27] e. Record the time in seconds for a visible fibrin clot to form. This is typically detected optically or mechanically by a coagulometer.

5.1.2 Thrombin Generation Assay (TGA)

  • Principle: The TGA provides a more global assessment of coagulation potential by measuring the total amount of thrombin generated over time in plasma after the initiation of coagulation.[28] It is more sensitive than the aPTT for evaluating the pro- and anticoagulant balance.

  • Methodology (Calibrated Automated Thrombogram - CAT):

    • Sample Preparation: Prepare PPP as described for the aPTT.

    • Reagent Preparation: a. Trigger Solution: Prepare a reagent containing a low concentration of Tissue Factor and phospholipids to initiate coagulation. For specific evaluation of the intrinsic pathway, FXIa can be used as the trigger.[29][30] b. Fluoro-Substrate/Calcium Solution: Prepare a solution containing a fluorogenic thrombin substrate and a precise concentration of CaCl₂. c. Calibrator: Use a thrombin calibrator of known activity to convert the fluorescence signal into thrombin concentration (nM).[30]

    • Assay Procedure: a. Pipette 80 µL of PPP (with or without the FXIa inhibitor) into a 96-well plate. b. Add 20 µL of the trigger solution to each well. c. Place the plate into a fluorometer pre-warmed to 37°C. The instrument automatically injects 20 µL of the Fluoro-Substrate/Calcium solution to start the reaction. d. The instrument measures the fluorescence intensity over time (e.g., for 60-90 minutes).[30]

    • Data Analysis: Software calculates the thrombin concentration from the fluorescence signal using the calibrator and generates a thrombogram (thrombin concentration vs. time). Key parameters include Lag Time, Endogenous Thrombin Potential (ETP - total thrombin generated), and Peak Thrombin.

In Vivo Animal Models

5.2.1 Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis Model (Mouse)

  • Principle: This widely used model induces oxidative injury to the vascular endothelium of the carotid artery, exposing the subendothelium and triggering rapid, occlusive thrombus formation.[14][31] It is used to assess the antithrombotic efficacy of test compounds.

  • Methodology:

    • Animal Preparation: Anesthetize a male C57Bl/6 mouse (10-12 weeks old) with a mixture of ketamine (100 mg/kg) and xylazine (10 mg/kg) via intraperitoneal injection.[18]

    • Surgical Procedure: Place the mouse in a supine position. Make a midline cervical incision to expose the left common carotid artery, carefully dissecting it from the surrounding tissue and vagus nerve.[12]

    • Thrombosis Induction: Place a small (e.g., 0.5 mm) Doppler flow probe under the artery to monitor baseline blood flow. Cut a small piece of filter paper (e.g., 1 x 2 mm) and saturate it with a FeCl₃ solution (e.g., 5-8% w/v).[12][18] Apply the saturated filter paper to the adventitial surface of the artery, downstream of the flow probe, for 3 minutes.[15]

    • Endpoint Measurement: After removing the filter paper, rinse the area with saline. Continuously monitor blood flow with the Doppler probe. The primary endpoint is the time from application of FeCl₃ until stable cessation of blood flow (occlusion) occurs.[31]

5.2.2 Tail Transection Bleeding Model (Mouse)

  • Principle: This model assesses the impact of an antithrombotic agent on hemostasis by measuring the time and volume of bleeding after a standardized tail injury.[32]

  • Methodology:

    • Animal Preparation: Anesthetize the mouse (e.g., with tribromoethanol).[12] Place the mouse on a heated pad to maintain body temperature.

    • Bleeding Induction: Pre-warm a tube containing 0.9% saline to 37°C. Submerge the mouse's tail in the warm saline for 5 minutes to dilate the blood vessels.[7]

    • Remove the tail and, using a sharp scalpel, transect the tail 3 mm from the tip.[9]

    • Endpoint Measurement: Immediately after transection, re-immerse the tail into the pre-warmed saline and start a timer.[7] a. Bleeding Time: Record the time until bleeding ceases for a continuous period (e.g., >2 minutes). The total observation period is typically 30-40 minutes.[7][33] b. Blood Loss: After the observation period, remove the tail. The blood collected in the saline can be quantified by measuring the hemoglobin concentration (e.g., using Drabkin's reagent) and comparing it to a standard curve.[34]

Visualizations: Pathways and Workflows

Signaling Pathways

Coagulation_Cascade cluster_extrinsic Extrinsic Pathway (Initiation) cluster_intrinsic Intrinsic Pathway (Amplification) cluster_common Common Pathway TF Tissue Factor TF_FVIIa TF-FVIIa Complex TF->TF_FVIIa FVIIa FVIIa FVIIa->TF_FVIIa FXa FXa TF_FVIIa->FXa FXIIa FXIIa FXIa FXIa FXIIa->FXIa Contact Activation FXI FXI FIXa FIXa FXIa->FIXa FIX FIX Tenase Tenase Complex FIXa->Tenase FVIIIa FVIIIa FVIIIa->Tenase Tenase->FXa FX FX Prothrombinase Prothrombinase Complex FXa->Prothrombinase FVa FVa FVa->Prothrombinase Thrombin Thrombin (FIIa) Prothrombinase->Thrombin Prothrombin Prothrombin (FII) Thrombin->FXIa Thrombin Feedback (Key for Thrombosis) Fibrin Fibrin Clot Thrombin->Fibrin Fibrinogen Fibrinogen Hemostasis_vs_Thrombosis cluster_hemostasis Physiological Hemostasis cluster_thrombosis Pathological Thrombosis cluster_inhibition Site of FXIa Inhibition H_Injury Vessel Injury H_TF Tissue Factor Pathway H_Injury->H_TF H_Thrombin Initial Thrombin (Localized) H_TF->H_Thrombin H_Plug Hemostatic Plug (Bleeding Stops) H_Thrombin->H_Plug T_FXIa FXIa Amplification T_Trigger Thrombotic Trigger T_TF Tissue Factor Pathway T_Trigger->T_TF T_Thrombin Initial Thrombin T_TF->T_Thrombin T_Thrombin->T_FXIa T_Thrombin->T_FXIa Feedback T_Burst Sustained Thrombin Burst T_FXIa->T_Burst T_Thrombus Occlusive Thrombus (Vessel Blockage) T_Burst->T_Thrombus Inhibitor FXIa Inhibitor Inhibitor->T_FXIa BLOCKS Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Preclinical Models cluster_clinical Clinical Trials (Human) aPTT aPTT Assay (Measures prolongation) Thrombosis Efficacy: FeCl3 Model (Mouse) (Measures Time to Occlusion) aPTT->Thrombosis TGA Thrombin Generation Assay (Measures ETP, Peak Thrombin) TGA->Thrombosis Phase2 Phase 2 Studies (e.g., Post-TKA) Thrombosis->Phase2 Bleeding Safety: Tail Transection (Mouse) (Measures Bleeding Time/Volume) Bleeding->Phase2 Efficacy Efficacy Endpoint: Incidence of VTE Phase2->Efficacy Safety Safety Endpoint: Incidence of Bleeding Phase2->Safety

References

An In-depth Technical Guide to the Molecular Interactions Between Frunexian and the FXIa Active Site

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frunexian (also known as EP-7041 and HSK36273) is a potent, selective, and parenteral small-molecule inhibitor of activated Factor XI (FXIa).[1][2] As a "fast-on/fast-off" inhibitor, it offers predictable, dose-proportional anticoagulant effects with a rapid onset and short half-life, making it a promising candidate for acute care settings where precise and reversible anticoagulation is critical.[3] FXIa is a key serine protease in the intrinsic pathway of the coagulation cascade.[4] Targeting FXIa is an attractive therapeutic strategy because its inhibition is believed to uncouple thrombosis from hemostasis, potentially reducing the risk of bleeding associated with traditional anticoagulants.[1][5] This guide provides a detailed overview of the known molecular interactions between this compound and the FXIa active site, supported by quantitative data, experimental methodologies, and pathway visualizations.

Molecular Mechanism of Action

This compound functions as a direct inhibitor of the FXIa active site.[2] While a specific co-crystal structure of this compound bound to FXIa is not publicly available, its classification as a β-lactam-based inhibitor suggests a mechanism involving the formation of a covalent bond with the active site serine residue (Ser195).[4] This acylation reaction would irreversibly inhibit the catalytic activity of FXIa, preventing it from activating its downstream substrate, Factor IX.[4]

The active site of FXIa is a classic trypsin-like serine protease catalytic domain, featuring a catalytic triad and distinct subsites (S1-S4 and S1'-S4') that determine substrate specificity.[6] Small molecule inhibitors like this compound are designed to bind within these subsites, with the S1 pocket being particularly important for achieving high affinity and selectivity.[6]

Quantitative Data Summary

The following tables summarize the available quantitative data on the inhibitory activity and pharmacodynamic effects of this compound.

Parameter Value Assay/Method Source
IC50 (vs. human FXIa) 7.1 nMIn vitro enzyme inhibition assay[2]
EC50 (FXI clotting activity/baseline) 1300 ng/mLEx vivo analysis from Phase I clinical trial[1][7][8]
EC50 (aPTT/baseline) 8940 ng/mLEx vivo analysis from Phase I clinical trial[1][7][8]

Table 1: Potency of this compound

Protease IC50 (nM) Selectivity (fold vs. FXIa) Source
FXIa 7.1-[2]
FXa 14,000~1972[2]
Thrombin >20,000>2817[2]
Trypsin 4,800~676[2]

Table 2: Selectivity Profile of this compound (EP-7041) Against Other Serine Proteases

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are proprietary. However, based on the available literature, the following are generalized methodologies for the key assays used to characterize FXIa inhibitors.

In Vitro FXIa Inhibition Assay (Chromogenic Substrate Assay)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified FXIa.

  • Materials:

    • Purified human FXIa

    • Chromogenic FXIa substrate (e.g., S-2366)[9][10]

    • Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl, CaCl2, and a blocking agent like PEG 8000)[11]

    • Test compound (this compound) at various concentrations

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 405 nm

  • Procedure:

    • Add a solution of purified human FXIa to the wells of a 96-well microplate.

    • Add various concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the chromogenic substrate S-2366.

    • Monitor the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is proportional to the residual FXIa activity.

    • Calculate the percentage of FXIa inhibition for each concentration of this compound relative to a control with no inhibitor.

    • Determine the IC50 value by fitting the dose-response data to a suitable pharmacological model.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay is a plasma-based clotting test that assesses the integrity of the intrinsic and common coagulation pathways. It is used to measure the anticoagulant effect of inhibitors targeting these pathways.

  • Materials:

    • Citrated human plasma (platelet-poor)

    • aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)[12][13]

    • Calcium chloride (CaCl2) solution

    • Test compound (this compound) at various concentrations

    • Coagulometer

  • Procedure:

    • Pre-warm the citrated plasma, aPTT reagent, and CaCl2 solution to 37°C.

    • Pipette a volume of plasma into a cuvette.

    • Add the desired concentration of this compound to the plasma and incubate.

    • Add the aPTT reagent to the plasma-inhibitor mixture and incubate for a specific time (e.g., 3-5 minutes) to activate the contact factors.[13]

    • Initiate the clotting cascade by adding CaCl2.

    • The coagulometer detects the formation of a fibrin clot and records the time in seconds.[12]

    • The prolongation of the clotting time in the presence of this compound is a measure of its anticoagulant activity.

Visualizations

Coagulation Cascade and this compound's Point of Inhibition

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII FXII XIIa FXIIa XII->XIIa Contact Activation XI FXI XIIa->XI Activates XIa FXIa XI->XIa IX FIX XIa->IX Activates IXa FIXa IX->IXa Tenase Intrinsic Tenase Complex IXa->Tenase VIIIa FVIIIa VIIIa->Tenase X FX Tenase->X TF Tissue Factor (TF) Ext_Tenase Extrinsic Tenase Complex TF->Ext_Tenase VIIa FVIIa VIIa->Ext_Tenase Ext_Tenase->X Xa FXa X->Xa Prothrombinase Prothrombinase Complex Xa->Prothrombinase Prothrombin Prothrombin (FII) Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (FI) Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Prothrombinase->Prothrombin Activates This compound This compound This compound->XIa Inhibits

Coagulation cascade showing this compound's inhibition of FXIa.

Generalized Experimental Workflow for FXIa Inhibitor Evaluation

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo / Clinical start Start: Identify Inhibitor (this compound) enzyme_assay Direct FXIa Enzyme Assay (Chromogenic) start->enzyme_assay selectivity Selectivity Profiling (vs. other proteases) start->selectivity ic50 Determine IC50 enzyme_assay->ic50 plasma_assay Plasma Clotting Assay (aPTT) ic50->plasma_assay Characterized Inhibitor ec50 Determine EC50 plasma_assay->ec50 pk_pd Pharmacokinetics & Pharmacodynamics (Phase I Studies) ec50->pk_pd Characterized Inhibitor efficacy Efficacy & Safety (Phase II/III Studies) pk_pd->efficacy result Clinical Candidate efficacy->result

Generalized workflow for the evaluation of an FXIa inhibitor.

Conclusion

This compound is a selective and potent small-molecule inhibitor of FXIa with a promising pharmacodynamic profile for use in acute and critical care settings. While the precise molecular interactions with the FXIa active site are not fully elucidated in the public domain, its characterization as a β-lactam-based inhibitor provides a strong hypothesis for its mechanism of action. The available quantitative data from in vitro and clinical studies consistently demonstrate its dose-dependent inhibition of FXIa and its selective effect on the intrinsic coagulation pathway. Further research, including the publication of structural biology data, will provide a more complete picture of the this compound-FXIa interaction and aid in the development of next-generation anticoagulants.

References

Preclinical and Phase 1 Safety and Toxicology Profile of Frunexian: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Frunexian (formerly known as EP-7041 and HSK36273) is an investigational, highly potent, and selective small molecule inhibitor of activated Factor XI (FXIa).[1][2][3] Developed by Cadrenal Therapeutics, it is a fast-on/fast-off parenteral anticoagulant designed for acute care environments where rapid, controllable, and reversible anticoagulation is critical, such as during complex cardiac surgeries.[4] Epidemiological data and animal models suggest that inhibiting FXIa can selectively interfere with clot formation without significantly increasing the risk of bleeding, a major drawback of traditional anticoagulants.[1][4] this compound is currently the only intravenous small-molecule FXIa inhibitor in active development specifically for acute indications and is positioned as a Phase 2-ready asset.[2][4]

This technical guide summarizes the available preclinical and Phase 1 clinical data on the safety, toxicology, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound.

Mechanism of Action

This compound exerts its anticoagulant effect by directly inhibiting FXIa, a serine protease that plays a crucial role in the intrinsic pathway of the coagulation cascade.[1][5] FXIa amplifies the clotting cascade by activating Factor IX, which in turn leads to the activation of Factor X and the subsequent generation of thrombin.[1] Unlike pathways targeted by many traditional anticoagulants, FXIa appears to be more critical for pathologic thrombosis than for normal hemostasis.[4][5] By selectively targeting FXIa, this compound is designed to uncouple the antithrombotic effect from the risk of bleeding.[5]

coagulation_pathway cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_extrinsic Extrinsic Pathway (Tissue Factor) cluster_common Common Pathway Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Factor XI Factor XI Factor XIIa->Factor XI Activates Factor XIa Factor XIa Factor XI->Factor XIa Factor IX Factor IX Factor XIa->Factor IX Activates Tissue Factor Tissue Factor Factor VIIa Factor VIIa Tissue Factor->Factor VIIa Factor X Factor X Factor VIIa->Factor X Activates Factor Xa Factor Xa Factor X->Factor Xa Prothrombin Prothrombin Factor Xa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Thrombin->Factor XI Amplifies Fibrinogen Fibrinogen Thrombin->Fibrinogen Activates Fibrin (Clot) Fibrin (Clot) Fibrinogen->Fibrin (Clot) Factor IXa Factor IXa Factor IX->Factor IXa Factor IXa->Factor X Activates This compound This compound This compound->Factor XIa Inhibits

This compound's target within the coagulation cascade.

Pharmacokinetics and Pharmacodynamics

Data from a Phase 1 randomized, placebo- and positive-controlled, ascending-dose study in 54 healthy Chinese adult volunteers provides key insights into this compound's PK and PD profile following a continuous 5-day intravenous infusion.[1][3]

Pharmacokinetics (PK):

This compound demonstrated predictable and dose-proportional pharmacokinetics.[1][3] A steady state was achieved rapidly, and the drug exhibited a short half-life, consistent with its design for acute care settings requiring precise control.[1][4]

Table 1: Key Pharmacokinetic Parameters of this compound

Parameter Value Source
Time to Steady State (Median) 1.02 - 1.50 hours [1]
Mean Half-life (t½) 1.15 - 1.43 hours [1][6]

| Exposure (Css and AUC) | Dose-proportional increases |[1][3][6] |

Pharmacodynamics (PD):

This compound showed a dose-dependent anticoagulant effect, measured by the prolongation of activated partial thromboplastin time (aPTT) and direct inhibition of FXIa activity.[1][7] Notably, there was no appreciable change in prothrombin time (PT), confirming the drug's specific action on the intrinsic coagulation pathway.[1][7]

Table 2: Pharmacodynamic Effects of this compound (5-Day Continuous IV Infusion)

Dose Group (mg/kg/h) Maximum aPTT Ratio to Baseline (Mean) Maximum FXIa Inhibition (Mean) Source
Placebo 1.04 -6.07% [1]
0.3 1.33 -56.14% [1]
0.6 1.46 -75.21% [1]
1.0 1.59 -83.25% [1]
1.5 1.80 -92.25% [1]

| 2.25 | 1.92 | -95.66% |[1] |

The relationship between this compound plasma concentration and its effect on aPTT and FXI clotting activity was characterized by Emax models, with EC50 values of 8940 ng/mL and 1300 ng/mL, respectively.[1][3][6][8]

Safety and Toxicology Summary

In both preclinical in vivo animal studies and Phase 1 human trials, this compound has demonstrated the ability to inhibit thrombosis while minimizing the risk of unwanted bleeding.[4][7]

Phase 1 Human Safety Data:

In a study with 54 healthy volunteers, continuous intravenous administration of this compound for 5 consecutive days was generally well-tolerated.[1][4]

  • Bleeding Events: No bleeding events were reported in the this compound groups.[1][3]

  • Adverse Events (AEs): The AE profile did not suggest an increased risk of bleeding.[4] After excluding AEs related to the expected prolongation of aPTT, the incidence of drug-related AEs was 10.0% in the this compound group, compared to 10.0% in the placebo group and 100.0% in the heparin sodium (positive control) group.[3]

  • Liver Function: All drug-related AEs in the this compound group were abnormal liver function.[3] Three subjects (one in the 0.6 mg/kg/h group and two in the 2.25 mg/kg/h group) discontinued the infusion due to abnormal liver function.[3]

Experimental Protocols: Phase 1 Dose-Escalation Study

The primary source of clinical safety and toxicology data is a randomized, controlled Phase 1 study conducted in healthy Chinese adult volunteers.[1]

  • Study Design: A randomized, placebo- and positive-controlled, sequential, ascending-dose study.[1][3]

  • Population: 54 healthy Chinese adult volunteers.[1]

  • Dosing Regimen: Continuous intravenous infusion for 5 consecutive days.[1][3]

  • Dose Cohorts:

    • This compound: 0.3, 0.6, 1.0, 1.5, and 2.25 mg/kg/h.[1]

    • Positive Control: Heparin sodium at 8 IU/kg/h (for the first two dose panels only).[1][3]

    • Control: Placebo.[1]

  • Endpoints: The study evaluated the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound.[1][3]

experimental_workflow cluster_setup Study Setup cluster_dosing Dosing & Control cluster_procedure Procedure & Monitoring cluster_analysis Data Analysis Screening Screening Enrollment Enroll 54 Healthy Chinese Volunteers Screening->Enrollment Randomization Randomization Enrollment->Randomization Dose_Escalation Sequential Ascending Doses (0.3 to 2.25 mg/kg/h) Randomization->Dose_Escalation Controls Placebo Heparin Sodium (8 IU/kg/h) Randomization->Controls Infusion Continuous IV Infusion for 5 Days Dose_Escalation->Infusion Controls->Infusion Monitoring Safety Monitoring (AEs, Vitals, Labs) Infusion->Monitoring Sampling PK & PD Blood Sampling Infusion->Sampling Analysis PK Analysis (Cmax, T½, AUC) PD Analysis (aPTT, FXIa) Safety Analysis Monitoring->Analysis Sampling->Analysis

References

Methodological & Application

Application Notes and Protocols for the Use of Frunexian in In Vitro Extracorporeal Circulation Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Frunexian is a real investigational drug; however, the specific combined mechanisms and detailed protocols described herein are presented for illustrative purposes within the context of a comprehensive application note. The experimental data is hypothetical.

Introduction

Extracorporeal circulation (ECC) circuits, such as those used in cardiopulmonary bypass and extracorporeal membrane oxygenation (ECMO), are indispensable in modern medicine. However, the exposure of blood to artificial surfaces invariably triggers a cascade of adverse events, including thrombosis and inflammation.[1][2][3] This contact activation of the coagulation system can lead to circuit failure and poses significant risks to the patient.[3]

This compound is a potent, selective, and reversible small molecule inhibitor of Factor XIa (FXIa).[4][5][6] Factor XIa is a critical component of the intrinsic coagulation pathway, which is significantly involved in thrombosis initiated by contact with foreign surfaces.[7][6] By targeting FXIa, this compound is designed to mitigate thrombosis within ECC circuits while potentially preserving normal hemostasis, thereby offering a safer anticoagulation strategy.[7][4]

These application notes provide detailed protocols for evaluating the efficacy of this compound in an in vitro whole blood loop model, a standard method for assessing the hemocompatibility of materials and the efficacy of anticoagulants in a simulated ECC environment.[8][9]

Mechanism of Action

This compound selectively targets and inhibits Factor XIa, a serine protease that plays a crucial role in the amplification of thrombin generation through the intrinsic pathway of the coagulation cascade.[10][11][12] Unlike anticoagulants that target Factor Xa or thrombin, inhibiting FXIa is hypothesized to reduce pathologic thrombosis with a lower risk of bleeding.[7][5][6]

Signaling Pathway of this compound's Action

The following diagram illustrates the point of intervention of this compound in the coagulation cascade.

cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_extrinsic Extrinsic Pathway (Tissue Injury) cluster_common Common Pathway FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact with artificial surface FXI Factor XI FXIIa->FXI Activates FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX Activates FIXa Factor IXa FIX->FIXa FX Factor X FIXa->FX Activates TF Tissue Factor (TF) TF_FVIIa TF-FVIIa Complex TF->TF_FVIIa FVII Factor VII FVIIa Factor VIIa FVII->FVIIa FVIIa->TF_FVIIa TF_FVIIa->FX Activates FXa Factor Xa FX->FXa Prothrombin Prothrombin (FII) FXa->Prothrombin Activates Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Converts Fibrin Fibrin (Clot) Fibrinogen->Fibrin This compound This compound This compound->FXIa Inhibits

Caption: this compound's inhibition of Factor XIa in the coagulation cascade.

Experimental Protocols

In Vitro Whole Blood Loop Model

This protocol is designed to assess the anti-thrombotic effects of this compound in a dynamic, simulated extracorporeal circulation environment.[8][9][13]

Materials:

  • Freshly drawn human whole blood from healthy volunteers (anticoagulated with citrate).

  • Polyvinyl chloride (PVC) tubing (3.2 mm inner diameter).

  • Peristaltic pump.

  • Water bath maintained at 37°C.

  • This compound stock solution (1 mg/mL in saline).

  • Control vehicle (saline).

  • Recalcification solution (1 M CaCl2).

  • Sample collection tubes (containing EDTA and citrate).

Procedure:

  • Blood Preparation: Pool whole blood from at least three donors. Just prior to the experiment, recalcify the citrated blood to a final concentration of 10 mM CaCl2 to enable clotting.

  • Experimental Groups:

    • Control: Recalcified whole blood + saline vehicle.

    • This compound Low Dose: Recalcified whole blood + this compound to a final concentration of 1 µg/mL.

    • This compound High Dose: Recalcified whole blood + this compound to a final concentration of 5 µg/mL.

  • Loop Assembly: Create closed loops of PVC tubing, each with a total volume of 10 mL.

  • Incubation: Gently inject the prepared blood from each experimental group into separate loops.

  • Circulation: Place the loops in the peristaltic pump within the 37°C water bath and circulate the blood at a rate of 150 mL/min for 120 minutes.

  • Sample Collection: At time points 0, 30, 60, and 120 minutes, carefully withdraw blood samples from each loop for analysis.

  • Post-Circulation Analysis: After 120 minutes, stop the pump, drain the loops, and gently rinse with phosphate-buffered saline (PBS). The tubing can be analyzed for thrombus formation.

Experimental Workflow Diagram

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Collect Human Whole Blood B Recalcify Blood (10 mM CaCl2) A->B C Prepare Experimental Groups (Control, this compound Low, this compound High) B->C D Inject Blood into PVC Loops C->D E Circulate at 37°C for 120 min D->E F Collect Samples at 0, 30, 60, 120 min E->F J Visual Inspection of Tubing E->J G Biomarker Assays (TAT, D-Dimer, sP-selectin) F->G H Hematology (Platelet & Leukocyte Counts) F->H I Flow Cytometry (Platelet & Leukocyte Activation) F->I

Caption: Workflow for the in vitro whole blood loop experiment.

Biomarker Analysis

Thrombin-Antithrombin (TAT) Complex ELISA:

  • Principle: Measures the complex of thrombin and its inhibitor antithrombin, an indicator of thrombin generation.

  • Procedure:

    • Collect blood samples in citrate tubes.

    • Centrifuge at 2,500 x g for 15 minutes to obtain platelet-poor plasma.

    • Perform ELISA according to the manufacturer's instructions.

D-Dimer ELISA:

  • Principle: Measures D-dimer, a degradation product of cross-linked fibrin, indicating fibrinolysis.

  • Procedure:

    • Use platelet-poor plasma from citrated blood samples.

    • Perform ELISA according to the manufacturer's instructions.

Soluble P-selectin (sP-selectin) ELISA:

  • Principle: Measures the shed form of P-selectin, a marker of platelet activation.

  • Procedure:

    • Use platelet-poor plasma from citrated blood samples.

    • Perform ELISA according to the manufacturer's instructions.

Hematological Analysis
  • Procedure:

    • Collect blood samples in EDTA tubes.

    • Analyze using an automated hematology analyzer to determine platelet and leukocyte counts.

Flow Cytometry for Cell Activation Markers
  • Principle: Quantifies the expression of cell surface markers indicative of activation.

  • Procedure:

    • Collect blood samples in citrate tubes.

    • Incubate whole blood with fluorescently labeled antibodies against:

      • Platelet Activation: CD62P (P-selectin) and PAC-1 (activated GPIIb/IIIa).

      • Leukocyte Activation: CD11b.

    • Lyse red blood cells.

    • Acquire and analyze samples on a flow cytometer.

Data Presentation

The following tables present hypothetical data from the described experiments to illustrate the expected outcomes.

Table 1: Key Biomarker Levels at 120 Minutes

BiomarkerControlThis compound (1 µg/mL)This compound (5 µg/mL)
TAT Complex (ng/mL) 150.2 ± 15.545.8 ± 8.212.3 ± 3.1
D-Dimer (ng/mL) 850.6 ± 90.1280.4 ± 45.3110.9 ± 20.5
sP-selectin (ng/mL) 60.1 ± 7.835.2 ± 5.125.4 ± 4.2

Table 2: Hematological Parameters at 120 Minutes

ParameterControlThis compound (1 µg/mL)This compound (5 µg/mL)
Platelet Count (x10^9/L) 120 ± 12185 ± 10205 ± 8
Leukocyte Count (x10^9/L) 4.5 ± 0.55.8 ± 0.46.1 ± 0.3

Table 3: Cellular Activation Markers at 120 Minutes (% Positive Cells)

MarkerControlThis compound (1 µg/mL)This compound (5 µg/mL)
Platelet CD62P+ 35.6 ± 4.212.1 ± 2.55.8 ± 1.5
Leukocyte CD11b+ 40.2 ± 5.120.5 ± 3.815.3 ± 2.9

Logical Relationships

The use of this compound in extracorporeal circulation is based on a clear logical pathway from its mechanism of action to the desired clinical outcomes.

cluster_action Action cluster_mechanism Mechanism cluster_effect Effect cluster_outcome Outcome A This compound Administration B Selective Inhibition of Factor XIa A->B C Reduced Thrombin Generation B->C D Decreased Platelet Activation B->D E Reduced Fibrin Formation C->E G Reduced Risk of Circuit Thrombosis D->G H Preservation of Platelet Function D->H E->G F Improved Biocompatibility of ECC Circuit G->F H->F

Caption: Logical flow from this compound's action to improved ECC outcomes.

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in simulated extracorporeal circulation models. The hypothetical data suggests that this compound can effectively reduce thrombosis and platelet activation in a dose-dependent manner. By selectively targeting Factor XIa, this compound holds promise as a novel anticoagulant that may enhance the safety and efficacy of procedures requiring extracorporeal circulation. Further studies are warranted to confirm these findings and to establish the clinical utility of this compound in this setting.

References

Application Notes and Protocols for Frunexian Dosage Calculation in In Vivo Canine ECMO Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Frunexian is a novel, potent, and selective small molecule inhibitor of Factor XIa (FXIa), a key component of the intrinsic coagulation pathway.[1] Its mechanism of action offers the potential for effective anticoagulation with a reduced risk of bleeding compared to traditional anticoagulants.[2][3] This document provides detailed application notes and protocols for the determination of this compound dosage in in vivo canine Extracorporeal Membrane Oxygenation (ECMO) studies. The protocols outlined below are based on the extrapolation of human clinical data and established principles of veterinary medicine and pharmacology.

This compound: Mechanism of Action and Pharmacological Profile

This compound selectively binds to and inhibits Factor XIa, thereby disrupting the amplification of the coagulation cascade.[1][2] This targeted inhibition of the intrinsic pathway is hypothesized to prevent thrombosis with minimal impact on hemostasis.[3] Human Phase I clinical trials have demonstrated that this compound has a rapid onset of action and a short half-life of approximately 1.15 to 1.43 hours, making it a suitable candidate for acute care settings such as ECMO where precise and reversible anticoagulation is required.[1]

Signaling Pathway of this compound's Anticoagulant Effect

Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Factor XI Factor XI Factor XIIa->Factor XI Activates Factor XIa Factor XIa Factor XI->Factor XIa Factor IX Factor IX Factor XIa->Factor IX Activates Factor IXa Factor IXa Factor IX->Factor IXa Factor X Factor X Factor IXa->Factor X Activates Factor Xa Factor Xa Factor X->Factor Xa Prothrombin Prothrombin Factor Xa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Activates Fibrin (Clot) Fibrin (Clot) Fibrinogen->Fibrin (Clot) This compound This compound This compound->Factor XIa Inhibits

Caption: this compound inhibits Factor XIa, a critical enzyme in the intrinsic coagulation pathway.

Dosage Calculation for Canine Studies

As no direct canine data for this compound is available, the initial dosage for in vivo canine studies must be extrapolated from human data. A common and recommended method for this extrapolation is based on Body Surface Area (BSA).

Table 1: Dosage Extrapolation from Human to Canine

SpeciesBody Weight (kg)BSA (m²)Km FactorHuman Equivalent Dose (HED) Conversion Factor (from Canine)Canine Equivalent Dose (CED) Conversion Factor (from Human)
Human701.73370.541.85
Canine (Beagle)100.46201.850.54

Data adapted from established allometric scaling principles.

The human dosage range from the Phase I study was a continuous intravenous infusion of 0.3 to 2.25 mg/kg/h.[1] To calculate the Canine Equivalent Dose (CED), the human dose is multiplied by the appropriate conversion factor.

Canine Equivalent Dose (mg/kg/h) = Human Dose (mg/kg/h) x 1.85

Table 2: Extrapolated Canine Dosage Range for this compound

Human Dose (mg/kg/h)Extrapolated Canine Dose (mg/kg/h)
0.30.56
0.61.11
1.01.85
1.52.78
2.254.16

It is strongly recommended to initiate canine studies at a fraction (e.g., 1/10th) of the lowest calculated dose and escalate gradually while closely monitoring safety and efficacy parameters.

Experimental Protocol: In Vivo Canine ECMO Study

This protocol outlines a dose-escalation study to evaluate the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in a canine ECMO model.

3.1. Animal Model

  • Species: Beagle dogs

  • Number of Animals: A minimum of 3-6 animals per dose group is recommended for statistical power.

  • Health Status: Healthy, purpose-bred animals with complete health screening.

3.2. ECMO Circuit and Cannulation

  • ECMO Configuration: Veno-venous (VV) ECMO is suitable for respiratory support models.

  • Circuit Components: A standard ECMO circuit including a centrifugal pump, membrane oxygenator, and heat exchanger.

  • Cannulation: Percutaneous or surgical cut-down placement of drainage and return cannulas in appropriate vessels (e.g., femoral and jugular veins).

Logical Relationship of the Dose-Escalation Study Design

A Animal Acclimatization & Baseline Measurements B Anesthesia & Surgical Preparation (Cannulation) A->B C Initiate ECMO at Baseline Settings B->C D Administer this compound (Dose Group 1 - Low Dose) C->D E Monitor PK/PD & Safety Parameters D->E F Decision Point: Safe and Tolerated? E->F G Proceed to Next Dose Group (Dose Group 2 - Medium Dose) F->G Yes I Stop Study or Modify Protocol F->I No G->E H Proceed to Next Dose Group (Dose Group 3 - High Dose) G->H After Completion of Group 2 H->E J Data Analysis & Reporting H->J After Completion of Group 3 I->J

Caption: A stepwise approach for dose escalation in the canine ECMO study.

3.3. Experimental Workflow

Experimental Workflow for Canine ECMO Study with this compound

cluster_pre_ecmo Pre-ECMO Phase cluster_ecmo ECMO Phase cluster_post_ecmo Post-ECMO Phase A1 Baseline Blood Sampling (CBC, Chemistry, Coagulation Panel) A2 Anesthesia Induction & Maintenance A1->A2 A3 Surgical Cannulation for ECMO A2->A3 B1 Initiate ECMO Support A3->B1 B2 Stabilization Period (e.g., 60 mins) B1->B2 B3 This compound Loading Dose (optional) & Continuous Infusion B2->B3 B4 Serial Blood Sampling for PK/PD (aPTT, Anti-Xa, this compound Levels) B3->B4 B5 Continuous Hemodynamic & ECMO Parameter Monitoring B3->B5 C1 Wean from ECMO B4->C1 End of Infusion B5->C1 C2 Decannulation & Surgical Site Closure C1->C2 C3 Post-operative Monitoring & Recovery C2->C3 C4 Terminal Blood & Tissue Collection C3->C4

Caption: The sequential workflow of the in vivo canine ECMO experiment.

3.4. Monitoring and Data Collection

Table 3: Monitoring Parameters and Frequency

ParameterFrequencyNotes
Hemodynamics
Heart Rate, Blood Pressure (Arterial and Venous), ECGContinuous
ECMO Circuit
Blood Flow Rate, Sweep Gas Flow, Pre- and Post-Oxygenator Blood GasesContinuous/Hourly
Coagulation
Activated Clotting Time (ACT)Every 30-60 minutesBedside monitoring for immediate assessment.
Activated Partial Thromboplastin Time (aPTT)Baseline, then every 1-2 hoursPrimary PD marker for this compound.
Prothrombin Time (PT)Baseline, then every 4-6 hoursTo confirm specificity for the intrinsic pathway.
Anti-Factor Xa ActivityBaseline, then every 2-4 hoursMay provide additional insight into anticoagulant effect.
Platelet CountBaseline, then every 6-12 hours
Pharmacokinetics
Plasma this compound ConcentrationPre-dose, then at specified intervals post-infusion initiationTo determine concentration-time profile.
General
Complete Blood Count (CBC), Serum ChemistryBaseline, then daily
Clinical Observations (e.g., for signs of bleeding)Continuous

Data Presentation and Analysis

All quantitative data should be summarized in tables for clear comparison between dose groups.

Table 4: Sample Data Summary Table for Pharmacodynamic Effects

Dose GroupBaseline aPTT (s)Peak aPTT (s)Time to Peak aPTT (h)aPTT Fold-Increase from Baseline
Control (Saline)
Low Dose this compound
Medium Dose this compound
High Dose this compound

Table 5: Sample Data Summary Table for Safety Outcomes

| Dose Group | Incidence of Bleeding Events | Transfusion Requirements (ml/kg) | Changes in Platelet Count (%) | |---|---|---| | Control (Saline) | | | | | Low Dose this compound | | | | | Medium Dose this compound | | | | | High Dose this compound | | | |

Disclaimer: This document provides a generalized framework. All animal studies must be conducted in accordance with institutional and national guidelines for animal care and use, and under the approval of an Institutional Animal Care and Use Committee (IACUC). The proposed dosages are extrapolations and must be approached with caution in a well-designed dose-escalation study.

References

Application Notes and Protocols for Frunexian Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

Frunexian (also known as EP-7041) is a potent and selective small molecule inhibitor of Factor XIa (FXIa), a key serine protease in the intrinsic pathway of the blood coagulation cascade.[1] By targeting FXIa, this compound effectively disrupts the amplification of thrombin generation, making it a valuable tool for research in thrombosis, hemostasis, and the development of novel anticoagulants.[1] Proper preparation of a stable, concentrated stock solution is the first critical step for accurate and reproducible experimental results in cell-based assays, biochemical assays, and in vivo studies.

These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for research applications.

Chemical Properties

This compound is supplied as a solid, typically a crystalline powder. It is essential to be aware of its chemical properties to ensure proper handling and storage.

PropertyValue
Synonyms EP-7041
CAS Number 1803270-60-1
Molecular Formula C₁₉H₂₆N₄O₄
Molecular Weight 374.44 g/mol

Data Presentation: Solubility and Storage

Quantitative data regarding the solubility and recommended storage of this compound are summarized in the table below for easy reference. It is highly recommended to use freshly opened, anhydrous DMSO for the preparation of the stock solution, as hygroscopic DMSO can significantly impact solubility.[1]

ParameterValueSource
Solubility in DMSO 100 mg/mL (267.07 mM)MedChemExpress[1]
Powder Storage -20°C for 3 years, 4°C for 2 yearsGeneral guidance for small molecules
Stock Solution Storage (-80°C) Up to 6 monthsMedChemExpress[1]
Stock Solution Storage (-20°C) Up to 1 monthMedChemExpress[1]

Note: It is strongly advised to avoid repeated freeze-thaw cycles of the stock solution to maintain its integrity and efficacy. Aliquoting the stock solution into single-use volumes is best practice.

Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-weighing Preparation: Before opening the this compound vial, allow it to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the powder.

  • Weighing this compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, you would need 37.44 mg of this compound. Calculation: Molecular Weight (374.44 g/mol ) x Molarity (0.1 mol/L) x Volume (0.001 L) = 0.03744 g or 37.44 mg

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or sonication can be used to aid dissolution if precipitation is observed.[1] Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use sterile cryovials. The volume of the aliquots should be based on the typical working concentrations for your experiments to minimize waste and avoid freeze-thaw cycles.

  • Labeling and Storage: Clearly label each aliquot with the compound name (this compound), concentration (100 mM), solvent (DMSO), and the date of preparation. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for preparing the this compound stock solution and its mechanism of action within the coagulation cascade.

G cluster_prep Preparation cluster_storage Storage & Use start Start: Equilibrate this compound Powder to Room Temperature weigh Weigh this compound Powder on Analytical Balance start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store use Dilute to Working Concentration for Experiments store->use

Caption: Workflow for this compound stock solution preparation.

G cluster_pathway Intrinsic Coagulation Pathway FXII Factor XII FXIIa Factor XIIa FXII->FXIIa FXI Factor XI FXIIa->FXI Activates FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX Activates FIXa Factor IXa FIX->FIXa FX Factor X FIXa->FX Activates (with FVIIIa) FVIIIa Factor VIIIa FVIIIa->FX FXa Factor Xa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin (Clot) Fibrinogen->Fibrin This compound This compound This compound->FXIa Inhibits

Caption: this compound inhibits Factor XIa in the coagulation cascade.

References

Application Notes and Protocols for Frunexian in Cardiopulmonary Bypass Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiopulmonary bypass (CPB) is an essential procedure in cardiac surgery, but it is known to induce a systemic inflammatory response, coagulation activation, and oxidative stress, leading to potential postoperative complications. Frunexian (formerly EP-7041) is a first-in-class, intravenous, small-molecule inhibitor of Factor XIa (FXIa), a key component of the intrinsic coagulation pathway.[1][2][3] By targeting FXIa, this compound offers a promising therapeutic strategy to mitigate CPB-associated coagulopathies and potentially its inflammatory consequences, with a reduced risk of bleeding compared to traditional anticoagulants like heparin.[2][4]

These application notes provide a comprehensive overview of the current understanding of this compound and detailed protocols for its application in CPB research, based on available preclinical and clinical data.

Mechanism of Action

This compound is a potent and selective inhibitor of the serine protease FXIa.[4] FXIa plays a crucial role in the amplification of thrombin generation through the intrinsic pathway of the coagulation cascade.[4] Unlike anticoagulants that target downstream factors like Factor Xa or thrombin, inhibiting FXIa is hypothesized to prevent pathologic thrombosis, such as that initiated by the contact of blood with the artificial surfaces of the CPB circuit, while preserving normal hemostasis.[2][4]

Signaling Pathway of Coagulation and Inflammation in CPB and the Role of this compound

G cluster_CPB Cardiopulmonary Bypass Circuit cluster_Coagulation Coagulation Cascade cluster_Inflammation Inflammatory Response Artificial Surface Artificial Surface FXII Factor XII Artificial Surface->FXII Contact Activation FXIIa Factor XIIa FXII->FXIIa FXI Factor XI FXIIa->FXI FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX FIXa Factor IXa FIX->FIXa FX Factor X FIXa->FX + FVIIIa FVIIIa Factor VIIIa FXa Factor Xa FX->FXa Prothrombin Prothrombin FXa->Prothrombin + FVa Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Inflammatory Cells Leukocytes, Platelets Thrombin->Inflammatory Cells Activation Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin Cytokine Release IL-6, IL-8, TNF-α Inflammatory Cells->Cytokine Release Oxidative Stress ROS Production Inflammatory Cells->Oxidative Stress This compound This compound This compound->FXIa Inhibition

This compound's mechanism of action in the context of CPB.

Preclinical and Clinical Data

This compound has undergone preclinical evaluation and Phase 1 clinical trials, demonstrating its potential as a safe and effective anticoagulant for acute care settings.

Preclinical Data: Canine Extracorporeal Membrane Oxygenation (ECMO) Model

A study in a canine veno-venous ECMO model, a relevant surrogate for CPB, compared the efficacy and safety of this compound (EP-7041) with unfractionated heparin (UFH).[2][4]

Table 1: Summary of Preclinical Findings in a Canine ECMO Model [2][4]

ParameterThis compound (EP-7041)Unfractionated Heparin (UFH)Vehicle Control
Oxygenator Clotting PreventedPreventedFailed to complete run (occlusion in 20-50 min)
Bleeding Volume At least 5 times less than UFHBaselineN/A
aPTT Target 2.3 ± 0.1 x baseline (highest dose)1.5 - 2.0 x baselineN/A
Clinical Data: Phase 1 Studies in Healthy Volunteers

Two Phase 1 studies have been conducted with this compound. A study in healthy Chinese adult volunteers involved a randomized, placebo- and positive-controlled, sequential, ascending-dose (0.3 to 2.25 mg/kg/h) study of 5-day continuous intravenous infusions.

Table 2: Pharmacokinetic Properties of this compound (Continuous IV Infusion)

ParameterValue
Time to Steady State 1.02 - 1.50 hours
Mean Half-life (t½) 1.15 - 1.43 hours
Mean Clearance (CL) 0.258 - 0.333 L/h/kg
Mean Volume of Distribution (Vd) 0.521 - 0.677 L/kg

Table 3: Pharmacodynamic Effects of this compound (Continuous IV Infusion)

Dose (mg/kg/h)Maximum aPTT Ratio to Baseline (mean)Average Maximum Inhibition of FXIa
0.31.33-56.14%
0.61.46-75.21%
1.01.59-83.25%
1.51.80-92.25%
2.251.92-95.66%
Placebo1.04-6.07%

This compound was generally well-tolerated with no bleeding events reported in the Phase 1 study. A rapid onset of action and quick reversal of anticoagulant effect were observed upon cessation of the infusion.[4]

Experimental Protocols

The following protocols are designed for researchers to investigate the efficacy and mechanisms of this compound in a preclinical CPB model.

Experimental Workflow for a Rodent CPB Model

G cluster_pre Pre-CPB cluster_cpb Cardiopulmonary Bypass cluster_post Post-CPB A Animal Preparation (Anesthesia, Cannulation) B Baseline Sampling (Blood, Tissues) A->B C Initiate CPB B->C D Administer this compound or Control (e.g., Heparin, Saline) C->D E Monitor Physiological Parameters (ACT, aPTT, MAP, etc.) D->E F Intra-CPB Sampling (Blood at various time points) E->F G Wean from CPB F->G H Post-CPB Monitoring G->H I Terminal Sampling (Blood, Organs) H->I J Data Analysis I->J

Workflow for evaluating this compound in a preclinical CPB model.
Protocol 1: Evaluation of Anticoagulant Efficacy and Hemostatic Safety of this compound in a Rat CPB Model

Objective: To determine the effective dose of this compound for anticoagulation during CPB and to assess its bleeding risk compared to heparin.

Materials:

  • Male Sprague-Dawley rats (350-450 g)

  • Anesthesia (e.g., isoflurane)

  • CPB circuit for small animals (including a membrane oxygenator and a roller pump)

  • This compound for injection

  • Unfractionated heparin

  • Saline (vehicle control)

  • Activated Clotting Time (ACT) monitoring system

  • aPTT reagents and coagulometer

  • Surgical instruments for cannulation (e.g., carotid artery, jugular vein)

  • Blood gas analyzer

Methodology:

  • Animal Preparation: Anesthetize the rat and perform cannulation of the right carotid artery (for arterial inflow to the CPB circuit and blood pressure monitoring) and the right jugular vein (for venous outflow and drug administration).

  • Group Allocation (n=8 per group):

    • Group 1: Vehicle control (saline)

    • Group 2: Heparin (e.g., 300 IU/kg bolus, with supplemental doses to maintain target ACT)

    • Group 3-5: this compound (e.g., low, medium, and high doses, administered as a bolus followed by continuous infusion, guided by Phase 1 data).

  • CPB Initiation: Prime the CPB circuit with a suitable solution (e.g., Ringer's lactate with 1% albumin). Initiate CPB at a flow rate of 100-120 mL/kg/min.

  • Anticoagulation and Monitoring:

    • Administer the assigned anticoagulant.

    • Monitor ACT every 15 minutes. The target ACT for the heparin group should be >400 seconds.

    • Collect blood samples at baseline, and at 15, 30, and 60 minutes during CPB for aPTT measurement.

  • Bleeding Assessment: After 60 minutes of CPB, perform a standardized tail bleeding time assay.

  • Termination and Sample Collection: Wean the animal from CPB. Collect a final blood sample and key organs (lungs, kidneys, heart) for histological analysis.

  • Data Analysis: Compare ACT, aPTT, bleeding times, and evidence of thrombosis in the CPB circuit and organ histology between the groups.

Protocol 2: Assessment of the Anti-inflammatory and Antioxidant Effects of this compound during CPB

Objective: To investigate whether this compound attenuates the systemic inflammatory and oxidative stress responses associated with CPB.

Materials:

  • All materials from Protocol 1

  • ELISA kits for inflammatory cytokines (e.g., rat IL-6, IL-8, TNF-α)

  • Assay kits for markers of oxidative stress (e.g., malondialdehyde [MDA], superoxide dismutase [SOD])

  • Reagents for myeloperoxidase (MPO) activity assay (for neutrophil infiltration in tissues)

Methodology:

  • Experimental Setup: Follow the same animal preparation, group allocation, and CPB procedure as in Protocol 1.

  • Sample Collection: Collect blood samples at baseline, at the end of CPB, and 2 hours post-CPB. At the end of the experiment, harvest lung and kidney tissues.

  • Biomarker Analysis:

    • Plasma: Use ELISA kits to measure the concentrations of IL-6, IL-8, and TNF-α.

    • Plasma/Tissue Homogenates: Measure MDA levels and SOD activity to assess oxidative stress.

    • Tissue Homogenates (Lung and Kidney): Determine MPO activity as an indicator of neutrophil infiltration.

  • Data Analysis: Compare the levels of inflammatory cytokines and oxidative stress markers between the this compound-treated groups and the control groups.

Conclusion

This compound's unique mechanism of action as a Factor XIa inhibitor presents a compelling new avenue for research in mitigating the adverse effects of cardiopulmonary bypass. The provided data and protocols offer a solid foundation for researchers to explore its potential in reducing thrombosis, bleeding complications, and the associated inflammatory and oxidative stress responses in a controlled research setting. Further investigation into these areas will be crucial in defining the future role of this compound in cardiac surgery and other acute care applications involving extracorporeal circulation.

References

Application Notes and Protocols for the Quantification of Frunexian in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Frunexian (also known as EP-7041 and HSK36273) is a small molecule, direct inhibitor of activated Factor XI (FXIa), a key component of the intrinsic pathway of the coagulation cascade.[1][2] Its development as a novel anticoagulant necessitates robust and reliable analytical methods for its quantification in biological matrices to support pharmacokinetic (PK) and pharmacodynamic (PD) studies. This document provides detailed application notes and protocols for the determination of this compound concentration in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique ideal for bioanalytical applications.[3][4]

Mechanism of Action: Inhibition of the Coagulation Cascade

This compound exerts its anticoagulant effect by selectively targeting and inhibiting Factor XIa. This action prevents the downstream amplification of the coagulation cascade, a series of enzymatic reactions leading to the formation of a fibrin clot. By inhibiting this pathway, this compound reduces the risk of thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants.[5]

Diagram 1: this compound's inhibition of Factor XIa in the coagulation cascade.

Pharmacokinetic Profile of this compound

Clinical studies in healthy volunteers have characterized the pharmacokinetic profile of this compound following intravenous infusion.[1][2] The drug exhibits a rapid attainment of steady-state plasma concentrations and a relatively short half-life, suggesting predictable and controllable anticoagulant effects.[1][5]

Parameter0.3 mg/kg/h0.6 mg/kg/h1.0 mg/kg/h1.5 mg/kg/h2.25 mg/kg/h
Css (ng/mL) 10302060323048607330
AUC0-24h (h*ng/mL) 229004650074100112000171000
t1/2 (h) 1.431.341.251.151.23
Tss (h, median) 1.031.501.021.261.13
CL (L/h/kg) 0.2730.2580.2800.2980.333
Vd (L/kg) 0.5630.5210.5280.5730.677
Table 1: Summary of this compound Pharmacokinetic Parameters in Healthy Adults. Data are presented as geometric mean for Css and AUC, and as mean for t1/2, CL, and Vd. Tss is presented as median.[1]

Bioanalytical Method: LC-MS/MS

The recommended method for the quantification of this compound in human plasma is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, allowing for accurate measurement of low drug concentrations in a complex biological matrix.

Experimental Workflow Overview

The overall workflow for the analysis of this compound in plasma samples involves sample collection, preparation (protein precipitation), chromatographic separation, and mass spectrometric detection.

workflow cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Blood Whole Blood Collection (K2EDTA tubes) Plasma Centrifugation to Obtain Plasma Blood->Plasma Storage Store Plasma at -80°C Plasma->Storage Thaw Thaw Plasma Sample Storage->Thaw Spike Spike with Internal Standard (IS) Thaw->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Vortex Vortex Mix Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Diagram 2: Experimental workflow for the LC-MS/MS analysis of this compound.

Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

Materials and Reagents
  • This compound reference standard

  • Stable isotope-labeled this compound (e.g., this compound-d4) as internal standard (IS)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA as anticoagulant)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Stock and Working Solutions Preparation
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and this compound-d4 (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards. Prepare a working solution of the IS at an appropriate concentration.

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for blank, calibration standards, quality controls (QCs), and unknown samples.

  • Pipette 50 µL of human plasma into the appropriate tubes.

  • For calibration standards and QCs, spike with the corresponding working solutions.

  • Add 10 µL of the IS working solution to all tubes except the blank.

  • Add 200 µL of acetonitrile to all tubes to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
ParameterRecommended Condition
HPLC Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution Start with 5% B, ramp to 95% B, hold, and re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (this compound) To be determined based on compound structure
MRM Transition (IS) To be determined based on compound structure
Method Validation

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA).[6] Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Selectivity No significant interference at the retention times of the analyte and IS.
Linearity Calibration curve with a correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) Analyte response is at least 5 times the blank response; accuracy within ±20%, precision ≤20%.
Accuracy and Precision For QCs, accuracy within ±15% of nominal values (±20% for LLOQ); precision (CV%) ≤15% (≤20% for LLOQ).
Matrix Effect CV of the IS-normalized matrix factor should be ≤15%.
Recovery Consistent and reproducible.
Stability Analyte stability demonstrated under various conditions (bench-top, freeze-thaw, long-term storage).

Table 2: Typical Bioanalytical Method Validation Parameters and Acceptance Criteria.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. Adherence to the detailed protocol and proper method validation will ensure high-quality data generation, which is essential for the successful clinical development of this novel anticoagulant. This application note serves as a comprehensive guide for researchers and scientists involved in the bioanalysis of this compound.

References

Application Notes and Protocols for Activated Partial Thromboplastin Time (aPTT) Assay in Monitoring Frunexian's Pharmacodynamic Effects

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Frunexian is a novel, intravenous, small-molecule inhibitor of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade.[1][2] By selectively targeting FXIa, this compound is designed to provide anticoagulation with a potentially lower risk of bleeding compared to traditional anticoagulants.[1][3] The pharmacodynamic (PD) effect of this compound can be effectively monitored using the activated partial thromboplastin time (aPTT) assay.[2][4] The aPTT test evaluates the integrity of the intrinsic and common pathways of coagulation.[5][6][7] This application note provides a detailed protocol for performing the aPTT assay to assess the in vitro anticoagulant activity of this compound.

Principle of the aPTT Assay

The aPTT assay measures the time it takes for a fibrin clot to form in a plasma sample after the addition of a phospholipid, a contact activator (such as silica, kaolin, or ellagic acid), and calcium.[5][8] The phospholipid substitutes for platelet phospholipids, and the activator initiates the contact activation phase of the intrinsic pathway. The subsequent addition of calcium triggers the coagulation cascade, and the time to clot formation is recorded in seconds.[5] this compound, by inhibiting FXIa, prolongs the aPTT in a dose-dependent manner.[2][4]

Data Presentation

The anticoagulant effect of this compound can be quantified by measuring the aPTT at various concentrations. The results are typically presented as the mean clotting time in seconds and the fold-increase over the baseline (vehicle control).

Table 1: In Vitro Dose-Response of this compound on aPTT in Human Plasma

This compound Concentration (nM)Mean aPTT (seconds)Standard DeviationFold Increase vs. Vehicle
0 (Vehicle)30.21.51.0
1045.82.11.5
3068.53.42.3
100105.35.23.5
300>180N/A>6.0

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.

Experimental Protocols

This section details the necessary materials and step-by-step procedure for performing the aPTT assay to evaluate the PD effects of this compound.

Materials

  • This compound (or other FXIa inhibitor) stock solution

  • Vehicle control (e.g., DMSO or saline)

  • Pooled normal human plasma, platelet-poor

  • aPTT reagent (containing a phospholipid and a contact activator)

  • 0.025 M Calcium Chloride (CaCl2) solution

  • Coagulometer (automated or semi-automated)

  • Calibrated pipettes

  • Incubator or water bath at 37°C

  • Test tubes or cuvettes compatible with the coagulometer

Protocol for In Vitro aPTT Assay

  • Preparation of Reagents and Plasma:

    • Thaw the pooled normal human plasma at 37°C.

    • Pre-warm the aPTT reagent and CaCl2 solution to 37°C for at least 30 minutes before use.

    • Prepare serial dilutions of this compound in the vehicle to achieve the desired final concentrations in plasma.

  • Sample Preparation:

    • For each concentration of this compound and the vehicle control, add a small volume of the diluted compound to an aliquot of the pooled normal plasma. The final concentration of the vehicle should be consistent across all samples (typically ≤1%).

    • Gently mix and incubate the plasma samples with this compound or vehicle for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for drug binding.

  • aPTT Measurement:

    • Pipette 100 µL of the plasma sample (containing this compound or vehicle) into a pre-warmed coagulometer cuvette.

    • Incubate the cuvette at 37°C for 3-5 minutes.

    • Add 100 µL of the pre-warmed aPTT reagent to the cuvette.

    • Incubate the plasma-reagent mixture for a specific time as recommended by the reagent manufacturer (typically 3-5 minutes) at 37°C. This step allows for the activation of the contact factors.

    • Dispense 100 µL of the pre-warmed CaCl2 solution into the cuvette to initiate the clotting reaction and simultaneously start the timer of the coagulometer.

    • The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.

  • Data Analysis:

    • Perform each measurement in duplicate or triplicate.

    • Calculate the mean aPTT and standard deviation for each this compound concentration and the vehicle control.

    • Determine the fold-increase in aPTT by dividing the mean aPTT for each this compound concentration by the mean aPTT of the vehicle control.

    • Plot the aPTT (in seconds or fold-increase) against the logarithm of the this compound concentration to generate a dose-response curve.

Visualizations

Diagram 1: aPTT Assay Experimental Workflow

aPTT_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay aPTT Measurement (37°C) P Pooled Normal Human Plasma S Plasma + this compound or Vehicle P->S F This compound Stock Solution F->S V Vehicle Control V->S M Clot Detection (Coagulometer) S->M 1. Add Plasma Sample R aPTT Reagent (Phospholipid + Activator) R->M 2. Add aPTT Reagent & Incubate C CaCl2 Solution C->M 3. Add CaCl2 & Start Timer D Data Analysis M->D Record Clotting Time (seconds)

Caption: Workflow of the aPTT assay for evaluating this compound's effect.

Diagram 2: Intrinsic Pathway of Coagulation

Intrinsic_Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway XII FXII XIIa FXIIa XII->XIIa Contact Activation XI FXI XIIa->XI XIa FXIa XI->XIa IX FIX XIa->IX IXa FIXa X FX IXa->X + FVIIIa, Ca2+, Phospholipids VIIIa FVIIIa VIIIa->X Xa FXa X->Xa Prothrombin Prothrombin (FII) Xa->Prothrombin + FVa, Ca2+, Phospholipids V V a FVa a->Prothrombin Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (FI) Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin This compound This compound This compound->XIa Inhibition

Caption: The intrinsic coagulation pathway and the site of action of this compound.

References

Application Notes: Rivaroxaban in the Prevention of Catheter-Related Thrombosis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Catheter-related thrombosis (CRT) is a significant complication associated with the use of central venous catheters (CVCs), leading to increased morbidity, mortality, and healthcare costs.[1] The formation of a thrombus in or around a catheter can impede its function, necessitate its removal, and serve as a nidus for infection.[1][2] Rivaroxaban, a direct oral anticoagulant (DOAC), has emerged as a promising agent for the prevention and treatment of CRT.[1][3] These application notes provide an overview of the mechanism of action of rivaroxaban, a summary of its application in CRT prevention studies, and detailed protocols for preclinical and clinical evaluation.

Mechanism of Action

Rivaroxaban is a highly selective, direct inhibitor of Factor Xa (FXa), a critical enzyme at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade.[4][5][6] By binding to the active site of both free and prothrombinase-bound FXa, rivaroxaban effectively blocks the conversion of prothrombin to thrombin.[7][8] This inhibition of thrombin generation is the cornerstone of its anticoagulant effect, as thrombin is essential for the cleavage of fibrinogen to fibrin, the final step in clot formation.[5][6] Unlike traditional anticoagulants like warfarin, rivaroxaban's predictable pharmacokinetics and pharmacodynamics eliminate the need for routine coagulation monitoring.[7] Some studies also suggest that rivaroxaban may have pleiotropic effects, including the attenuation of inflammatory pathways such as the NF-κB signaling pathway, which can contribute to its antithrombotic efficacy.[9]

Visualization of Rivaroxaban's Mechanism of Action

cluster_pathways Coagulation Cascade cluster_common_pathway Common Pathway cluster_intervention Rivaroxaban Intervention Intrinsic Pathway Intrinsic Pathway Factor X Factor X Intrinsic Pathway->Factor X Activation Extrinsic Pathway Extrinsic Pathway Extrinsic Pathway->Factor X Activation Factor Xa Factor Xa Factor X->Factor Xa Activation Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Conversion Prothrombin->Thrombin Conversion Fibrinogen Fibrinogen Fibrin (Clot) Fibrin (Clot) Fibrinogen->Fibrin (Clot) Conversion Fibrinogen->Fibrin (Clot) Conversion Rivaroxaban Rivaroxaban Rivaroxaban->Factor Xa Inhibition

Caption: Rivaroxaban directly inhibits Factor Xa, preventing thrombin generation and fibrin clot formation.

Summary of Clinical and Preclinical Data

The efficacy and safety of rivaroxaban in the context of catheter thrombosis have been evaluated in various studies, ranging from in vitro and animal models to prospective clinical trials.

Table 1: Summary of Preclinical Studies on Rivaroxaban for Catheter Thrombosis

Study TypeModelKey FindingsReference
In Vitro AssayMicroplate-based assay with human plasmaRivaroxaban was less potent than enoxaparin in preventing catheter-induced clotting and thrombin generation at concentrations with similar anti-FXa activity.[10]
Animal ModelMouse model with catheter in external jugular veinRivaroxaban (5 mg/kg daily) significantly improved catheter patency (93.8% vs. 62.9% in control) and reduced inflammatory markers like MCP-1 and MMP-9.[2][11]
Animal ModelRat model of deep vein thrombosisRivaroxaban attenuated thrombosis by targeting the NF-κB signaling pathway, in addition to its anticoagulant effects.[9]

Table 2: Summary of Key Clinical Trials on Rivaroxaban for Catheter-Related Thrombosis

Study Name / IdentifierPatient PopulationRivaroxaban DosageComparator / ControlKey Efficacy OutcomesKey Safety OutcomesReference
CATHETER 2 (NCT01708850) 70 cancer patients with CVC-associated upper extremity DVT15 mg twice daily for 3 weeks, then 20 mg once daily for 9 weeksSingle-arm, prospective100% preservation of line function at 12 weeks; Recurrent VTE rate of 1.43%Major bleeding: 5.7%; Minor bleeding: 8.6%; One fatal pulmonary embolism[3][12]
Prospective Cohort Study 314 breast cancer patients with PICC10 mg once daily for 2 monthsNo prophylactic anticoagulationCRT incidence of 2.2% in the rivaroxaban group vs. 12.0% in the control group (p < 0.001)The prophylactic regimen was reported as safe.[13]
Pilot RCT (NCT03506815) Cancer patients with CVCs10 mg once daily for 90 daysNo intervention (open-label)Primary outcome is feasibility (recruitment rate). Secondary outcomes include thrombotic complications.Bleeding events[14]
Retrospective Cohort Study 83 cancer patients with CVC-UEDVTVariedNot applicable3.6% (3/83) required CVC removal due to line dysfunction at 3 months.Major bleeding rate of 2.4%.[1]

Experimental Protocols

Protocol 1: In Vitro Evaluation of Rivaroxaban on Catheter-Induced Thrombin Generation

Objective: To assess the potency of rivaroxaban in inhibiting thrombin generation initiated by the surface of a catheter material in human plasma.

Materials:

  • Catheter segments of a standardized material and size.

  • Pooled normal human plasma.

  • Rivaroxaban stock solution and serial dilutions.

  • Fluorogenic thrombin substrate.

  • Calcium chloride solution.

  • Microplate reader with fluorescence detection.

Methodology:

  • Preparation: Prepare serial dilutions of rivaroxaban in a suitable buffer.

  • Incubation: In a 96-well microplate, add catheter segments to wells containing pooled human plasma pre-incubated with varying concentrations of rivaroxaban or a vehicle control.

  • Initiation of Coagulation: Initiate coagulation by adding calcium chloride to each well.

  • Thrombin Generation Monitoring: Immediately add the fluorogenic thrombin substrate.

  • Data Acquisition: Monitor the fluorescence intensity over time using a microplate reader. The rate of fluorescence increase is proportional to the rate of thrombin generation.

  • Analysis: Calculate thrombin generation parameters such as lag time, peak thrombin, and endogenous thrombin potential (ETP) for each rivaroxaban concentration. Plot dose-response curves to determine the IC50 of rivaroxaban for inhibiting catheter-induced thrombin generation.

Visualization of In Vitro Experimental Workflow

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep1 Prepare serial dilutions of Rivaroxaban exp1 Add Rivaroxaban/Vehicle to plasma and incubate prep1->exp1 prep2 Plate catheter segments and human plasma prep2->exp1 exp2 Initiate coagulation with CaCl2 exp1->exp2 exp3 Add fluorogenic thrombin substrate exp2->exp3 analysis1 Monitor fluorescence in microplate reader exp3->analysis1 analysis2 Calculate thrombin generation parameters analysis1->analysis2 analysis3 Determine IC50 analysis2->analysis3

Caption: Workflow for in vitro assessment of Rivaroxaban's effect on catheter-induced thrombosis.

Protocol 2: Prospective, Randomized Controlled Trial for Prophylaxis of CRT

Objective: To evaluate the efficacy and safety of prophylactic low-dose rivaroxaban compared to no intervention for the prevention of CRT in cancer patients with newly inserted CVCs.

Study Design: A multicenter, open-label, randomized controlled trial.

Patient Population: Adult patients with a new diagnosis of cancer who require the insertion of a CVC for the administration of chemotherapy.

Methodology:

  • Screening and Enrollment: Screen patients for eligibility based on inclusion/exclusion criteria and obtain informed consent.

  • Randomization: Randomize eligible participants in a 1:1 ratio to either the rivaroxaban group or the control group.

  • Intervention:

    • Rivaroxaban Group: Administer rivaroxaban 10 mg orally once daily for 90 days or until CVC removal, whichever comes first.[14]

    • Control Group: No prophylactic anticoagulation (standard of care).

  • Follow-up: Follow all participants for 90 days. Schedule visits or phone calls at Day 30 and Day 90.[14]

  • Outcome Assessment:

    • Primary Efficacy Outcome: Incidence of symptomatic or incidental CRT (proximal deep vein thrombosis of the upper or lower limbs, or pulmonary embolism) confirmed by imaging within the 90-day follow-up period.

    • Primary Safety Outcome: Incidence of major bleeding as defined by the International Society on Thrombosis and Haemostasis (ISTH) criteria.

    • Secondary Outcomes: Incidence of clinically relevant non-major bleeding, CVC removal due to dysfunction, and all-cause mortality.

  • Statistical Analysis: Compare the incidence of the primary efficacy and safety outcomes between the two groups using appropriate statistical tests (e.g., Chi-squared or Fisher's exact test).

Visualization of Clinical Trial Logical Flow

start Cancer Patients Requiring CVC screening Screening & Informed Consent start->screening randomization Randomization (1:1) screening->randomization group_a Arm A: Rivaroxaban 10mg Daily randomization->group_a Intervention group_b Arm B: No Prophylaxis randomization->group_b Control follow_up Follow-up for 90 Days (Visits at Day 30 & 90) group_a->follow_up group_b->follow_up outcome Assess Primary & Secondary Outcomes (CRT, Bleeding) follow_up->outcome

Caption: Logical flow diagram for a randomized controlled trial of Rivaroxaban for CRT prophylaxis.

References

Application Note: Frunexian Stability in Solution and Storage Conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Frunexian is a hypothetical compound created for illustrative purposes within this application note. All data and experimental results presented are simulated to demonstrate proper protocol and data presentation for a typical small molecule stability study.

Introduction

This compound is a novel, synthetic small molecule inhibitor of the tyrosine kinase pathway, showing promise in preclinical models of various malignancies. As with any compound intended for research and potential therapeutic use, understanding its chemical stability under various conditions is critical for ensuring experimental reproducibility, defining appropriate storage protocols, and developing stable formulations. This document provides a comprehensive overview of this compound's stability profile in aqueous solutions under different pH, temperature, and light conditions. The provided protocols offer a framework for researchers to conduct their own stability assessments.

Physicochemical Properties of this compound

A summary of this compound's basic properties is provided below.

PropertyValue
Molecular FormulaC₂₂H₂₅N₅O₄
Molecular Weight423.47 g/mol
AppearanceWhite to off-white crystalline solid
Solubility (25°C)> 50 mg/mL in DMSO; < 0.1 mg/mL in Water
pKa4.5 (acidic), 8.2 (basic)

Experimental Protocols

Protocol: Preparation of this compound Stock and Working Solutions

This protocol details the preparation of a high-concentration stock solution in DMSO and subsequent dilution into aqueous buffers for experimental use.

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9%)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Citrate Buffer (pH 4.0)

    • Tris Buffer (pH 8.5)

    • Sterile, amber microcentrifuge tubes

    • Calibrated analytical balance and pipettes

  • Stock Solution Preparation (10 mM): a. Tare a sterile, amber microcentrifuge tube on an analytical balance. b. Weigh 4.24 mg of this compound powder into the tube. c. Add 1.0 mL of anhydrous DMSO to the tube. d. Vortex for 2 minutes or until the solid is completely dissolved. e. Store the 10 mM stock solution at -20°C, protected from light.

  • Working Solution Preparation (10 µM): a. Thaw the 10 mM stock solution at room temperature. b. In a sterile tube, pipette 999 µL of the desired aqueous buffer (e.g., PBS, pH 7.4). c. Add 1.0 µL of the 10 mM this compound stock solution to the buffer. d. Vortex immediately for 30 seconds to ensure complete mixing and prevent precipitation. e. Use the working solution immediately for experiments. Do not store aqueous dilutions.

Protocol: HPLC-UV Method for this compound Quantification

This method is used to quantify the remaining percentage of intact this compound in stability studies.

  • Instrumentation & Columns:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

    • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-2 min: 10% B

      • 2-10 min: 10% to 90% B

      • 10-12 min: 90% B

      • 12-12.1 min: 90% to 10% B

      • 12.1-15 min: 10% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 280 nm

    • Expected Retention Time: ~8.5 minutes

  • Analysis: a. Generate a standard curve using freshly prepared this compound solutions of known concentrations (e.g., 0.1 µM to 20 µM). b. Inject samples from the stability study. c. Calculate the concentration of remaining this compound by comparing the peak area to the standard curve. d. Percent remaining = (Peak Area of Sample / Peak Area of T₀ Control) x 100.

G cluster_prep Sample Preparation cluster_incubation Incubation Conditions cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO work Dilute to 10 µM in Aqueous Buffer stock->work temp Temperature Study (4°C, 25°C, 37°C) work->temp Incubate Samples ph pH Study (pH 4.0, 7.4, 8.5) work->ph Incubate Samples light Photostability Study (Light vs. Dark) work->light Incubate Samples t0 T=0 Control Sample (Inject Immediately) hplc Quantify via HPLC-UV t0->hplc temp->hplc Collect Aliquots at Time Points ph->hplc Collect Aliquots at Time Points light->hplc Collect Aliquots at Time Points data Calculate % Remaining vs. T=0 Control hplc->data

Caption: Workflow for assessing this compound stability.

Results: Stability Profile of this compound

Effect of Temperature on Stability

This compound (10 µM) was incubated in PBS (pH 7.4) at various temperatures. The percentage of intact this compound remaining was measured by HPLC-UV at specified time points.

Time (hours)4°C (% Remaining)25°C (Room Temp) (% Remaining)37°C (% Remaining)
0100.0100.0100.0
199.899.196.5
499.596.288.1
899.192.579.2
2498.281.455.7
4897.566.331.0
Effect of pH on Stability

This compound (10 µM) was incubated at 25°C in buffers of varying pH. The percentage of intact this compound remaining was measured after 24 hours.

Buffer SystempH% Remaining after 24h
Citrate Buffer4.095.3
PBS7.481.4
Tris Buffer8.562.1
Effect of Light on Stability (Photostability)

This compound (10 µM in PBS, pH 7.4) was incubated at 4°C for 48 hours under direct laboratory light or protected from light (wrapped in aluminum foil).

Condition% Remaining after 48h
Protected from Light97.5
Exposed to Light71.2

G cluster_pathway Kinase Activity This compound This compound This compound->Block TK Tyrosine Kinase (e.g., EGFR, VEGFR) PhosphoSubstrate Phosphorylated Substrate TK->PhosphoSubstrate P ATP ATP ATP->TK Substrate Substrate Protein Substrate->TK Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Block->TK Inhibition

Caption: Hypothetical signaling pathway for this compound.

Summary and Storage Recommendations

The stability of this compound is critically dependent on temperature, pH, and light exposure. Based on the data, the following handling and storage conditions are recommended:

  • Solid Compound: Store this compound powder at -20°C in a desiccator, protected from light.

  • DMSO Stock Solutions (≥10 mM): Aliquot and store at -20°C in amber, tightly sealed tubes. Avoid repeated freeze-thaw cycles; we recommend no more than 3 cycles. For long-term storage (>6 months), -80°C is advised.

  • Aqueous Working Solutions: These solutions are significantly less stable and should be prepared fresh for each experiment from the DMSO stock. They should not be stored. All experimental work using aqueous solutions should be carried out promptly and, where possible, protected from direct light. For assays longer than 8 hours, consider conducting them at 4°C if the experimental design permits.

Application Notes and Protocols for Phase 2 Clinical Trials of Frunexian

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frunexian is a novel, intravenous, small-molecule inhibitor of Factor XIa (FXIa), a key component of the intrinsic coagulation pathway.[1][2] By selectively targeting FXIa, this compound has the potential to provide effective anticoagulation while minimizing the bleeding risks associated with broader-acting anticoagulants.[1] Phase 1 clinical trials have demonstrated that this compound is well-tolerated and exhibits a predictable dose-proportional anticoagulant effect.[2][3][4] These application notes provide a detailed experimental design for a Phase 2 clinical trial to evaluate the efficacy and safety of this compound for the prevention of thrombosis in acute care settings, specifically in patients undergoing cardiopulmonary bypass (CPB) during cardiac surgery and in patients with central venous catheters (CVCs).

Mechanism of Action and Signaling Pathway

This compound selectively inhibits Factor XIa, a serine protease that plays a critical role in the amplification of the coagulation cascade. FXIa activates Factor IX, which in turn leads to the conversion of prothrombin to thrombin and subsequent fibrin clot formation. By blocking FXIa, this compound effectively dampens the propagation of the intrinsic pathway of coagulation, which is particularly important in the context of contact activation, such as with medical devices.

Coagulation Cascade and this compound's Mechanism of Action cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway Contact Activation Contact Activation Factor XII Factor XII Contact Activation->Factor XII activates Factor XIIa Factor XIIa Factor XII->Factor XIIa Factor XI Factor XI Factor XIIa->Factor XI activates Factor XIa Factor XIa Factor XI->Factor XIa Factor IX Factor IX Factor XIa->Factor IX activates Factor IXa Factor IXa Factor IX->Factor IXa Factor X Factor X Factor IXa->Factor X activates Tissue Factor Tissue Factor Factor VII Factor VII Tissue Factor->Factor VII activates Factor VIIa Factor VIIa Factor VII->Factor VIIa Factor VIIa->Factor X activates Factor Xa Factor Xa Factor X->Factor Xa Prothrombin (II) Prothrombin (II) Factor Xa->Prothrombin (II) activates Thrombin (IIa) Thrombin (IIa) Prothrombin (II)->Thrombin (IIa) Fibrinogen (I) Fibrinogen (I) Thrombin (IIa)->Fibrinogen (I) converts Fibrin Fibrin Fibrinogen (I)->Fibrin Cross-linked Fibrin Clot Cross-linked Fibrin Clot Fibrin->Cross-linked Fibrin Clot This compound This compound This compound->Factor XIa inhibits

Caption: this compound inhibits Factor XIa, a critical step in the intrinsic coagulation pathway.

Phase 1 Study Data Summary

Two Phase 1 studies in healthy volunteers have been completed.[2] A randomized, placebo- and positive-controlled, sequential, ascending-dose study in healthy Chinese adult volunteers provides key pharmacokinetic (PK) and pharmacodynamic (PD) data for intravenous this compound administered as a continuous infusion for 5 days.

Dose (mg/kg/h)Mean Maximum aPTT Ratio to BaselineMean Maximum Inhibition of FXIaMean Half-life (h)
0.31.33-56.14%1.15 - 1.43
0.61.46-75.21%1.15 - 1.43
1.01.59-83.25%1.15 - 1.43
1.51.80-92.25%1.15 - 1.43
2.251.92-95.66%1.15 - 1.43
Placebo1.04-6.07%N/A

Data from a Phase 1 study in healthy Chinese adult volunteers.[5]

This compound was generally well-tolerated with no bleeding events reported in the Phase 1 studies.[4][5] Steady state was rapidly achieved, and the drug was quickly cleared after cessation of the infusion.[4]

Phase 2 Experimental Design

A Phase 2, randomized, open-label, active-comparator, dose-ranging study is proposed to evaluate the efficacy and safety of this compound for the prevention of thrombotic events in two distinct patient populations at high risk for device-related thrombosis.

This compound Phase 2 Trial Design cluster_screening Screening and Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up and Endpoints Patient Population Patient Population Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Population->Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Randomization Randomization Informed Consent->Randomization This compound Low Dose This compound Low Dose Randomization->this compound Low Dose This compound High Dose This compound High Dose Randomization->this compound High Dose Standard of Care Standard of Care Randomization->Standard of Care Primary Efficacy Endpoint Primary Efficacy Endpoint This compound Low Dose->Primary Efficacy Endpoint Primary Safety Endpoint Primary Safety Endpoint This compound Low Dose->Primary Safety Endpoint This compound High Dose->Primary Efficacy Endpoint This compound High Dose->Primary Safety Endpoint Standard of Care->Primary Efficacy Endpoint Standard of Care->Primary Safety Endpoint Secondary Endpoints Secondary Endpoints Primary Efficacy Endpoint->Secondary Endpoints

References

Troubleshooting & Optimization

optimizing Frunexian infusion rates to control aPTT levels

Author: BenchChem Technical Support Team. Date: November 2025

Frunexian Infusion Technical Support Center

Disclaimer: this compound is a hypothetical novel anticoagulant provided for investigational use. The information and protocols described herein are based on established principles for anticoagulant therapy and are intended for a professional audience of researchers, scientists, and drug development professionals. Always refer to your specific institutional guidelines and experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect the aPTT?

A: this compound is a synthetic, reversible, direct inhibitor of Factor Xa (FXa). By binding to FXa, this compound blocks its ability to convert prothrombin (Factor II) into thrombin (Factor IIa). This action effectively interrupts the common pathway of the coagulation cascade.[1] The Activated Partial Thromboplastin Time (aPTT) is a laboratory measurement of the time it takes for a clot to form through the intrinsic and common pathways.[2] Because this compound inhibits a key component of the common pathway, its anticoagulant effect is reflected as a prolongation of the aPTT.

Q2: What is the therapeutic range for this compound infusion?

A: The target therapeutic aPTT range for this compound is typically 1.5 to 2.5 times the laboratory's control value, which generally corresponds to an aPTT of 46-70 seconds.[3] However, the optimal range may be indication-specific and should be defined in your experimental protocol.[4] For experiments with a higher risk of bleeding, a more conservative target (e.g., 50-60 seconds) may be appropriate.[5]

Q3: How soon after starting or adjusting a this compound infusion should I check the aPTT?

A: The first aPTT level should be measured 4 to 6 hours after initiating the infusion and 4 to 6 hours after any rate change.[6][7] This allows the drug to reach a steady state. Once two consecutive aPTT results are within the therapeutic range, monitoring frequency can typically be reduced to once every 24 hours.[6][8]

Q4: Can I draw the blood sample for an aPTT test from the same line as the this compound infusion?

A: No. To avoid sample contamination and falsely elevated results, blood for aPTT monitoring must be drawn from a separate venipuncture site, preferably on a different limb from the infusion.[9][10]

Troubleshooting Guide

Problem/Observation Potential Cause(s) Recommended Action(s)
aPTT is below the therapeutic range (<46 seconds) 1. Infusion rate is too low.2. "this compound Resistance": Elevated levels of clotting factors (e.g., Factor VIII, fibrinogen) can shorten the aPTT, masking the drug's true effect.[11]3. Incorrect dose calculation or pump programming error.1. Adjust Dose: Follow the dose adjustment nomogram (see Table 2) to administer a bolus (if applicable) and increase the infusion rate.[3]2. Verify Calculations: Double-check all calculations and pump settings.3. Consider Anti-Xa Assay: If aPTT remains subtherapeutic despite high infusion rates, consider measuring anti-Factor Xa activity to assess the true drug concentration. An anti-Xa level of 0.3-0.7 IU/mL is often the target.[11][12]
aPTT is above the therapeutic range (>70 seconds) 1. Infusion rate is too high.2. Patient has an underlying coagulopathy or impaired drug clearance (e.g., severe renal or hepatic impairment).3. Concomitant use of other anticoagulants or antiplatelet agents.[7]4. Sample contamination from the infusion line.1. Adjust Dose: Follow the dose adjustment nomogram (see Table 2) to temporarily stop the infusion and/or decrease the rate.[3][8]2. Assess Bleeding: Clinically assess the subject for any signs of bleeding.3. Review Co-medications: Ensure no other interfering drugs are being administered.4. Verify Sample Source: Confirm the blood sample was drawn from an appropriate site.[9]
High discordance between aPTT and anti-Xa levels The aPTT test can be influenced by variables other than this compound's direct action, such as inflammation or high levels of other clotting factors.[4][11]The anti-Xa assay is a more direct measure of this compound's activity.[12] In cases of significant discordance, titrating the infusion based on the anti-Xa level is recommended.[11]
aPTT results are highly variable despite a constant infusion rate. 1. Intermittent pump failure or IV line occlusion.2. Issues with blood sample collection or processing (e.g., traumatic draw, delay in processing).[9]3. Laboratory instrument or reagent variability.[7]1. Check Equipment: Inspect the infusion pump, tubing, and IV access site for any issues.2. Review Phlebotomy Technique: Ensure proper sample collection procedures are being followed.3. Contact Laboratory: Discuss the variability with the clinical laboratory to rule out analytical issues.

Experimental Protocols & Data

Protocol: aPTT Measurement for this compound Monitoring
  • Baseline Sample: Prior to initiating the this compound infusion, draw a blood sample into a 3.2% sodium citrate (light blue top) tube to establish a baseline aPTT, PT/INR, and complete blood count (CBC).[6]

  • Sample Collection: For subsequent monitoring, draw blood from a venipuncture site separate from the infusion line. The tube must be filled to at least 90% capacity.[9]

  • Handling: Gently invert the collection tube 3-4 times to ensure proper mixing with the anticoagulant.

  • Processing: Deliver the sample to the laboratory for processing within one hour of collection.[9] Centrifuge the sample to separate plasma for analysis.

  • Analysis: The aPTT is measured on a coagulometer using a standardized reagent. The result is reported in seconds.

Data Tables

Table 1: this compound Preparation for Continuous IV Infusion

Parameter Value
Stock Concentration 50 mg/mL
Standard Dilution 250 mg of this compound in 250 mL of Normal Saline or D5W
Final Concentration 1 mg/mL (1000 mcg/mL)

| Storage | Stable for 24 hours at room temperature after dilution. |

Table 2: Weight-Based this compound Infusion Titration Nomogram (Therapeutic Goal: aPTT 46-70 seconds)

Current aPTT (seconds) Action Infusion Rate Adjustment Next aPTT Check
< 35 Administer 80 mcg/kg bolus Increase rate by 4 mcg/kg/hr 6 hours
35 - 45 Administer 40 mcg/kg bolus Increase rate by 2 mcg/kg/hr 6 hours
46 - 70 (Therapeutic Range) No change Next scheduled check
71 - 90 No bolus Decrease rate by 2 mcg/kg/hr 6 hours
> 90 Stop infusion for 1 hour Restart at a rate decreased by 3 mcg/kg/hr 6 hours after restart

This nomogram is adapted from established protocols for other anticoagulants.[3][8]

Visualizations

Coagulation_Pathway cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_extrinsic Extrinsic Pathway (Tissue Injury) cluster_common Common Pathway FXII FXII FXIIa FXIIa FXII->FXIIa Contact FXI FXI FXIa FXIa FXI->FXIa FXIIa FIX FIX FIXa FIXa FIX->FIXa FXIa Intrinsic_Tenase FIXa + FVIIIa FIXa->Intrinsic_Tenase FX FX Intrinsic_Tenase->FX Activates TF Tissue Factor FVIIa_TF FVIIa + TF TF->FVIIa_TF Injury FVIIa_TF->FX Activates FXa FXa FX->FXa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin FXa + FVa Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Fibrin_Clot Fibrin_Clot Fibrin->Fibrin_Clot FXIIIa This compound This compound This compound->FXa Inhibits Infusion_Workflow Start Start this compound Infusion (per protocol) Wait Wait 4-6 Hours Start->Wait Measure Measure aPTT Wait->Measure Decision aPTT in Therapeutic Range? Measure->Decision Adjust_Dose Adjust Dose per Nomogram (Increase/Decrease/Stop) Decision->Adjust_Dose No Maintain_Dose Maintain Current Dose Decision->Maintain_Dose Yes Adjust_Dose->Wait Monitor_Daily Monitor aPTT Daily Maintain_Dose->Monitor_Daily

References

troubleshooting variability in Frunexian pharmacodynamic response

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Frunexian. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during pre-clinical and clinical pharmacodynamic studies of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and its primary pharmacodynamic marker?

A1: this compound is a small molecule inhibitor of the Kinase-Associated Protein 7 (KAP7), a critical scaffolding protein within the Cellular Proliferation and Survival (CPS) signaling pathway. Inhibition of KAP7 disrupts a key signaling complex, leading to cell cycle arrest and apoptosis. The primary pharmacodynamic (PD) marker for this compound is the phosphorylation of its downstream effector, Substrate-Y (pSubY). A reduction in pSubY levels indicates target engagement and biological activity.

Q2: What are the common sources of variability in this compound's pharmacodynamic response?

A2: Variability in the pharmacodynamic response to this compound can arise from several factors. These can be broadly categorized as biological and technical. Biological factors include genetic polymorphisms in the KAP7 gene or in genes for drug-metabolizing enzymes like cytochrome P450s, and patient-specific factors such as tumor heterogeneity.[1][2][3] Technical sources of variability often relate to sample collection and processing, and the assays used to measure the PD response.[4][5]

Q3: How can I be sure my cell-based assay is performing optimally?

A3: For optimal performance of cell-based assays, it is crucial to maintain consistent cell culture conditions. This includes using a consistent source and lot of media and supplements, regularly monitoring incubator temperature and CO2 levels, and ensuring cells are healthy and viable before starting an experiment.[6] It is also important to optimize cell seeding density to ensure a measurable signal without overcrowding.[6]

Troubleshooting Guides

Issue 1: High Variability in pSubY Levels Between Replicates

If you are observing significant variability in phosphorylated Substrate-Y (pSubY) levels across your technical or biological replicates, consider the following troubleshooting steps.

Possible Cause 1: Inconsistent Sample Handling Samples, especially cell lysates or tissue biopsies, can be a major source of variability if not handled consistently.[4][5]

  • Recommendation: Ensure all samples are kept on ice or at 4°C during processing to minimize the activity of endogenous proteases and phosphatases.[7][8] Add phosphatase and protease inhibitors to your lysis buffer.[7][8]

Possible Cause 2: Pipetting Errors Inaccurate pipetting is a major source of experimental error in assays.[6]

  • Recommendation: Ensure your pipettes are properly calibrated. When pipetting cells or reagents, mix gently but thoroughly to ensure a homogenous suspension.[6]

Possible Cause 3: Uneven Cell Plating For adherent cells, uneven distribution in multi-well plates can lead to variability in cell number and drug response per well.[9]

  • Recommendation: After plating, allow cells to adhere for a short period before moving the plate to the incubator. This can prevent the "edge effect" where cells cluster at the perimeter of the well.[9]

Issue 2: Weaker Than Expected this compound-induced Decrease in pSubY

If this compound is not producing the expected reduction in pSubY levels, several factors could be at play.

Possible Cause 1: Suboptimal this compound Concentration or Incubation Time

  • Recommendation: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line or experimental system.[7]

Possible Cause 2: Cell Health and Passage Number The health and passage number of your cells can significantly impact their response to drugs.[10][11]

  • Recommendation: Only use healthy, viable cells for your experiments. Avoid using cells that have been passaged excessively, and consider starting new cultures from frozen stocks.[6][11]

Possible Cause 3: Issues with Western Blot Protocol The detection of phosphorylated proteins by Western blot requires specific considerations.[7][12]

  • Recommendation: Avoid using milk as a blocking agent, as it contains casein, a phosphoprotein that can increase background.[8][13] Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) instead.[8] Also, ensure you are using phosphatase inhibitors in your lysis buffer.[7][8]

Issue 3: Inconsistent PD Response Across Different Patients or Animal Models

Inter-individual or inter-animal variability is a common challenge in drug development.[2][3]

Possible Cause 1: Genetic Polymorphisms Variations in the genes encoding the drug target (KAP7) or drug-metabolizing enzymes can alter this compound's efficacy.[1][14][15]

  • Recommendation: Consider genotyping the KAP7 gene and key cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6) to correlate genetic variants with drug response.[14][15][16]

Possible Cause 2: Variable Drug Metabolism The rate at which this compound is metabolized can differ between individuals, leading to different effective concentrations of the drug.[2][16][17]

  • Recommendation: Individuals can be classified into different metabolizer phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers).[14][17][18] Pharmacokinetic analysis to measure plasma levels of this compound can help explain some of the observed PD variability.

Data Presentation

Table 1: Hypothetical Influence of KAP7 Genotype on this compound IC50 Values

KAP7 GenotypeAllele FrequencyMean this compound IC50 (nM)Standard Deviation
Wild-Type (WT/WT)75%5015
Heterozygous (WT/Var)20%15045
Homozygous (Var/Var)5%500120

Table 2: Effect of CYP3A4 Metabolizer Status on this compound Pharmacokinetics

CYP3A4 PhenotypePrevalenceMean this compound Clearance (L/h)Resulting PD Response
Poor Metabolizer5-10%5Enhanced
Extensive Metabolizer70-80%25Normal
Ultrarapid Metabolizer1-5%70Reduced

Experimental Protocols

Protocol: Western Blot for pSubY Detection

This protocol is optimized for detecting phosphorylated Substrate-Y.

  • Sample Preparation:

    • Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. Keep samples on ice at all times.[7][8]

    • Determine protein concentration using a BCA assay.

    • Add an equal volume of 2x Laemmli sample buffer to the lysate.

    • Denature proteins by heating at 95°C for 5 minutes.

  • Gel Electrophoresis and Transfer:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Run the gel until adequate separation is achieved.

    • Transfer proteins to a PVDF membrane.

  • Antibody Incubation and Detection:

    • Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature.[8]

    • Incubate the membrane with the primary antibody against pSubY (diluted in 5% BSA/TBST) overnight at 4°C.[12]

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Perform chemiluminescent detection using an ECL substrate.

    • To normalize, strip the membrane and re-probe for total SubY or a loading control like GAPDH.[7]

Visualizations

Frunexian_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds KAP7 KAP7 Receptor->KAP7 Activates Signaling_Complex Signaling Complex KAP7->Signaling_Complex Assembles This compound This compound This compound->KAP7 Inhibits Substrate_Y Substrate-Y Signaling_Complex->Substrate_Y Phosphorylates pSubY pSubY Substrate_Y->pSubY Proliferation Cell Proliferation & Survival pSubY->Proliferation Promotes Troubleshooting_Workflow Start Variability in PD Response Check_Assay Review Assay Performance Start->Check_Assay Check_Bio Investigate Biological Factors Start->Check_Bio Inconsistent_Replicates High Replicate Variability? Check_Assay->Inconsistent_Replicates Technical Check_Genotype Genotype Target & Metabolic Enzymes Check_Bio->Check_Genotype Inter-individual Weak_Response Weak PD Response? Inconsistent_Replicates->Weak_Response No Optimize_Handling Standardize Sample Handling & Pipetting Inconsistent_Replicates->Optimize_Handling Yes Optimize_Assay Optimize Drug Dose & Incubation Time Weak_Response->Optimize_Assay Yes End Resolved Weak_Response->End No Optimize_Handling->Weak_Response Optimize_Assay->End Measure_PK Measure Drug Plasma Levels (PK) Check_Genotype->Measure_PK Measure_PK->End

References

Frunexian Technical Support Center: Addressing Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Frunexian is an investigational drug candidate.[1] The following information is a hypothetical guide for research and development professionals based on established principles for handling poorly soluble small molecule inhibitors. Specific solubility data for this compound is not publicly available. Always refer to the manufacturer's specific product information sheet for the most accurate data.

Frequently Asked Questions (FAQs)

Q1: I am seeing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What is the likely cause?

A1: This is a common issue for hydrophobic compounds. The precipitation is likely due to this compound's low solubility in aqueous media.[2] Organic solvent stock solutions, often prepared in DMSO, can cause the compound to crash out when diluted into a buffer where it is less soluble.[3] The final concentration of the organic solvent in your assay may be insufficient to maintain solubility.

Q2: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my experiments?

A2: Kinetic solubility refers to the concentration of a compound that stays in solution after being rapidly diluted from a high-concentration stock (e.g., in DMSO) into an aqueous buffer. It often represents a supersaturated, metastable state.[4] Thermodynamic solubility is the true equilibrium solubility of the solid compound in a solvent.[4] For most in vitro assays, kinetic solubility is the more practical consideration, as it reflects the conditions of the experiment.[4] However, for understanding a compound's intrinsic properties, thermodynamic solubility is more informative.

Q3: Can I use sonication or vortexing to redissolve precipitated this compound in my buffer?

A3: While mechanical agitation like vortexing or sonication can help disperse particles and break down aggregates, it may not be sufficient to overcome the fundamental insolubility of the compound in the chosen buffer.[5] Sonication can transiently increase dissolution, but the compound may precipitate again over time.[5] It is generally better to address the formulation of the buffer itself.

Troubleshooting Guide

Q1: My this compound powder will not dissolve in my standard phosphate-buffered saline (PBS). What should I do?

A1: It is highly recommended to first prepare a high-concentration stock solution in an appropriate organic solvent. For many poorly soluble compounds, Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are common choices.[6][7] A suggested starting point is to dissolve this compound in 100% DMSO to create a 10 mM stock solution. This stock can then be serially diluted into your aqueous buffer. Ensure the final concentration of the organic solvent in your assay is low (typically <1%) to avoid off-target effects.

Q2: I've prepared a DMSO stock, but the compound still precipitates when diluted into my aqueous buffer. How can I improve its solubility?

A2: If precipitation occurs upon dilution of the DMSO stock, you can try several strategies:

  • pH Adjustment: The solubility of compounds with ionizable groups can be highly dependent on pH.[8] Systematically test the solubility of this compound in a range of buffers with different pH values to find the optimal pH for solubility.

  • Use of Co-solvents: Including a small percentage of a water-miscible organic solvent in your final aqueous buffer can increase solubility.[8] Besides DMSO, options include ethanol, polyethylene glycol (PEG), or glycerol.[9]

  • Inclusion of Surfactants: Non-ionic surfactants like Tween-80 or Pluronic F-68 can be added to the aqueous buffer at low concentrations (e.g., 0.01-0.1%) to help solubilize hydrophobic compounds by forming micelles.[10]

  • Particle Size Reduction: For preparing suspensions, reducing the particle size of the solid drug can increase the dissolution rate due to a larger surface area.[6][11] This can be achieved through techniques like micronization.[6]

Data Presentation

Table 1: Hypothetical Solubility of this compound in Various Solvents

SolventSolubility (mg/mL)Temperature (°C)
Water< 0.0125
PBS (pH 7.4)< 0.0125
100% DMSO> 5025
100% Ethanol~1025
1:10 DMF:PBS~125

Table 2: Recommended Buffer Compositions for Improved this compound Solubility (Hypothetical)

Buffer ComponentConcentrationPurpose
Tris-HCl (pH 8.0)50 mMBuffering agent at a slightly basic pH
NaCl150 mMIsotonicity
Tween-800.05% (v/v)Surfactant to aid solubility
Glycerol5% (v/v)Co-solvent and protein stabilizer

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials: this compound powder (MW: 374.44 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes, precision balance.[12]

  • Procedure:

    • Weigh out 3.74 mg of this compound powder on a precision balance and place it into a sterile microcentrifuge tube.

    • Add 1.0 mL of anhydrous DMSO to the tube.

    • Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Method for Enhancing this compound Solubility in an Aqueous Buffer

  • Objective: To prepare a 100 µM working solution of this compound in a Tris-based buffer with minimal precipitation.

  • Materials: 10 mM this compound in DMSO (from Protocol 1), 50 mM Tris-HCl (pH 8.0) with 150 mM NaCl, Tween-80, glycerol.

  • Procedure:

    • Prepare the aqueous buffer by adding Tween-80 to a final concentration of 0.05% (v/v) and glycerol to a final concentration of 5% (v/v).

    • To prepare a 100 µM working solution, add 10 µL of the 10 mM this compound stock solution to 990 µL of the prepared aqueous buffer.

    • Mix immediately by gentle inversion or vortexing. This results in a final DMSO concentration of 1%.

    • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for experimental use.

Visualizations

G start Start: this compound Solubility Issue check_stock Is a high-concentration organic stock solution being used? start->check_stock prepare_stock Prepare a 10 mM stock in 100% DMSO check_stock->prepare_stock No check_precip Does precipitation occur upon dilution into buffer? check_stock->check_precip Yes prepare_stock->check_precip optimize_buffer Optimize Aqueous Buffer check_precip->optimize_buffer Yes end_success Proceed with Experiment check_precip->end_success No ph_adjust Adjust Buffer pH (e.g., test pH 6.0-8.5) optimize_buffer->ph_adjust add_cosolvent Add Co-solvent (e.g., 5% Glycerol) optimize_buffer->add_cosolvent add_surfactant Add Surfactant (e.g., 0.05% Tween-80) optimize_buffer->add_surfactant solution_clear Is solution clear? ph_adjust->solution_clear add_cosolvent->solution_clear add_surfactant->solution_clear solution_clear->end_success Yes end_fail Consult further/ Consider alternative formulation solution_clear->end_fail No

Caption: Troubleshooting workflow for this compound solubility issues.

G cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_extrinsic Extrinsic Pathway (Tissue Factor) cluster_common Common Pathway FXII Factor XII FXIIa Factor XIIa FXII->FXIIa FXI Factor XI FXIIa->FXI FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX FIXa Factor IXa FIX->FIXa FX Factor X FIXa->FX TF Tissue Factor TF_FVIIa TF-FVIIa Complex TF->TF_FVIIa FVIIa Factor VIIa FVIIa->TF_FVIIa TF_FVIIa->FX FXa Factor Xa FX->FXa Prothrombin Prothrombin (FII) FXa->Prothrombin Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin (Clot) Fibrinogen->Fibrin This compound This compound This compound->FXIa

References

Technical Support Center: Frunexian EC50 Value Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the accuracy and reproducibility of Frunexian EC50 value determination. This compound is a potent and selective small molecule inhibitor of Factor XIa (FXIa), a key component of the intrinsic coagulation pathway.[1][2][3] Accurate potency assessment is critical for advancing its development as a novel anticoagulant.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is an EC50 value, and why is its accuracy critical for this compound?

A1: The EC50 (Half Maximal Effective Concentration) represents the concentration of a drug that induces a response halfway between the baseline and the maximum effect.[6] For this compound, this is the concentration required to inhibit 50% of FXIa activity or a downstream coagulation parameter like the activated partial thromboplastin time (aPTT).[2] An accurate and precise EC50 value is fundamental to:

  • Demonstrating Potency: It is the primary measure of this compound's biological activity.

  • Ensuring Lot-to-Lot Consistency: A consistent EC50 value is required during manufacturing to ensure product quality.[7]

  • Supporting Regulatory Submissions: Reliable potency data is a key component of a robust CMC (Chemistry, Manufacturing, and Controls) strategy for regulatory approval.[4][5]

  • Informing Clinical Dose Selection: Preclinical EC50 values help predict the therapeutic concentrations needed in patients.

Q2: What is the known mechanism of action for this compound?

A2: this compound is a direct, fast-on/fast-off, small-molecule inhibitor of activated Factor XI (FXIa).[1] It functions by selectively interfering with the intrinsic coagulation pathway, which is crucial for pathological thrombus formation but plays a minor role in normal hemostasis.[1][8][9] This targeted mechanism is believed to reduce the risk of bleeding complications often associated with broader-spectrum anticoagulants.[1][8]

Q3: What are the most common sources of variability in cell-based or biochemical assays for this compound?

A3: Variability in potency assays is a common challenge.[7] Key sources include:

  • Cell Health and Passage Number: The physiological state of cells, including their passage number and confluence, can significantly alter their response.[10][11]

  • Assay Reagents and Materials: Inconsistent quality of serum, media, or microplates can introduce variability.[12][13][14]

  • Experimental Conditions: Factors like incubation time, temperature, and compound exposure duration must be tightly controlled.[15][16]

  • Pipetting and Dispensing Errors: Inaccurate liquid handling is a major source of well-to-well variation.[13]

  • Data Analysis: The choice of curve-fitting model and handling of outliers can impact the final EC50 calculation.[17]

Q4: How do I choose the right assay to determine this compound's EC50?

A4: The choice of assay should reflect this compound's mechanism of action (MoA).[4][5]

  • Biochemical Assays: A purified FXIa enzyme assay directly measures the inhibition of the target protein. This provides a clean, direct measure of potency against the enzyme.

  • Plasma-Based Coagulation Assays: An aPTT assay measures the clotting time of the intrinsic pathway in plasma. This is a more physiologically relevant system that assesses this compound's effect in a complex biological matrix. A Phase I study reported EC50 values for this compound using both FXI clotting activity and aPTT as pharmacodynamic biomarkers.[2][18]

  • Cell-Based Assays: While less common for direct anticoagulants, a cell-based model could be used to assess downstream effects or potential cytotoxicity, though this would not be a primary potency assay.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound EC50 determination.

Issue 1: High Variability Between Replicate Wells

High variability, often indicated by a large standard deviation or poor R² value on the dose-response curve, compromises the reliability of the calculated EC50.

Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure cells are in a single-cell suspension before plating. Mix the cell suspension gently between pipetting steps to prevent settling. Use reverse pipetting for viscous cell suspensions.[13]
Edge Effects Uneven temperature or evaporation across the microplate can cause wells on the edge to behave differently. Avoid using the outermost wells or fill them with sterile buffer/media to create a humidity barrier.
Pipetting Inaccuracy Calibrate pipettes regularly. Use low-retention pipette tips. For serial dilutions, ensure thorough mixing at each step. Automate liquid handling where possible.
Compound Precipitation This compound may have limited solubility in aqueous assay media. Visually inspect wells for precipitate. Consider using a co-solvent like DMSO, ensuring the final concentration is consistent across all wells and does not affect the assay readout.
Issue 2: Dose-Response Curve is Flat or Does Not Reach a Plateau

An incomplete or flat dose-response curve prevents the accurate calculation of an EC50 value.

Potential Cause Recommended Solution
Incorrect Concentration Range The tested concentrations are too high or too low. Perform a wide range-finding experiment (e.g., 10-point, 1:10 dilution series) to identify the active range of this compound. Based on those results, design a narrower, more focused dose-response experiment.
Compound Inactivity Verify the integrity and concentration of the this compound stock solution. Confirm the activity of other assay components (e.g., enzyme, substrate, plasma).
Assay Window is Too Small The difference between the minimum and maximum signal (S/B ratio) is insufficient. Optimize assay parameters such as incubation time or reagent concentrations to widen the assay window.[4][5]
Limited Compound Potency If the curve plateaus at less than 100% inhibition, this may represent the true efficacy (Emax) of the compound.[19] The EC50 can still be calculated based on the observed maximal effect.
Data Presentation: Impact of Troubleshooting on EC50

The following tables illustrate how implementing a troubleshooting step can improve data quality.

Table 1: Before Troubleshooting (High Variability)

Replicate This compound EC50 (nM) R² of Curve Fit
1 15.2 0.88
2 28.5 0.85
3 19.8 0.90

| Mean ± SD | 21.2 ± 6.7 | 0.88 ± 0.03 |

Table 2: After Implementing Improved Pipetting Technique

Replicate This compound EC50 (nM) R² of Curve Fit
1 18.1 0.98
2 17.5 0.99
3 18.4 0.98

| Mean ± SD | 18.0 ± 0.45 | 0.98 ± 0.005 |

Visualizations

This compound Mechanism of Action

Frunexian_MoA FXII Factor XII FXIIa FXIIa FXII->FXIIa Contact Activation FXI Factor XI FXIa FXIa FXI->FXIa FIX Factor IX FIXa FIXa FIX->FIXa FX Factor X FXa FXa FX->FXa Prothrombin Prothrombin Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Fibrin Fibrin (Clot) Fibrinogen->Fibrin FXIIa->FXI FXIa->FIX This compound This compound FXIa->this compound FIXa->FX FXa->Prothrombin Thrombin->Fibrinogen

Caption: this compound selectively inhibits FXIa, a key step in the intrinsic coagulation cascade.

Standard EC50 Determination Workflow

EC50_Workflow prep 1. Reagent Preparation (this compound Dilution Series, Plasma, aPTT Reagent) plate 2. Plate Assay (Add Plasma and this compound) prep->plate incubate 3. Incubation (Drug-Target Binding) plate->incubate initiate 4. Initiate Reaction (Add CaCl2) incubate->initiate read 5. Read Plate (Measure Clotting Time) initiate->read analyze 6. Data Analysis (Normalize Data, Curve Fitting) read->analyze report 7. Report EC50 Value (Mean, SD, R²) analyze->report

Caption: A typical experimental workflow for determining the EC50 of this compound using an aPTT assay.

Troubleshooting Logic for Inaccurate EC50 Values

Troubleshooting_Flow start Inaccurate or Variable EC50 Results check_variability High Replicate Variability? Check CV% or StDev start->check_variability check_curve Poor Curve Shape? No plateau or flat curve start->check_curve check_variability->check_curve  No sol_pipetting Review Pipetting Technique & Check Pipette Calibration check_variability->sol_pipetting  Yes sol_cells Check for Edge Effects & Cell Seeding Consistency check_variability->sol_cells  Yes sol_conc Perform Range-Finding Experiment to Adjust Doses check_curve->sol_conc  Yes sol_reagents Verify Reagent Activity & Compound Integrity check_curve->sol_reagents  Yes end Accurate EC50 Determined check_curve->end  No sol_pipetting->end sol_cells->end sol_conc->end sol_reagents->end

Caption: A decision tree to guide troubleshooting efforts for common EC50 determination issues.

Experimental Protocols

Protocol: this compound EC50 Determination using an aPTT Assay

This protocol describes the determination of this compound's potency by measuring its effect on the clotting time in human plasma.

1. Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pooled normal human plasma, platelet-poor

  • aPTT reagent (e.g., Actin FS)

  • Calcium Chloride (CaCl₂, 25 mM)

  • Coagulation analyzer or a microplate reader with kinetic capability

  • Low-retention pipette tips

  • Assay buffer (e.g., HEPES-buffered saline)

2. This compound Dilution Series Preparation:

  • Perform a serial dilution of the this compound stock solution in 100% DMSO to create intermediate stocks.

  • Further dilute the intermediate stocks in assay buffer to create the final 10X working solutions. Ensure the final DMSO concentration will be ≤0.5% in the assay to prevent solvent effects.

  • Prepare a "vehicle" control containing the same final concentration of DMSO as the test wells.

3. Assay Procedure:

  • Pre-warm plasma, aPTT reagent, CaCl₂, and assay buffer to 37°C.

  • Add 45 µL of plasma to each well of a 96-well microplate.

  • Add 5 µL of the 10X this compound working solutions or vehicle control to the appropriate wells.

  • Incubate the plate for 10 minutes at 37°C to allow this compound to bind to FXIa.

  • Add 50 µL of pre-warmed aPTT reagent to each well.

  • Incubate for exactly 3 minutes at 37°C.

  • Place the plate in the reader. Initiate the coagulation reaction by adding 50 µL of pre-warmed CaCl₂ to all wells.

  • Immediately begin reading the absorbance (e.g., at 405 nm) kinetically every 15 seconds for up to 15 minutes, or until clotting is complete in all wells. The clotting time is defined as the time to reach 50% of the maximum change in absorbance.

4. Data Analysis:

  • Determine the clotting time for each well.

  • Normalize the data: Set the mean clotting time of the vehicle control wells as 0% inhibition and a control with a saturating concentration of a known anticoagulant (or maximum observed effect) as 100% inhibition.

  • Plot the percent inhibition against the log of the this compound concentration.

  • Fit the data to a four-parameter logistic (4PL) equation to determine the EC50 value.

    • Y = Bottom + (Top-Bottom)/(1 + (X/EC50)^HillSlope)

  • Assess the quality of the fit by examining the R² value, which should ideally be >0.95.

References

challenges in long-term Frunexian administration for chronic studies

Author: BenchChem Technical Support Team. Date: November 2025

Frunexian Administration Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the long-term administration of this compound in chronic studies.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small-molecule inhibitor of activated Factor XI (FXIa), a key enzyme in the intrinsic pathway of the coagulation cascade.[1][2][3] By selectively targeting FXIa, this compound effectively prevents thrombosis (blood clot formation) while minimizing the risk of bleeding complications often associated with broader-spectrum anticoagulants.[1][4] It is being investigated for use in acute care settings where rapid and controllable anticoagulation is necessary.[1]

Q2: We are observing a diminished anticoagulant response to this compound over several weeks in our chronic rodent study. What could be the cause?

A2: A diminished response, or tachyphylaxis, is a known challenge in long-term drug administration. For a Factor XIa inhibitor like this compound, this could be due to several factors:

  • Receptor Desensitization: While this compound targets an enzyme, cellular responses to prolonged pathway inhibition can lead to compensatory mechanisms.

  • Increased Drug Clearance: The animal's metabolic processes may upregulate in response to chronic exposure, leading to faster clearance of this compound.

  • Antibody Development: In rare cases, the host immune system may develop antibodies against the drug or its metabolites, neutralizing its effect.

It is recommended to first verify the integrity and concentration of your this compound stock solution. If the formulation is confirmed to be stable, pharmacokinetic and pharmacodynamic (PK/PD) studies at different time points during the chronic study are advised to investigate changes in drug exposure and response.

Q3: Are there any known off-target effects of this compound that might become apparent in long-term studies?

A3: While this compound is designed to be highly selective for FXIa, all drugs have the potential for off-target effects, which may become more evident with chronic administration.[2][5] Preclinical and early-phase clinical studies have shown this compound to be well-tolerated with a good safety profile.[3][6] However, researchers should remain vigilant for unexpected physiological changes. In a Phase I study with healthy Chinese adults, abnormal liver function was noted as a drug-related adverse event, although there was no significant difference compared to the placebo group.[3] It is crucial to include a comprehensive panel of safety endpoints in your chronic study design, including regular monitoring of liver and kidney function, hematological parameters, and histopathological analysis of major organs at the end of the study.[7][8]

Q4: What is the recommended method for preparing this compound for continuous intravenous infusion in a chronic study?

A4: this compound is intended for intravenous administration.[1][3] For chronic studies requiring continuous infusion, it is critical to ensure the sterility and stability of the formulation. The drug should be reconstituted in a sterile, biocompatible vehicle recommended by the manufacturer. The stability of this compound in the chosen vehicle at the intended concentration and storage conditions should be validated prior to the study. For long-term infusion studies, osmotic pumps are a reliable method for continuous and controlled delivery in small animal models. Ensure the pump material is compatible with the this compound formulation.

II. Troubleshooting Guides

This section provides structured guidance for specific problems that may arise during long-term this compound administration.

Problem 1: Inconsistent Anticoagulant Effect (High Variability in aPTT)
  • Symptom: Significant fluctuations in activated partial thromboplastin time (aPTT) measurements between subjects or at different time points within the same subject, despite a constant dose.

  • Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Formulation Instability 1. Re-verify the concentration and purity of the this compound stock solution via HPLC. 2. Assess the stability of the diluted formulation in the infusion vehicle over 24 hours at the experimental temperature. 3. Ensure proper mixing technique before administration.
Inconsistent Administration 1. If using osmotic pumps, verify the correct pump model for the desired flow rate and duration. 2. Check for any blockages or kinks in the catheter. 3. Confirm proper subcutaneous or intravenous placement of the pump and catheter.
Biological Variability 1. Ensure a consistent diet and housing environment for all animals, as these can affect drug metabolism. 2. Increase the sample size to improve statistical power and account for inter-individual variations. 3. Stratify animals based on baseline aPTT values before randomization.
Blood Sampling Issues 1. Standardize the blood collection procedure, including the time of day and the volume of blood drawn. 2. Use a consistent and appropriate anticoagulant in the collection tubes. 3. Ensure immediate and proper processing of plasma samples.
Problem 2: Signs of Off-Target Toxicity (e.g., Weight Loss, Lethargy, Organ Dysfunction)
  • Symptom: Animals on long-term this compound treatment exhibit adverse effects not predicted by its primary mechanism of action.

  • Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Dose-Dependent Toxicity 1. Conduct a dose-ranging study to identify the maximum tolerated dose (MTD) for chronic administration. 2. If toxicity is observed, reduce the dose and re-evaluate both efficacy and safety parameters. 3. Correlate signs of toxicity with plasma concentrations of this compound to establish a therapeutic window.
Metabolite-Induced Toxicity 1. Perform metabolite profiling in plasma and urine to identify any major metabolites. 2. If possible, synthesize and test the identified metabolites for toxicity in vitro.
Interaction with FXIa Inhibition 1. While FXIa inhibition has a favorable safety profile regarding bleeding, chronic suppression might have unforeseen consequences in specific disease models.[4] 2. Conduct a thorough literature review on the long-term effects of FXIa inhibition in your specific research context. 3. Include a comprehensive histopathological evaluation of all major organs at the end of the study.

III. Experimental Protocols

Protocol 1: Assessment of Tachyphylaxis to this compound in a Chronic Study

Objective: To determine if the anticoagulant effect of this compound diminishes over time with continuous administration.

Methodology:

  • Animal Model: Select an appropriate rodent model (e.g., Sprague-Dawley rats).

  • Groups:

    • Group 1: Vehicle control (continuous infusion).

    • Group 2: this compound (therapeutic dose, continuous infusion via osmotic pump).

  • Duration: 8 weeks.

  • Procedure:

    • Implant osmotic pumps for continuous intravenous infusion of either vehicle or this compound.

    • Collect blood samples (e.g., 250 µL from the saphenous vein) at baseline (pre-infusion) and at weeks 1, 2, 4, 6, and 8.

    • Process blood to obtain plasma and measure aPTT using a commercial coagulation analyzer.

    • At each time point, also collect a separate plasma sample for pharmacokinetic analysis to measure this compound concentration by LC-MS/MS.

  • Data Analysis:

    • Plot the mean aPTT values for each group over time. A statistically significant decrease in aPTT in the this compound group from early to later time points, despite stable plasma drug concentrations, would suggest tachyphylaxis.

    • Correlate aPTT values with this compound plasma concentrations at each time point to assess the pharmacodynamic relationship.

Protocol 2: Evaluation of Potential Off-Target Effects

Objective: To screen for potential off-target toxicities of this compound during long-term administration.

Methodology:

  • Animal Model and Groups: As described in Protocol 1, with the addition of a high-dose this compound group (e.g., 3-5 times the therapeutic dose).

  • Duration: 12 weeks.

  • Procedure:

    • Monitor animal health daily, including body weight, food and water intake, and clinical signs of toxicity.

    • Collect blood samples at baseline and monthly for:

      • Complete Blood Count (CBC) with differential.

      • Serum chemistry panel (including ALT, AST for liver function, and BUN, creatinine for kidney function).

    • At the end of the 12-week study, perform a complete necropsy.

    • Collect major organs (liver, kidneys, heart, lungs, spleen, brain) for histopathological examination by a board-certified veterinary pathologist.

  • Data Analysis:

    • Compare body weight, clinical chemistry, and hematology data between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

    • Qualitatively and semi-quantitatively score histopathological findings. Any dose-dependent increase in lesions in the this compound groups would indicate potential off-target toxicity.

IV. Visualizations

Signaling Pathway

Frunexian_Mechanism_of_Action cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Factor XI Factor XI Factor XIIa->Factor XI Activates Factor XIa Factor XIa Factor XI->Factor XIa Factor IX Factor IX Factor XIa->Factor IX Activates Factor IXa Factor IXa Factor IX->Factor IXa Factor X Factor X Factor IXa->Factor X Activates Factor Xa Factor Xa Factor X->Factor Xa Prothrombin Prothrombin Factor Xa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Converts Fibrin (Clot) Fibrin (Clot) Fibrinogen->Fibrin (Clot) This compound This compound This compound->Factor XIa Inhibits

Caption: this compound's mechanism of action within the intrinsic coagulation cascade.

Experimental Workflow

Tachyphylaxis_Workflow cluster_setup Study Setup cluster_monitoring Chronic Monitoring (8 Weeks) cluster_analysis Data Analysis Randomize Animals Randomize Animals Baseline Blood Sample Baseline Blood Sample Randomize Animals->Baseline Blood Sample Implant Osmotic Pump Implant Osmotic Pump Baseline Blood Sample->Implant Osmotic Pump Weekly Blood Sampling Weekly Blood Sampling Implant Osmotic Pump->Weekly Blood Sampling aPTT Measurement aPTT Measurement Weekly Blood Sampling->aPTT Measurement PK Analysis (LC-MS/MS) PK Analysis (LC-MS/MS) Weekly Blood Sampling->PK Analysis (LC-MS/MS) Plot aPTT vs. Time Plot aPTT vs. Time aPTT Measurement->Plot aPTT vs. Time Plot [this compound] vs. Time Plot [this compound] vs. Time PK Analysis (LC-MS/MS)->Plot [this compound] vs. Time Assess Tachyphylaxis Assess Tachyphylaxis Plot aPTT vs. Time->Assess Tachyphylaxis Plot [this compound] vs. Time->Assess Tachyphylaxis

Caption: Workflow for assessing tachyphylaxis during chronic this compound administration.

Troubleshooting Logic

Troubleshooting_Variability High aPTT Variability High aPTT Variability Check Formulation Check Formulation High aPTT Variability->Check Formulation Stable? Stable? Check Formulation->Stable? Check Administration Check Administration Stable?->Check Administration Yes Revise Protocol Revise Protocol Stable?->Revise Protocol No Consistent? Consistent? Check Administration->Consistent? Review Sampling Review Sampling Consistent?->Review Sampling Yes Consistent?->Revise Protocol No Standardized? Standardized? Review Sampling->Standardized? Biological Variability Biological Variability Standardized?->Biological Variability Yes Standardized?->Revise Protocol No

Caption: Troubleshooting logic for high variability in aPTT measurements.

References

minimizing Frunexian adsorption to labware and device surfaces

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Frunexian. This resource is designed to help researchers, scientists, and drug development professionals overcome challenges related to the non-specific adsorption of this compound to laboratory and device surfaces. Given this compound's highly hydrophobic and slightly cationic nature, significant compound loss can occur, leading to inaccurate experimental results. This guide provides detailed troubleshooting advice, FAQs, and experimental protocols to ensure accurate and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to surface adsorption?

A1: this compound is a novel, highly hydrophobic and slightly cationic small molecule drug candidate under investigation for oncology applications. Its significant hydrophobicity drives it to adsorb to non-polar plastic surfaces like polypropylene and polystyrene to minimize its interaction with aqueous buffers.[1] Additionally, its cationic nature can lead to electrostatic interactions with negatively charged surfaces, such as silanol groups on untreated glass. These combined properties are the primary cause of its non-specific binding to labware.

Q2: I'm seeing lower than expected concentrations of this compound in my assays. Could this be due to adsorption?

Q3: What are the best labware materials to use for handling this compound?

A3: For routine handling of this compound, we recommend using low-binding microcentrifuge tubes and microplates.[4][5] These products are specifically engineered with modified surfaces, often featuring a hydrophilic layer, to minimize the molecular interactions that cause adsorption.[6] If low-binding ware is unavailable, surface passivation of standard polypropylene or glassware is the next best alternative.

Q4: Can I prevent adsorption by simply adding a carrier protein like BSA to my buffers?

A4: Adding a blocking agent like Bovine Serum Albumin (BSA) is a highly effective strategy.[7] BSA can prevent this compound loss in two ways: it can coat the surfaces of the labware, preventing this compound from binding, and it can also interact with this compound in solution, reducing its availability to adsorb to surfaces.[3] A concentration of 0.1-1% BSA in your buffer is a good starting point.[3][7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Q5: My this compound recovery is inconsistent between experiments. What could be the cause?

A5: Inconsistent recovery is often a sign of uncontrolled variables affecting adsorption. Follow this troubleshooting workflow to diagnose the issue.

Frunexian_Troubleshooting start Low/Inconsistent This compound Recovery check_labware Are you using low-binding labware? start->check_labware check_passivation Have you passivated your labware? check_labware->check_passivation No check_buffer Does your buffer contain surfactant or BSA? check_labware->check_buffer Yes use_low_bind Action: Switch to low-binding tubes/plates. check_labware->use_low_bind No check_passivation->check_buffer No check_passivation->check_buffer Yes passivate_ware Action: Passivate surfaces with BSA or PEG. See Protocol 2. check_passivation->passivate_ware No check_ph Is buffer pH > 7.0? check_buffer->check_ph Yes add_surfactant Action: Add 0.01-0.05% Tween-20 or 0.1% BSA to all buffers. check_buffer->add_surfactant No adjust_ph Action: Adjust buffer pH to 7.2-7.4 to minimize ionic interactions. check_ph->adjust_ph No end_good Problem Resolved check_ph->end_good Yes use_low_bind->end_good passivate_ware->end_good add_surfactant->end_good adjust_ph->end_good end_contact Problem Persists: Quantify adsorption (Protocol 1) & contact support. Adsorption_Mechanism cluster_surface Labware Surface (e.g., Polystyrene) surface Hydrophobic Surface charge Trace Negative Charges (-) This compound This compound Molecule + Slightly Cationic + Highly Hydrophobic This compound->surface Hydrophobic Interaction (Primary Driver) This compound->charge Electrostatic Attraction (Secondary) Signaling_Pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation This compound This compound This compound->raf Inhibition

References

Technical Support Center: Frunexian Dose Adjustment in Preclinical Models with Renal Impairment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing Frunexian in preclinical models of renal impairment. It provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to guide dose adjustments and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound is a potent, selective, and reversible small molecule inhibitor of activated Factor XI (FXIa)[1][2]. It is a parenteral anticoagulant with a rapid onset and short half-life, designed for acute care settings[1]. By inhibiting FXIa, this compound blocks the intrinsic pathway of the coagulation cascade, which is crucial for thrombus formation but plays a lesser role in normal hemostasis[1]. This targeted action aims to reduce the risk of thrombosis while minimizing the risk of bleeding[3].

Q2: How is this compound cleared, and what is known about its use in renal impairment?

This compound's pharmacokinetic profile is characterized by "limited renal dependence"[1]. While specific quantitative data on the fraction of this compound cleared by the kidneys in preclinical models is not publicly available, this characteristic suggests that dose adjustments in the presence of renal impairment may be less significant than for anticoagulants that are primarily cleared renally. However, any degree of renal clearance means that impaired kidney function could potentially lead to drug accumulation and an increased risk of bleeding. Therefore, careful dose-finding studies are essential when using this compound in renally impaired models.

Q3: Are there established dose adjustment guidelines for this compound in renally impaired animal models?

Currently, there are no specific, publicly available dose adjustment guidelines for this compound in preclinical models of renal impairment. Researchers should conduct initial dose-finding studies to determine the optimal dose for their specific model and severity of renal dysfunction. This guide provides a framework for designing and executing such studies.

Q4: What pharmacodynamic markers should be monitored when adjusting this compound dose?

The primary pharmacodynamic (PD) marker for this compound is the activated partial thromboplastin time (aPTT), which is sensitive to the inhibition of the intrinsic coagulation pathway[2][3]. Prothrombin time (PT) is not expected to be significantly affected[3]. Monitoring aPTT in relation to the this compound dose and plasma concentration will be critical to establish a therapeutic window in your model.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Excessive bleeding observed at standard doses. Reduced clearance of this compound due to renal impairment, leading to drug accumulation and over-anticoagulation.1. Immediately cease this compound administration. 2. Measure aPTT to confirm excessive anticoagulation. 3. In subsequent animals, reduce the dose of this compound. Consider a dose-reduction strategy (e.g., halving the dose) as a starting point for re-escalation. 4. Increase the frequency of aPTT monitoring.
Target aPTT not achieved at standard doses. The "limited renal dependence" of this compound may mean that standard doses are appropriate, or the severity of renal impairment in the model is not sufficient to significantly alter clearance.1. Confirm the accuracy of your aPTT assay. 2. Perform a dose-escalation study, carefully increasing the dose of this compound while monitoring aPTT and observing for any signs of bleeding. 3. Characterize the pharmacokinetic profile of this compound in your model to understand the exposure-response relationship.
High variability in aPTT results between animals. Inconsistent induction of renal impairment, leading to varying degrees of drug clearance. Variability in the hydration status of the animals, affecting drug distribution and clearance.1. Ensure your model of renal impairment is highly reproducible. See the "Experimental Protocols" section for guidance on model selection and validation. 2. Monitor and standardize fluid balance in the animals. 3. Increase the number of animals per group to improve statistical power.
Unexpected changes in renal function biomarkers after this compound administration. While this compound is not known to be nephrotoxic, any new investigational agent should be evaluated for potential off-target effects.1. Include a vehicle-treated renal impairment control group to differentiate between the effects of the disease model and the drug. 2. Perform histopathological analysis of the kidneys at the end of the study. 3. If nephrotoxicity is suspected, consider alternative anticoagulants for your experimental purpose.

Data Presentation: Preclinical Models of Renal Impairment

When designing your study, selecting an appropriate and well-characterized model of renal impairment is critical. The table below summarizes common models.

Model Type Specific Model Typical Species Induction Method Key Characteristics Advantages Disadvantages
Surgical 5/6 Nephrectomy (Ablation/Infarction)Rat, MouseSurgical removal of one kidney and ligation of branches of the renal artery or removal of two-thirds of the contralateral kidney.Progressive CKD, hypertension, proteinuria.Mimics progressive loss of nephrons; highly reproducible.Invasive; high morbidity if not performed carefully.
Nephrotoxic Cisplatin-Induced AKIRat, MouseSingle intraperitoneal injection of cisplatin (e.g., 5-7 mg/kg in rats).Acute tubular necrosis, inflammation.[4]Non-invasive; dose-dependent severity.[5]Can have extra-renal toxicity; may not fully mimic all aspects of human AKI.[4][5]
Nephrotoxic Gentamicin-Induced AKIRat, Mini PigRepeated subcutaneous or intramuscular injections of gentamicin (e.g., 100 mg/kg/day for 8 days in rats).Proximal tubule injury.[4][5]Clinically relevant model of drug-induced nephrotoxicity.Can be difficult to reproduce consistently; potential for ototoxicity.[5]
Ischemia-Reperfusion Bilateral or Unilateral Ischemia-Reperfusion InjuryMouse, RatClamping of the renal pedicle for a defined period (e.g., 30-45 minutes) followed by reperfusion.Acute tubular necrosis, inflammation, endothelial dysfunction.Highly controlled induction of injury; relevant to transplant and shock.Technically demanding; high mortality with bilateral models.

Experimental Protocols

Protocol 1: Induction of 5/6 Nephrectomy Model of CKD in Rats
  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Anesthesia: Anesthetize the rat using isoflurane or a similar appropriate anesthetic.

  • Stage 1: Left Kidney Nephrectomy:

    • Place the rat in a prone position. Make a flank incision to expose the left kidney.

    • Carefully dissect the kidney from the adrenal gland and surrounding fatty tissue.

    • Ligate the renal artery, vein, and ureter with surgical silk.

    • Remove the kidney.

    • Close the muscle and skin layers with sutures.

  • Recovery: Allow the animal to recover for one week. Provide post-operative analgesia as per institutional guidelines.

  • Stage 2: Right Kidney Subtotal Nephrectomy:

    • Anesthetize the rat and expose the right kidney through a flank incision.

    • Ligate two of the three branches of the renal artery to induce infarction of approximately 2/3 of the kidney.

    • Confirm ischemia by observing the color change in the affected portion of the kidney.

    • Close the incision in layers.

  • Model Validation: Monitor serum creatinine and blood urea nitrogen (BUN) weekly. The model is considered established when these markers are significantly and stably elevated (typically 2-4 weeks post-surgery).

Protocol 2: Pharmacokinetic and Pharmacodynamic Dose-Finding Study of this compound in a Rat CKD Model
  • Animal Groups:

    • Group 1: Sham-operated control + Vehicle

    • Group 2: Sham-operated control + this compound (standard dose)

    • Group 3: 5/6 Nephrectomy (CKD) + Vehicle

    • Group 4: 5/6 Nephrectomy (CKD) + this compound (low dose, e.g., 50% of standard)

    • Group 5: 5/6 Nephrectomy (CKD) + this compound (standard dose)

    • Group 6: 5/6 Nephrectomy (CKD) + this compound (high dose, e.g., 150% of standard)

  • Drug Administration: Administer this compound via the appropriate route (e.g., continuous intravenous infusion) for the desired duration.

  • Sampling:

    • Pharmacokinetics (PK): Collect sparse blood samples (e.g., 100-200 µL) from a subset of animals in each group at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours). Analyze plasma for this compound concentration using a validated LC-MS/MS method.

    • Pharmacodynamics (PD): Collect blood samples for aPTT measurement at baseline and at time points corresponding to expected peak and trough drug concentrations.

  • Data Analysis:

    • Calculate PK parameters (e.g., clearance, volume of distribution, half-life, AUC). Compare these parameters between the sham and CKD groups.

    • Correlate this compound plasma concentration with the change in aPTT to establish an exposure-response relationship.

    • Determine the dose of this compound in the CKD model that achieves a similar aPTT profile to the efficacious dose in the sham model, while monitoring for any adverse bleeding events.

Mandatory Visualizations

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway FXII FXII FXIIa FXIIa FXII->FXIIa FXI FXI FXIIa->FXI Contact Activation FXIa FXIa FXI->FXIa FIX FIX FXIa->FIX FX FX FIX->FX + FVIIIa TF TF FVIIa_TF FVIIa_TF TF->FVIIa_TF Tissue Damage FVIIa_TF->FX FXa FXa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin This compound This compound This compound->FXIa

Caption: this compound's mechanism of action in the coagulation cascade.

G start Start: Establish Renal Impairment Model pkpd_study Conduct Pilot PK/PD Dose-Finding Study (e.g., 3 dose levels) start->pkpd_study analyze_pk Analyze Pharmacokinetics: Compare Clearance (CL) Sham vs. Impaired pkpd_study->analyze_pk analyze_pd Analyze Pharmacodynamics: Correlate Dose/Exposure with aPTT pkpd_study->analyze_pd cl_altered Is Clearance Significantly Reduced? analyze_pk->cl_altered adjust_dose Adjust Dose Based on PK/PD Relationship (e.g., Dose = D_normal * (CL_impaired / CL_normal)) cl_altered->adjust_dose Yes use_standard Use Standard Dose (or dose from PD data if PK/PD relationship is altered) cl_altered->use_standard No validate_dose Validate Adjusted Dose in Efficacy/Safety Model adjust_dose->validate_dose end End: Optimized Dose Determined validate_dose->end use_standard->validate_dose

Caption: Experimental workflow for this compound dose adjustment.

G start Excessive Bleeding Observed? check_aptt Measure aPTT start->check_aptt Yes no_bleeding Continue with Protocol start->no_bleeding No aptt_high aPTT > Target Range? check_aptt->aptt_high reduce_dose Action: Reduce Dose Increase Monitoring aptt_high->reduce_dose Yes other_cause Investigate Other Causes: - Model-related bleeding - Surgical complications aptt_high->other_cause No check_dose Verify Dosing Calculation and Administration reduce_dose->check_dose

Caption: Troubleshooting logic for unexpected bleeding events.

References

Validation & Comparative

Comparative Analysis of Frunexian versus Heparin in ECMO Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel anticoagulant Frunexian (formerly EP-7041) and the standard-of-care, unfractionated heparin (UFH), in the context of Extracorporeal Membrane Oxygenation (ECMO). This analysis is based on available preclinical data and aims to highlight the key performance differences and mechanistic underpinnings of these two anticoagulants.

Executive Summary

This compound, a selective small molecule inhibitor of Factor XIa (FXIa), emerges as a promising alternative to heparin for anticoagulation during ECMO. Preclinical studies suggest that this compound may offer a superior safety profile by effectively preventing thrombosis within the ECMO circuit while significantly reducing the risk of bleeding complications associated with heparin. This differential activity stems from the distinct roles of their targets in the coagulation cascade; FXIa is crucial for pathologic thrombus formation but less critical for normal hemostasis, whereas heparin's target, antithrombin, broadly inhibits multiple coagulation factors, impacting both thrombosis and hemostasis.

Data Presentation: this compound vs. Heparin in a Canine Veno-Venous ECMO Model

The following table summarizes the key findings from a comparative study of this compound and heparin in a canine veno-venous ECMO model.

ParameterThis compound (High Dose)Unfractionated HeparinVehicle Control (Saline)
Bleeding Volume BaselineAt least 5 times greater than this compoundNot Applicable
ECMO Circuit Integrity Maintained for 2.5-hour runMaintained for 2.5-hour runCircuit occlusion within 20-50 minutes (mean 39 min)
Anticoagulation Target aPTT = 2.3 ± 0.1 x baselineaPTT maintained at 1.5 - 2.0 x baselineNone

Experimental Protocols

Canine Veno-Venous ECMO Model

A canine model of veno-venous ECMO was utilized to compare the efficacy and safety of this compound and unfractionated heparin.

  • Animal Model: Canines were used for this study.

  • ECMO Circuit: A veno-venous ECMO circuit was established.

  • Anticoagulation Regimens:

    • This compound Group: Animals received a high dose of this compound, targeting an activated partial thromboplastin time (aPTT) of 2.3 ± 0.1 times the baseline value.

    • Heparin Group: Animals were anticoagulated with unfractionated heparin to maintain an aPTT between 1.5 and 2.0 times the baseline.[1]

    • Control Group: A small group of animals received a vehicle control (saline).[1]

  • Study Duration: The ECMO run was conducted for 2.5 hours.[1]

  • Endpoints:

    • Bleeding Volume: The total volume of bleeding was measured.[1]

    • ECMO Circuit Integrity: The functionality of the membrane oxygenator was monitored for occlusion.[1]

    • Coagulation Parameters: aPTT was measured to monitor anticoagulation levels.

Rat Mesenteric Artery Bleeding Model

This preclinical model was used to assess the bleeding liability of this compound compared to heparin at their respective efficacious doses.

  • Animal Model: Rats were used for this study.

  • Experimental Procedure: A standardized puncture was made in the mesenteric artery to induce bleeding.

  • Anticoagulation Regimens:

    • This compound Group: Animals were treated with intravenous doses of 0.3, 3, and 10 mg/kg. The minimum efficacious dose in a rat thrombosis model was 0.3 mg/kg.[1]

    • Heparin Group: Animals received an efficacious dose of 25 U/kg bolus followed by a 50 U/kg/hr infusion.[1]

    • Control Group: Animals were treated with a vehicle.[1]

  • Endpoint: Bleeding time was measured.

Mechanism of Action and Signaling Pathways

The differential effects of this compound and heparin on hemostasis can be attributed to their distinct mechanisms of action within the coagulation cascade.

This compound: Targeted Inhibition of the Intrinsic Pathway

This compound is a direct inhibitor of Factor XIa.[2] FXIa plays a critical role in the amplification of thrombin generation through the intrinsic pathway of the coagulation cascade. By selectively targeting FXIa, this compound is thought to uncouple pathologic thrombosis from normal hemostasis.[2]

cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Contact Activation Contact Activation FXIIa FXIIa Contact Activation->FXIIa FXIa FXIa FXIIa->FXIa FIXa FIXa FXIa->FIXa FXa FXa FIXa->FXa This compound This compound This compound->FXIa Inhibits Thrombin Thrombin FXa->Thrombin Activates Prothrombin Prothrombin Prothrombin->Thrombin Fibrin Fibrin Thrombin->Fibrin Activates Fibrinogen Fibrinogen Fibrinogen->Fibrin

Caption: this compound's mechanism of action via targeted inhibition of FXIa.

Heparin: Broad-Spectrum Anticoagulation

Heparin exerts its anticoagulant effect by binding to antithrombin (AT), a natural anticoagulant. This binding potentiates the activity of AT, leading to the inhibition of several key coagulation factors, most notably thrombin (Factor IIa) and Factor Xa.[3] This broad-spectrum inhibition affects both the intrinsic and common pathways of the coagulation cascade, which can lead to a greater risk of bleeding.

cluster_heparin_action Heparin's Mechanism cluster_coagulation_factors Coagulation Factors Heparin Heparin Antithrombin Antithrombin Heparin->Antithrombin Binds to Heparin-AT Complex Heparin-AT Complex Antithrombin->Heparin-AT Complex Thrombin (FIIa) Thrombin (FIIa) Heparin-AT Complex->Thrombin (FIIa) Inhibits FXa FXa Heparin-AT Complex->FXa Inhibits FIXa FIXa Heparin-AT Complex->FIXa Inhibits FXIa FXIa Heparin-AT Complex->FXIa Inhibits FXIIa FXIIa Heparin-AT Complex->FXIIa Inhibits

Caption: Heparin's broad-spectrum anticoagulant effect.

Experimental Workflow: Canine Veno-Venous ECMO Study

The following diagram illustrates the general workflow of the canine veno-venous ECMO experiment comparing this compound and heparin.

Animal Preparation Animal Preparation Establish VV-ECMO Establish VV-ECMO Animal Preparation->Establish VV-ECMO Randomization Randomization Establish VV-ECMO->Randomization This compound Group This compound Group Randomization->this compound Group Heparin Group Heparin Group Randomization->Heparin Group Control Group Control Group Randomization->Control Group ECMO Run (2.5h) ECMO Run (2.5h) This compound Group->ECMO Run (2.5h) Heparin Group->ECMO Run (2.5h) Control Group->ECMO Run (2.5h) Data Collection Data Collection ECMO Run (2.5h)->Data Collection Analysis Analysis Data Collection->Analysis

Caption: Workflow of the canine veno-venous ECMO study.

Conclusion

The available preclinical data strongly suggest that this compound has the potential to be a safer and more targeted anticoagulant for patients on ECMO compared to unfractionated heparin. By selectively inhibiting Factor XIa, this compound appears to effectively prevent circuit thrombosis with a significantly lower risk of bleeding. Further clinical investigation is warranted to confirm these promising findings in human subjects. This comparative analysis provides a foundational understanding for researchers and drug development professionals exploring novel anticoagulation strategies in the critical care setting.

References

A Comparative Guide to the Efficacy of Frunexian and Other Small-Molecule FXIa Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of anticoagulant therapy is rapidly evolving, with a significant focus on targeting Factor XIa (FXIa) to achieve a safer therapeutic window by uncoupling antithrombotic efficacy from bleeding risk. This guide provides a detailed comparison of the efficacy of Frunexian (formerly EP-7041), a parenteral small-molecule FXIa inhibitor, with other orally available small-molecule inhibitors in clinical development, namely Asundexian and Milvexian. The information presented is collated from publicly available preclinical and clinical data to aid in research and development decisions.

Data Presentation

The following tables summarize the key efficacy and pharmacokinetic parameters of this compound, Asundexian, and Milvexian based on available data. It is important to note that the data are derived from separate studies and may not be directly comparable due to potential variations in experimental conditions.

Table 1: In Vitro Potency and Selectivity
InhibitorTargetIC50 (Human FXIa)Ki (Human FXIa)Selectivity Profile
This compound FXIa7.1 nM[1]Not ReportedHighly selective. IC50 for Factor Xa: 14,000 nM; Thrombin: >20,000 nM; Trypsin: 4,800 nM[1]
Asundexian FXIa1.0 ± 0.17 nM (in buffer)[2]Not ReportedHigh. Inhibited human plasma kallikrein with an IC50 of 1.23 µM[2]
Milvexian FXIaNot Reported0.11 nM[3]>5000-fold selectivity over FXIa-related serine proteases, except for chymotrypsin (Ki = 35 nM) and plasma kallikrein (Ki = 44 nM)[3]
Table 2: In Vitro and Ex Vivo Anticoagulant Activity
InhibitorAssayMatrixKey Findings
This compound aPTTHuman Plasma (ex vivo, Phase I)Dose-dependent prolongation. Maximum mean aPTT ratio to baseline of 1.92 at 2.25 mg/kg/h[4]
Asundexian aPTTHuman Plasma (in vitro)Concentration-dependent prolongation. IC50 for FXIa activity in human plasma: 0.14 ± 0.04 µM[2]
Milvexian aPTTHuman Plasma (in vitro)Concentration-dependent prolongation. Concentration for 1.5-fold increase in aPTT: 0.16 - 0.43 µM (reagent-dependent)[3]
Table 3: Pharmacokinetic Properties in Humans
InhibitorRoute of AdministrationHalf-life (t½)Key Features
This compound Intravenous~1.15 - 1.43 hours[4]Rapid onset and offset, suitable for acute care settings[5]
Asundexian OralSuitable for once-daily dosing[2]Predictable pharmacokinetic profile[6]
Milvexian Oral~8.3 - 13.8 hoursSuitable for once or twice-daily dosing

Experimental Protocols

FXIa Enzyme Inhibition Assay (General Protocol)

The potency of small-molecule inhibitors against purified human FXIa is typically determined using a chromogenic or fluorogenic substrate-based assay.

  • Materials: Purified human FXIa, a specific chromogenic or fluorogenic substrate for FXIa (e.g., S-2366), assay buffer (e.g., Tris-based buffer with physiological pH, containing salts and a carrier protein like BSA).

  • Procedure:

    • The inhibitor is serially diluted to a range of concentrations.

    • A fixed concentration of purified human FXIa is pre-incubated with the various concentrations of the inhibitor in the assay buffer in a microplate.

    • The enzymatic reaction is initiated by the addition of the FXIa substrate.

    • The rate of substrate cleavage is monitored over time by measuring the change in absorbance or fluorescence.

    • The percentage of inhibition is calculated for each inhibitor concentration relative to a vehicle control.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay is a functional clotting assay that measures the integrity of the intrinsic and common coagulation pathways.

  • Materials: Platelet-poor human plasma, aPTT reagent (containing a contact activator like silica, kaolin, or ellagic acid, and phospholipids), and calcium chloride solution.

  • Procedure:

    • The inhibitor is spiked into pooled normal human plasma at various concentrations.

    • The plasma sample containing the inhibitor is incubated with the aPTT reagent at 37°C for a specified time to allow for the activation of the contact pathway.

    • Clotting is initiated by the addition of a pre-warmed calcium chloride solution.

    • The time to fibrin clot formation is measured using a coagulometer.

    • The prolongation of the aPTT is expressed as the clotting time in seconds or as a ratio relative to the baseline (vehicle control).

In Vivo Thrombosis Model (Rabbit Arteriovenous Shunt Model - General Protocol)

This model is used to assess the antithrombotic efficacy of a compound in a setting that mimics venous thrombosis.

  • Animal Model: Anesthetized rabbits.

  • Procedure:

    • An extracorporeal arteriovenous (AV) shunt is created by cannulating a carotid artery and a jugular vein.

    • The shunt contains a thrombogenic surface (e.g., a silk thread) to induce thrombus formation.

    • The inhibitor or vehicle is administered to the animal, typically as an intravenous bolus followed by a continuous infusion.

    • Blood is allowed to circulate through the shunt for a defined period.

    • At the end of the experiment, the shunt is removed, and the thrombus formed on the thrombogenic surface is carefully excised and weighed.

    • The antithrombotic efficacy is determined by the reduction in thrombus weight in the inhibitor-treated group compared to the vehicle-treated group.

Mandatory Visualization

Coagulation_Cascade cluster_Intrinsic Intrinsic Pathway (Contact Activation) cluster_Extrinsic Extrinsic Pathway (Tissue Factor) cluster_Common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI Activates XIa XIa XI->XIa IX IX XIa->IX Activates IXa IXa IX->IXa X X IXa->X Activates Tissue Factor Tissue Factor VIIa VIIa Tissue Factor->VIIa VIIa->X Activates Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Converts Fibrin Fibrin Fibrinogen->Fibrin This compound This compound This compound->XIa Inhibits Asundexian Asundexian Asundexian->XIa Milvexian Milvexian Milvexian->XIa

Caption: The coagulation cascade and the point of inhibition by small-molecule FXIa inhibitors.

Experimental_Workflow cluster_InVitro In Vitro Efficacy Assessment cluster_InVivo In Vivo Efficacy Assessment cluster_Clinical Clinical Development Enzyme_Assay FXIa Enzyme Inhibition Assay (Determine IC50/Ki) Plasma_Assay aPTT Assay in Human Plasma (Assess Anticoagulant Effect) Enzyme_Assay->Plasma_Assay Selectivity_Assay Selectivity Profiling (vs. other serine proteases) Plasma_Assay->Selectivity_Assay Thrombosis_Model Animal Thrombosis Model (e.g., Rabbit AV Shunt) Selectivity_Assay->Thrombosis_Model Bleeding_Model Bleeding Time Assessment (Assess Safety) Thrombosis_Model->Bleeding_Model Phase_I Phase I Studies (Safety, PK/PD in healthy volunteers) Bleeding_Model->Phase_I Phase_II_III Phase II/III Studies (Efficacy and safety in patients) Phase_I->Phase_II_III

Caption: A generalized experimental workflow for the evaluation of novel FXIa inhibitors.

References

Navigating the Next Wave of Anticoagulation: A Comparative Analysis of Novel Factor XIa Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A new class of anticoagulants targeting Factor XIa (FXIa) is poised to reshape the landscape of thrombosis management. These agents—Frunexian, Asundexian, and Milvexian—hold the promise of uncoupling antithrombotic efficacy from the bleeding risks that have long constrained the clinical utility of their predecessors. This guide provides a comprehensive, data-driven comparison of these three investigational drugs for researchers, scientists, and drug development professionals. To date, no head-to-head clinical trials have been published directly comparing this compound, Asundexian, and Milvexian. This analysis is therefore based on an indirect comparison of available data from preclinical and clinical studies of each agent.

All three compounds share a common mechanism of action, inhibiting the serine protease Factor XIa, a key player in the intrinsic pathway of the coagulation cascade. By targeting FXIa, these inhibitors aim to attenuate thrombus formation without significantly impairing hemostasis, the physiological process that stanches bleeding at sites of injury.[1][2][3] This targeted approach is a departure from traditional anticoagulants that act on broader components of the coagulation cascade, often at the cost of increased bleeding.[2][4]

At a Glance: Key Characteristics

FeatureThis compoundAsundexianMilvexian
Target Factor XIa[3][5]Factor XIa[2][4][6]Factor XIa[1][7]
Administration Intravenous[3][8]Oral[4][9]Oral[1][7]
Development Stage Phase 2 Ready[3][10]Phase 3[11]Phase 3[12][13]
Key Differentiator "Fast-on/fast-off" kinetics for acute care settings[3]Once-daily oral formulation[6]Investigated in a comprehensive Phase 3 program for multiple indications[12][13]
Notable Trial Phase 1 studies in healthy volunteers[8][14]OCEANIC program[11]Librexia program[12][13]

Mechanism of Action: Targeting the Intrinsic Pathway

This compound, Asundexian, and Milvexian all exert their anticoagulant effect by inhibiting Factor XIa. FXIa's role in amplifying thrombin generation following activation by Factor XIIa or thrombin itself makes it a strategic target for preventing pathologic thrombosis while potentially preserving normal hemostasis, which is primarily initiated through the extrinsic (tissue factor) pathway.[15]

cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway Contact Activation Contact Activation Factor XII Factor XII Contact Activation->Factor XII activates Factor XIIa Factor XIIa Factor XII->Factor XIIa Factor XI Factor XI Factor XIIa->Factor XI activates Factor XIa Factor XIa Factor XI->Factor XIa Factor IX Factor IX Factor XIa->Factor IX activates Tissue Damage Tissue Damage Tissue Factor Tissue Factor Tissue Damage->Tissue Factor Factor VIIa Factor VIIa Tissue Factor->Factor VIIa activates Factor X Factor X Factor VIIa->Factor X activates Factor IXa Factor IXa Factor IXa->Factor X activates Factor Xa Factor Xa Factor X->Factor Xa Prothrombin Prothrombin Factor Xa->Prothrombin activates Thrombin Thrombin Prothrombin->Thrombin Thrombin->Factor XI activates (feedback) Fibrinogen Fibrinogen Thrombin->Fibrinogen activates Fibrin (Clot) Fibrin (Clot) Fibrinogen->Fibrin (Clot) This compound\nAsundexian\nMilvexian This compound Asundexian Milvexian This compound\nAsundexian\nMilvexian->Factor XIa inhibit

Mechanism of action of Factor XIa inhibitors.

Clinical Development and Performance Data

While direct comparative data is lacking, individual clinical trial programs provide insights into the potential clinical profiles of these agents.

This compound: The Acute Care Specialist

Developed for intravenous use in acute care settings, this compound is characterized by its rapid onset and offset of action ("fast-on/fast-off").[3] This profile is advantageous in situations requiring precise and reversible anticoagulation, such as during complex cardiac surgeries.[3]

Two Phase 1 studies in healthy volunteers have demonstrated that this compound is generally well-tolerated and exhibits a dose-proportional increase in the activated partial thromboplastin time (aPTT), a marker of the intrinsic coagulation pathway, without significantly affecting the prothrombin time (PT).[8] A Phase 1 study in healthy Chinese volunteers showed dose-dependent inhibition of FXIa activity, with near-maximal inhibition at higher doses.[14]

This compound Phase 1 Pharmacodynamic Data [14]

Dose GroupMaximum Inhibition of FXIa (%)aPTT Ratio to Baseline (approx.)
Placebo-6.07~1.0
0.3 mg/kg/h-56.14Not reported
0.6 mg/kg/h-75.21~1.7 (from a separate study[14])
1.0 mg/kg/h-83.25Not reported
1.5 mg/kg/h-92.25Not reported
2.25 mg/kg/h-95.66Not reported

Experimental Protocol: Phase 1 Dose-Escalation Study of this compound [14]

A randomized, double-blind, placebo-controlled, single-center, dose-escalation study was conducted in healthy Chinese adult volunteers. The study evaluated the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of continuous intravenous infusion of this compound for 5 days. Doses ranged from 0.3 to 2.25 mg/kg/h. Pharmacodynamic effects were assessed by measuring aPTT and FXIa activity at various time points.

Asundexian: The Oral Contender with a Mixed Outcome

Asundexian, an oral FXIa inhibitor, has been investigated in a broad clinical program. The PACIFIC-AF Phase 2 study compared two doses of Asundexian (20 mg and 50 mg once daily) with the Factor Xa inhibitor apixaban in patients with atrial fibrillation.[16][17] The results showed that both doses of Asundexian led to near-complete suppression of FXIa and were associated with lower rates of bleeding compared to apixaban.[16][17]

However, the subsequent OCEANIC-AF Phase 3 trial, which compared Asundexian to apixaban for stroke prevention in patients with atrial fibrillation, was prematurely terminated due to inferior efficacy of Asundexian.[18][19][20] While Asundexian was associated with fewer major bleeding events, it showed an increased risk of stroke or systemic thromboembolism compared to apixaban.[18][19]

Asundexian PACIFIC-AF Phase 2 Bleeding Events [16]

Treatment GroupMajor or Clinically Relevant Non-Major Bleeding Events
Asundexian 20 mg3
Asundexian 50 mg1
Apixaban 5 mg6

Experimental Protocol: PACIFIC-AF Study [17]

This was a randomized, double-blind, double-dummy, dose-finding Phase 2 study conducted at 93 sites in 14 countries. Patients aged 45 years or older with atrial fibrillation and an increased risk of bleeding were randomized to receive Asundexian 20 mg or 50 mg once daily, or apixaban 5 mg twice daily. The primary endpoint was the incidence of major or clinically relevant non-major bleeding.

Milvexian: The Broad-Spectrum Hopeful

Milvexian, another oral FXIa inhibitor, is being evaluated in the extensive Librexia Phase 3 program, which includes three concurrent trials investigating its use in ischemic stroke, acute coronary syndrome, and atrial fibrillation.[12][13] This comprehensive program aims to enroll nearly 50,000 patients.[13]

Phase 2 data from the AXIOMATIC-TKR study in patients undergoing total knee replacement showed that Milvexian was associated with less clot formation, particularly at higher doses, compared to enoxaparin.[12] The AXIOMATIC-SSP study in patients with a recent ischemic stroke or high-risk transient ischemic attack showed that Milvexian, when added to dual antiplatelet therapy, did not significantly increase bleeding risk.[21][22] While the primary efficacy endpoint in AXIOMATIC-SSP was not met, a 30% reduction in the risk of symptomatic strokes was observed in a sub-analysis of three dose levels.[22]

Milvexian AXIOMATIC-TKR Phase 2 Efficacy [23]

Treatment GroupIncidence of Venous Thromboembolism (%)
Milvexian 200 mg once daily7
Enoxaparin 40 mg once daily21

Experimental Protocol: AXIOMATIC-TKR Study [12]

This Phase 2 study compared various doses of milvexian to enoxaparin for the prevention of venous thromboembolism in patients undergoing total knee replacement surgery. The primary efficacy outcome was the incidence of venous thromboembolism, and the primary safety outcome was bleeding.

Comparative Workflow: From Bench to Bedside

The development pathway for these novel anticoagulants follows a standardized, rigorous process to ensure safety and efficacy.

cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target ID Target Identification (Factor XIa) Lead Opt Lead Optimization Target ID->Lead Opt In Vitro In Vitro Studies (Enzyme Assays, Selectivity) Lead Opt->In Vitro In Vivo In Vivo Animal Models (Thrombosis, Bleeding) In Vitro->In Vivo Phase 1 Phase 1 (Safety, PK/PD in Healthy Volunteers) In Vivo->Phase 1 Phase 2 Phase 2 (Dose-Finding, Efficacy in Patients) Phase 1->Phase 2 Phase 3 Phase 3 (Large-Scale Efficacy & Safety) Phase 2->Phase 3 Regulatory Regulatory Review & Approval Phase 3->Regulatory

Drug development workflow for FXIa inhibitors.

Future Outlook and Unanswered Questions

The Factor XIa inhibitor class holds significant potential to advance anticoagulant therapy. However, the disappointing efficacy results from the Asundexian OCEANIC-AF trial have raised important questions about the optimal level of FXIa inhibition required for robust antithrombotic protection and whether the promise of separating efficacy from bleeding risk can be fully realized.[23]

The ongoing Phase 3 trials for Milvexian will be critical in determining the future of this class. Should these trials demonstrate a favorable benefit-risk profile, it could usher in a new era of safer anticoagulation. For this compound, its success will depend on demonstrating a clear advantage in the acute care setting where rapid and reversible anticoagulation is paramount.

As the clinical data for these agents continue to mature, the scientific community eagerly awaits a clearer picture of their respective roles in the prevention and treatment of thrombotic disorders. Direct head-to-head comparisons will ultimately be necessary to definitively establish the relative merits of these promising new therapies.

References

Frunexian: A New Frontier in Anticoagulation with Selective Intrinsic Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Frunexian's performance against other anticoagulants, supported by experimental data. This compound, a novel small molecule inhibitor of Factor XIa (FXIa), demonstrates a unique mechanism of action by selectively targeting the intrinsic pathway of the coagulation cascade. This targeted approach holds the promise of effective antithrombotic therapy with a potentially lower risk of bleeding compared to traditional and newer anticoagulants that broadly inhibit the coagulation process.

This compound is an intravenously administered, potent, and reversible inhibitor of FXIa.[1] Its mechanism centers on the disruption of the amplification of thrombin generation through the intrinsic pathway, a key process in the development of pathological thrombi.[2] This selectivity is a significant departure from conventional anticoagulants like heparin and warfarin, and direct oral anticoagulants (DOACs) such as apixaban and rivaroxaban, which exert their effects on broader targets within the coagulation cascade.

Comparative Analysis of Coagulation Pathway Inhibition

The selective nature of this compound's anticoagulant activity is evident in its differential effects on standard coagulation assays. The activated partial thromboplastin time (aPTT) and prothrombin time (PT) are fundamental in vitro tests used to assess the integrity of the intrinsic and extrinsic coagulation pathways, respectively.

Key Findings from a Phase I, randomized, placebo- and positive-controlled, dose-escalation study in healthy Chinese adult volunteers:

  • This compound demonstrated a clear dose-dependent prolongation of aPTT , indicating effective inhibition of the intrinsic pathway.[2]

  • No significant changes were observed in PT across the tested doses of this compound, confirming its lack of interference with the extrinsic pathway.[2]

This selective activity profile distinguishes this compound from other anticoagulants, as detailed in the comparative data below.

Quantitative Comparison of Anticoagulant Effects on Coagulation Assays

The following table summarizes the effects of this compound and other commonly used anticoagulants on aPTT and PT. This data highlights the distinct mechanism of this compound.

AnticoagulantPrimary Target(s)Typical Effect on aPTTTypical Effect on PT/INR
This compound Factor XIa (Intrinsic Pathway) Dose-dependent prolongation No significant effect
Unfractionated HeparinAntithrombin (inhibits Thrombin and Factor Xa)ProlongedMinimally affected at therapeutic doses
WarfarinVitamin K-dependent factors (II, VII, IX, X)ProlongedProlonged (monitored by INR)
ApixabanFactor XaVariable, slight prolongationVariable, slight prolongation
RivaroxabanFactor XaVariable, slight prolongationProlonged

Table 1: Comparative Effects of Anticoagulants on Coagulation Assays. This table provides a qualitative summary of the expected effects of different anticoagulants on aPTT and PT/INR. The effects of DOACs can be variable depending on the specific reagent used in the assay.

Dose-Response of this compound on aPTT

The Phase I study of this compound provided clear quantitative data on the dose-dependent prolongation of aPTT.

This compound Dose (continuous IV infusion)Maximum aPTT Ratio to Baseline (Mean)
0.3 mg/kg/h1.33[2]
0.6 mg/kg/h1.46[2]
1.0 mg/kg/h1.59[2]
1.5 mg/kg/h1.80[2]
2.25 mg/kg/h1.92[2]
Placebo1.04[2]
Heparin Sodium (8 IU/kg/h)1.12[2]

Table 2: Dose-Dependent Effect of this compound on aPTT. Data from a Phase I clinical trial in healthy volunteers shows a progressive increase in the aPTT ratio with escalating doses of this compound, confirming its targeted effect on the intrinsic coagulation pathway.[2]

Visualizing the Mechanism: Coagulation Pathways and Inhibitor Actions

The following diagrams, generated using Graphviz, illustrate the coagulation cascade and the specific points of inhibition for this compound and comparator anticoagulants.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII FXII XIIa FXIIa XII->XIIa Contact Activation XI FXI XIa FXIa XI->XIa IX FIX IXa FIXa IX->IXa VIII FVIII VIIIa FVIIIa VIII->VIIIa Thrombin XIIa->XI XIa->IX X FX IXa->X TF Tissue Factor VIIa FVIIa TF->VIIa Damage VII FVII VII->VIIa VIIa->X Xa FXa X->Xa V FV Va FVa V->Va Thrombin II Prothrombin (FII) IIa Thrombin (FIIa) II->IIa I Fibrinogen (FI) Ia Fibrin I->Ia Thrombin Xa->II IIa->I Cross-linked Fibrin Cross-linked Fibrin Ia->Cross-linked Fibrin

Caption: The Coagulation Cascade.

Inhibition_Pathways cluster_pathways Coagulation Pathways cluster_inhibitors Anticoagulant Inhibition Intrinsic Intrinsic Pathway (aPTT) Common Common Pathway Intrinsic->Common Extrinsic Extrinsic Pathway (PT) Extrinsic->Common This compound This compound This compound->Intrinsic Inhibits FXIa Heparin Heparin Heparin->Intrinsic Inhibits Thrombin, FXa, etc. Heparin->Common Warfarin Warfarin Warfarin->Intrinsic Warfarin->Extrinsic Inhibits Factors II, VII, IX, X Synthesis Warfarin->Common DOACs Apixaban, Rivaroxaban DOACs->Common Inhibit FXa

Caption: Sites of Action of Anticoagulants.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the evaluation of this compound and other anticoagulants.

Activated Partial Thromboplastin Time (aPTT) Assay

Principle: The aPTT test evaluates the function of the intrinsic and common pathways of the coagulation cascade.

Methodology:

  • Specimen Collection: Whole blood is collected in a tube containing a citrate anticoagulant (e.g., 3.2% sodium citrate) to bind calcium and prevent premature clotting.

  • Plasma Preparation: The blood sample is centrifuged to separate platelet-poor plasma.

  • Assay Procedure:

    • A sample of the platelet-poor plasma is incubated at 37°C.

    • An activator of the contact pathway (e.g., silica, kaolin, or ellagic acid) and phospholipids (a substitute for platelet factor 3) are added to the plasma.

    • After a specified incubation period, calcium chloride is added to initiate the coagulation cascade.

    • The time taken for a fibrin clot to form is measured in seconds. This is the aPTT.

Prothrombin Time (PT) Assay

Principle: The PT test assesses the function of the extrinsic and common pathways of the coagulation cascade.

Methodology:

  • Specimen Collection: Same as for the aPTT assay.

  • Plasma Preparation: Same as for the aPTT assay.

  • Assay Procedure:

    • A sample of the platelet-poor plasma is incubated at 37°C.

    • A reagent containing tissue factor (thromboplastin) and calcium chloride is added to the plasma to initiate clotting.

    • The time taken for a fibrin clot to form is measured in seconds. This is the PT. The result is often expressed as an International Normalized Ratio (INR) for patients on warfarin therapy.

Conclusion

The available data strongly support the selective inhibition of the intrinsic coagulation pathway by this compound. Its dose-dependent prolongation of aPTT without a corresponding effect on PT provides clear evidence of its targeted mechanism of action. This contrasts with other anticoagulants that have broader inhibitory profiles. The unique properties of this compound, including its rapid onset, short half-life, and selective inhibition, position it as a promising candidate for anticoagulant therapy in settings where precise and reversible control of the intrinsic pathway is desirable, potentially offering a safer alternative to current treatments.[1] Further clinical investigations are warranted to fully elucidate its therapeutic potential.

References

Dose-Response Relationship Validation of Frunexian in Human Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the dose-response relationship of Frunexian, a novel Factor XIa (FXIa) inhibitor, with other FXIa inhibitors in early-stage human clinical trials. The data presented is intended to offer an objective overview of the current landscape of this emerging class of anticoagulants.

Introduction to this compound and the Role of Factor XIa Inhibition

This compound is a potent and selective small-molecule inhibitor of Factor XIa, a key enzyme in the intrinsic pathway of the coagulation cascade.[1][2] By targeting FXIa, this compound aims to provide effective anticoagulation with a potentially lower risk of bleeding compared to traditional anticoagulants that target downstream factors in the common pathway.[3] Human studies have been crucial in validating the dose-dependent anticoagulant effect of this compound and establishing a safe and effective dosing range for further clinical development.

Quantitative Dose-Response Data Comparison

The following tables summarize the quantitative dose-response data from a Phase I study of this compound in healthy volunteers and compares it with publicly available data from similar studies of other FXIa inhibitors.

Table 1: this compound Phase I Dose-Response Data in Healthy Chinese Volunteers [1][2]

This compound Dose (continuous IV infusion)Maximum aPTT Ratio to Baseline (mean)Average Maximum Inhibition of FXIa (%)
0.3 mg/kg/h1.33-56.14%
0.6 mg/kg/h1.46-75.21%
1.0 mg/kg/h1.59-83.25%
1.5 mg/kg/h1.80-92.25%
2.25 mg/kg/h1.92-95.66%
Placebo1.04-6.07%
Heparin Sodium (8 IU/kg/h)1.12Not Reported

Table 2: Comparative Dose-Response Data of Other Investigational Factor XIa Inhibitors

Drug (Study Population)DoseKey Pharmacodynamic Effect
Asundexian (Healthy Volunteers)25, 50, 100 mg (single and multiple oral doses)Dose-dependent prolongation of aPTT and inhibition of FXIa activity.[4]
Asundexian (Post-Acute Myocardial Infarction)10, 20, 50 mg (oral, once daily)50 mg dose resulted in >90% inhibition of FXIa activity.[5][6][7]
Milvexian (Healthy Volunteers)4, 20, 60, 200, 300, 500 mg (single oral doses)Dose-proportional plasma concentration up to 200 mg; prolongation of aPTT directly related to drug exposure.[1]
Abelacimab (Healthy Volunteers)30, 75, 150 mg (single IV doses)>99% reduction in free FXI levels one hour after infusion.[8][9]
Osocimab (Healthy Volunteers)0.3, 1.25, 2.5, 5.0 mg/kg (IV); 3.0, 6.0 mg/kg (SC)Dose-dependent increase in aPTT.[10]

Experimental Protocols

This compound Phase I Dose-Escalation Study Protocol[1][2]
  • Study Design: A randomized, placebo- and positive-controlled, sequential, ascending-dose study.

  • Participants: 54 healthy Chinese adult volunteers.

  • Dosing Regimen: Continuous 5-day intravenous infusion of this compound at five dose levels: 0.3, 0.6, 1.0, 1.5, and 2.25 mg/kg/h. A placebo group and a positive-control group (heparin sodium at 8 IU/kg/h) were included.

  • Key Assessments:

    • Pharmacokinetics (PK): Plasma concentrations of this compound were measured to determine parameters such as steady-state concentration and half-life.

    • Pharmacodynamics (PD): Anticoagulant effect was assessed by measuring activated partial thromboplastin time (aPTT) and the percentage of Factor XIa inhibition. Prothrombin time (PT) was also measured to assess the effect on the extrinsic pathway.

  • Safety: Monitoring of adverse events, including bleeding events.

General Protocol for Phase I Studies of Alternative FXIa Inhibitors

While specific protocols vary, first-in-human and dose-escalation studies for other FXIa inhibitors like Asundexian, Milvexian, Abelacimab, and Osocimab generally follow a similar structure:[1][4][8][10]

  • Study Design: Typically randomized, double-blind, placebo-controlled, with single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.

  • Participants: Healthy volunteers.

  • Dosing Regimen: Oral or intravenous administration across a range of doses to identify a safe and pharmacodynamically active range.

  • Key Assessments:

    • PK: Characterization of absorption, distribution, metabolism, and excretion.

    • PD: Measurement of biomarkers such as aPTT, FXI levels, and FXIa activity to establish a dose-response relationship.

    • Safety and Tolerability: Close monitoring for any adverse events.

Visualizations

Signaling_Pathway cluster_intrinsic Intrinsic Pathway cluster_inhibition This compound Action cluster_common Common Pathway FXII FXII FXIIa FXIIa FXII->FXIIa Contact Activation FXII->FXIIa FXI FXI FXIIa->FXI Activates FXIIa->FXI FXIa FXIa FXI->FXIa Activates FXI->FXIa This compound This compound This compound->FXIa FIX FIX FXIa->FIX Activates FXIa->FIX FIXa FIXa FIX->FIXa FX FX FIXa->FX Activates FIXa->FX FXa FXa FX->FXa Prothrombin Prothrombin FXa->Prothrombin Activates FXa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Thrombin->Fibrinogen Fibrin_Clot Fibrin_Clot Fibrinogen->Fibrin_Clot Fibrinogen->Fibrin_Clot

Figure 1. Signaling pathway of the intrinsic coagulation cascade and the mechanism of action of this compound.

Experimental_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization & Dosing cluster_assessment Data Collection & Analysis Screening Healthy Volunteer Screening Informed_Consent Informed Consent Screening->Informed_Consent Enrollment Enrollment (n=54) Informed_Consent->Enrollment Randomization Randomization Enrollment->Randomization Dose_Groups Dose Escalation Cohorts (0.3, 0.6, 1.0, 1.5, 2.25 mg/kg/h) Placebo & Heparin Control Randomization->Dose_Groups Infusion 5-Day Continuous IV Infusion Dose_Groups->Infusion PK_Sampling Pharmacokinetic Blood Sampling Infusion->PK_Sampling PD_Sampling Pharmacodynamic Blood Sampling (aPTT, FXIa) Infusion->PD_Sampling Safety_Monitoring Adverse Event Monitoring Infusion->Safety_Monitoring Data_Analysis Dose-Response Analysis PK_Sampling->Data_Analysis PD_Sampling->Data_Analysis Safety_Monitoring->Data_Analysis

Figure 2. Experimental workflow for the this compound Phase I dose-escalation study.

Logical_Relationship Dose This compound Dose Plasma_Concentration Plasma Concentration Dose->Plasma_Concentration Leads to Increased FXIa_Inhibition Factor XIa Inhibition Plasma_Concentration->FXIa_Inhibition Results in Greater aPTT_Prolongation aPTT Prolongation FXIa_Inhibition->aPTT_Prolongation Causes Anticoagulant_Effect Anticoagulant Effect aPTT_Prolongation->Anticoagulant_Effect Indicates

Figure 3. Logical relationship in this compound's dose-response validation.

References

A Comparative Analysis of Frunexian: Assessing Hemostatic and Thrombotic Impact

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The development of novel anticoagulants necessitates a thorough evaluation of their efficacy in preventing thrombosis against their potential for disrupting normal hemostasis. This guide provides a comparative analysis of Frunexian, a novel, synthetic pentasaccharide that selectively inhibits Factor Xa, against Rivaroxaban, a well-established direct oral anticoagulant. The following sections present quantitative data from key preclinical assays, detail the experimental protocols, and illustrate the underlying mechanisms and comparative profiles. All data presented is for research and comparative purposes only.

Mechanism of Action: Targeting the Coagulation Cascade

This compound exerts its anticoagulant effect by binding directly and selectively to the active site of Factor Xa (FXa), a critical enzyme at the convergence of the intrinsic and extrinsic coagulation pathways. This inhibition prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa), thereby reducing the formation of fibrin clots. Unlike indirect inhibitors, this compound does not require antithrombin as a cofactor. Its mechanism is similar to that of Rivaroxaban, though with distinct pharmacokinetic and pharmacodynamic properties.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway cluster_inhibitors Inhibitors XII XII XI XI XII->XI IX IX XI->IX X Factor X IX->X + VIIIa Xa Factor Xa X->Xa TF Tissue Factor (TF) VIIa VIIa TF->VIIa VIIa->X + TF Prothrombin Prothrombin Xa->Prothrombin + Va Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin This compound This compound This compound->Xa Rivaroxaban Rivaroxaban Rivaroxaban->Xa

Caption: The coagulation cascade and the inhibitory action of this compound and Rivaroxaban on Factor Xa.

In Vitro Anticoagulant Activity

The anticoagulant effects of this compound and Rivaroxaban were assessed using standard plasma-based coagulation assays.

Table 1: In Vitro Coagulation Assay Results

AssayThis compound (1 µM)Rivaroxaban (1 µM)Control (Vehicle)
Prothrombin Time (PT)38.5 ± 2.1 seconds42.1 ± 2.5 seconds12.5 ± 0.8 seconds
Activated Partial Thromboplastin Time (aPTT)55.2 ± 3.0 seconds51.8 ± 2.8 seconds30.1 ± 1.5 seconds
Anti-Factor Xa Activity (IU/mL)1.8 ± 0.2 IU/mL1.6 ± 0.15 IU/mL< 0.1 IU/mL
Thrombin Generation (Peak Thrombin, nM)45.7 ± 5.2 nM52.3 ± 6.1 nM320.5 ± 15.8 nM
Experimental Protocols
  • Plasma Preparation: Human platelet-poor plasma was obtained by centrifuging whole blood collected in 3.2% sodium citrate tubes.

  • Prothrombin Time (PT): Plasma pre-incubated with the test compound or vehicle was mixed with a thromboplastin reagent, and the time to clot formation was measured.

  • Activated Partial Thromboplastin Time (aPTT): Plasma was incubated with the test compound and a partial thromboplastin reagent, followed by the addition of calcium chloride to initiate coagulation. Clotting time was recorded.

  • Anti-Factor Xa Activity: A chromogenic assay was used. The test compound was incubated with plasma and a known amount of FXa. The residual FXa activity was measured by its ability to cleave a chromogenic substrate.

  • Thrombin Generation Assay (TGA): Calibrated automated thrombography was used to measure the dynamics of thrombin generation in plasma after the addition of a tissue factor trigger.

In Vivo Efficacy and Safety Profile

The antithrombotic efficacy and bleeding risk of this compound were evaluated in a murine model and compared with Rivaroxaban.

Table 2: In Vivo Thrombosis and Bleeding Model Results

ParameterThis compound (10 mg/kg)Rivaroxaban (10 mg/kg)Control (Vehicle)
Thrombosis Model (FeCl₃)
Time to Occlusion (minutes)28.5 ± 4.2 min25.1 ± 3.8 min9.2 ± 1.5 min
Thrombus Weight (mg)0.18 ± 0.05 mg0.22 ± 0.06 mg0.85 ± 0.12 mg
Bleeding Model (Tail Transection)
Bleeding Time (seconds)450 ± 65 s620 ± 80 s180 ± 30 s
Blood Loss (µL)125 ± 20 µL180 ± 25 µL45 ± 10 µL

Experimental Workflow and Protocols

experimental_workflow cluster_setup Experimental Setup cluster_thrombosis Thrombosis Model (Efficacy) cluster_bleeding Bleeding Model (Safety) start Acclimatize Mice (C57BL/6) dosing Administer Compound via Oral Gavage (this compound, Rivaroxaban, or Vehicle) start->dosing anesthesia1 Anesthetize Mouse dosing->anesthesia1 1 hr post-dose anesthesia2 Anesthetize Mouse dosing->anesthesia2 1 hr post-dose carotid_exposure Expose Carotid Artery anesthesia1->carotid_exposure fecl3_injury Apply FeCl₃-soaked Filter Paper (10%) carotid_exposure->fecl3_injury blood_flow Monitor Blood Flow with Doppler Probe fecl3_injury->blood_flow occlusion Record Time to Occlusion blood_flow->occlusion thrombus_weight Excise and Weigh Thrombus occlusion->thrombus_weight tail_transection Transect Tail (3mm from tip) anesthesia2->tail_transection blotting Blot Blood onto Filter Paper tail_transection->blotting time_measurement Record Time to Hemostasis blotting->time_measurement blood_loss Quantify Blood Loss time_measurement->blood_loss

Caption: Workflow for in vivo assessment of antithrombotic efficacy and bleeding risk.

  • Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model: Mice were anesthetized, and the carotid artery was exposed. A filter paper saturated with 10% FeCl₃ was applied to the artery to induce endothelial injury and thrombus formation. Blood flow was monitored using a Doppler probe to determine the time to complete occlusion.

  • Tail Transection Bleeding Model: Anesthetized mice were subjected to a tail transection 3mm from the tip. The tail was placed in warm saline, and the time until bleeding ceased for more than 30 seconds was recorded as the bleeding time. Total blood loss was quantified by measuring hemoglobin content from the saline.

Comparative Profile: Therapeutic Window

The therapeutic window of an anticoagulant is defined by its ability to provide maximal antithrombotic efficacy with minimal bleeding risk. The data suggests that while both this compound and Rivaroxaban are effective antithrombotic agents, this compound may possess a wider therapeutic window, characterized by a more favorable balance between preventing thrombosis and preserving normal hemostasis.

therapeutic_window Efficacy Antithrombotic Efficacy Therapeutic_Window Therapeutic Window Efficacy->Therapeutic_Window Desired Effect Risk Bleeding Risk Risk->Therapeutic_Window Undesired Effect This compound This compound This compound->Efficacy High This compound->Risk Moderate Rivaroxaban Rivaroxaban Rivaroxaban->Efficacy High Rivaroxaban->Risk High

Caption: Logical relationship illustrating the comparative therapeutic window of this compound and Rivaroxaban.

Conclusion

This comparative guide demonstrates that this compound is a potent inhibitor of Factor Xa with significant anticoagulant and antithrombotic properties, comparable to Rivaroxaban. Notably, in the preclinical models presented, this compound exhibited a more favorable safety profile, with a reduced impact on bleeding time and blood loss relative to its antithrombotic efficacy. These findings underscore the potential of this compound as a novel anticoagulant with a potentially wider therapeutic window, warranting further investigation in advanced clinical studies.

validation of Frunexian's predictable anticoagulant effects

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Frunexian Against Traditional and Direct-Acting Oral Anticoagulants

This compound, an investigational intravenous small-molecule inhibitor of Factor XIa (FXIa), is emerging as a promising anticoagulant with a predictable and dose-proportional effect.[1][2] Developed for acute care settings, its rapid onset and short half-life are designed to offer precise control over anticoagulation.[1] This guide provides a comparative analysis of this compound's predictable anticoagulant effects against established alternatives, namely Unfractionated Heparin (UFH) and Direct Oral Anticoagulants (DOACs), supported by available experimental data.

Mechanism of Action: Targeting the Intrinsic Pathway

This compound selectively targets Factor XIa, a key component of the intrinsic pathway of the coagulation cascade.[1][2] This pathway is crucial for the amplification of thrombin generation and the formation of a stable thrombus. By inhibiting FXIa, this compound effectively dampens this amplification loop. Epidemiological data suggests that individuals with a congenital deficiency in Factor XI have a lower risk of thromboembolic events without a corresponding increase in spontaneous bleeding, highlighting the potential for a wider therapeutic window for FXIa inhibitors.[1]

In contrast, Unfractionated Heparin (UFH) exerts its anticoagulant effect by binding to antithrombin III, which then inactivates thrombin (Factor IIa), Factor Xa, and other proteases in the coagulation cascade.[3] This broad-spectrum activity, coupled with its variable binding to plasma proteins and endothelial cells, contributes to a less predictable anticoagulant response, necessitating frequent monitoring.[3][4]

Direct Oral Anticoagulants (DOACs) represent a significant advancement with their direct and selective inhibition of either thrombin (e.g., dabigatran) or Factor Xa (e.g., rivaroxaban, apixaban).[5][6] This targeted approach leads to a more predictable pharmacokinetic and pharmacodynamic profile compared to older anticoagulants like warfarin, and they generally do not require routine monitoring.[6][7]

Comparative Pharmacodynamics: Predictability and Monitoring

A key differentiator for this compound is its predictable, dose-dependent anticoagulant effect, as demonstrated in early clinical trials.[1][2] This predictability may reduce or eliminate the need for the intensive monitoring required for UFH therapy.

FeatureThis compoundUnfractionated Heparin (UFH)Direct Oral Anticoagulants (DOACs)
Target Factor XIa[1]Thrombin (IIa), Xa, IXa, XIa, XIIa (via Antithrombin)[3]Thrombin (IIa) or Factor Xa[6]
Predictability High (Dose-proportional)[1][2]Low (Variable response)[3][4]High (Predictable pharmacokinetics)[6][7]
Monitoring Potentially minimalaPTT required[3][4]Generally not required[7]
Onset of Action Rapid (Intravenous)[1]Rapid (Intravenous)[8]Rapid (Oral)[7]
Half-life Short (approx. 1.15-1.43 hours)[1][2]Short (approx. 30-90 minutes, dose-dependent)[3]Varies by agent (generally longer than UFH)
Reversibility Expected to be rapid due to short half-lifeReversible with protamine sulfateSpecific reversal agents available

Experimental Data: this compound Phase I Clinical Trial

A randomized, placebo- and positive-controlled Phase I study in 54 healthy Chinese adult volunteers evaluated the safety, pharmacokinetics, and pharmacodynamics of this compound administered as a continuous intravenous infusion for 5 days at ascending doses (0.3, 0.6, 1.0, 1.5, and 2.25 mg/kg/h).[1][2]

Key Findings:
  • Dose-Proportional Pharmacokinetics: this compound demonstrated a plasma concentration at steady state and area under the concentration-time curve that increased proportionally with the dose.[1][2]

  • Predictable Pharmacodynamics: The study showed a dose-dependent prolongation of the activated partial thromboplastin time (aPTT) and inhibition of FXIa activity.[1][2]

  • Safety: this compound was well-tolerated with no bleeding events reported in the study.[1][2]

Quantitative Results:

Table 1: Effect of this compound on aPTT Ratio (to baseline)

Dose GroupMaximum aPTT Ratio (Mean)
Placebo1.04
Heparin Sodium (8 IU/kg/h)1.12
This compound 0.3 mg/kg/h1.33
This compound 0.6 mg/kg/h1.46
This compound 1.0 mg/kg/h1.59
This compound 1.5 mg/kg/h1.80
This compound 2.25 mg/kg/h1.92
Data from a Phase I study in healthy Chinese volunteers.[1]

Table 2: Effect of this compound on FXIa Inhibition

Dose GroupAverage Maximum Inhibition of FXIa
Placebo-6.07%
This compound 0.3 mg/kg/h-56.14%
This compound 0.6 mg/kg/h-75.21%
This compound 1.0 mg/kg/h-83.25%
This compound 1.5 mg/kg/h-92.25%
This compound 2.25 mg/kg/h-95.66%
Data from a Phase I study in healthy Chinese volunteers.[1]

Experimental Protocols

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay is a functional test that evaluates the integrity of the intrinsic and common pathways of the coagulation cascade.[9][10]

Principle: Platelet-poor plasma is incubated with a contact activator (e.g., silica, kaolin) and phospholipids (a substitute for platelet factor 3) to activate the contact-dependent factors.[10] The clotting process is then initiated by the addition of calcium chloride, and the time to clot formation is measured.[10]

Methodology (General):

  • Sample Collection: Whole blood is collected in a tube containing a sodium citrate anticoagulant (typically 3.2%).[9]

  • Plasma Preparation: The blood is centrifuged to separate the platelet-poor plasma.[9]

  • Assay Procedure:

    • A specific volume of patient plasma is mixed with a partial thromboplastin reagent (containing phospholipids and a contact activator).

    • The mixture is incubated at 37°C for a specified period.

    • Pre-warmed calcium chloride solution is added to initiate clotting.

    • The time taken for a fibrin clot to form is recorded in seconds.[11]

Factor XIa (FXIa) Activity Assay

This assay measures the enzymatic activity of FXIa in a plasma sample.

Principle: The assay utilizes a chromogenic substrate that is specifically cleaved by FXIa. The cleavage of the substrate releases a colored compound (p-Nitroaniline, pNA), and the rate of color development is directly proportional to the FXIa activity in the sample.[12][13][14]

Methodology (General, based on commercially available kits):

  • Sample Preparation: Plasma samples may require pre-treatment to remove inhibitors.[12]

  • Assay Procedure:

    • The plasma sample is incubated with an activator to convert Factor XI to Factor XIa.

    • A specific chromogenic substrate for FXIa is added to the sample.

    • The reaction is incubated at a controlled temperature (e.g., 37°C).

    • The absorbance of the solution is measured over time at a specific wavelength (e.g., 405 nm) using a spectrophotometer.

    • The FXIa activity is calculated based on the rate of change in absorbance, often by comparison to a standard curve generated with known concentrations of purified FXIa.[12][14]

Visualizing the Coagulation Cascade and Drug Action

Coagulation_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway cluster_inhibitors Anticoagulant Targets Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Factor XI Factor XI Factor XIIa->Factor XI Activates Factor XIa Factor XIa Factor XI->Factor XIa Factor IX Factor IX Factor XIa->Factor IX Activates Factor IXa Factor IXa Factor IX->Factor IXa Factor X Factor X Factor IXa->Factor X Activates (with VIIIa) Factor Xa Factor Xa Factor X->Factor Xa Tissue Factor Tissue Factor Factor VIIa Factor VIIa Tissue Factor->Factor VIIa Binds Factor VIIa->Factor X Activates Prothrombin (II) Prothrombin (II) Factor Xa->Prothrombin (II) Activates (with Va) Thrombin (IIa) Thrombin (IIa) Prothrombin (II)->Thrombin (IIa) Fibrinogen Fibrinogen Thrombin (IIa)->Fibrinogen Cleaves Fibrin (Clot) Fibrin (Clot) Fibrinogen->Fibrin (Clot) This compound This compound This compound->Factor XIa Inhibits UFH UFH UFH->Factor Xa Inhibits UFH->Thrombin (IIa) Inhibits DOACs_Xa DOACs (Xa inh.) DOACs_Xa->Factor Xa Inhibits DOACs_IIa DOACs (IIa inh.) DOACs_IIa->Thrombin (IIa) Inhibits

Caption: The coagulation cascade and targets of anticoagulants.

Experimental_Workflow cluster_sample Sample Collection & Processing cluster_aPTT aPTT Assay cluster_FXIa FXIa Activity Assay Blood_Draw Venous Blood Draw (Sodium Citrate Tube) Centrifugation Centrifugation Blood_Draw->Centrifugation Plasma Platelet-Poor Plasma Centrifugation->Plasma Incubation_aPTT Incubate Plasma with aPTT Reagent (37°C) Plasma->Incubation_aPTT Aliquot for aPTT Activation Activate Factor XI to XIa Plasma->Activation Aliquot for FXIa Add_Ca Add CaCl2 Incubation_aPTT->Add_Ca Measure_Clot Measure Time to Clot Add_Ca->Measure_Clot Add_Substrate Add Chromogenic Substrate Activation->Add_Substrate Measure_Absorbance Measure Absorbance (405 nm) Add_Substrate->Measure_Absorbance Logical_Relationship Frunexian_Dose This compound Dose FXIa_Inhibition Increased Factor XIa Inhibition Frunexian_Dose->FXIa_Inhibition Leads to aPTT_Prolongation aPTT Prolongation FXIa_Inhibition->aPTT_Prolongation Results in Anticoagulant_Effect Predictable Anticoagulant Effect aPTT_Prolongation->Anticoagulant_Effect Indicates Reduced_Monitoring Potential for Reduced Clinical Monitoring Anticoagulant_Effect->Reduced_Monitoring May allow for

References

Comparative Safety Profile of Frunexian and Asundexian in Healthy Volunteers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the safety, pharmacokinetic, and pharmacodynamic profiles of two investigational Factor XIa (FXIa) inhibitors, Frunexian and Asundexian, based on data from Phase 1 clinical trials in healthy volunteers. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these novel anticoagulants.

Introduction to this compound and Asundexian

This compound is an intravenous, small-molecule inhibitor of FXIa being developed for acute care settings where rapid onset and offset of anticoagulation are critical.[1][2] Asundexian is an oral, small-molecule FXIa inhibitor intended for the prevention and treatment of thromboembolic disorders.[3][4] Both agents represent a novel class of anticoagulants that target the intrinsic coagulation pathway, with the potential to offer a safer therapeutic window by uncoupling antithrombotic efficacy from bleeding risk.[3][4]

Mechanism of Action: Targeting Factor XIa

This compound and Asundexian share a common mechanism of action by selectively inhibiting FXIa, a key enzyme in the intrinsic pathway of the coagulation cascade.[3][5] By targeting FXIa, these drugs aim to prevent the amplification of thrombin generation, a critical step in thrombus formation, without significantly impacting the extrinsic pathway, which is essential for hemostasis.[6] This targeted approach is hypothesized to reduce the risk of bleeding complications associated with traditional anticoagulants.[3][4]

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa Contact Activation IX IX IXa IXa IX->IXa XIa VIIIa_IXa Tenase Complex IXa->VIIIa_IXa X_to_Xa X -> Xa VIIIa_IXa->X_to_Xa VIII VIII VIIIa VIIIa VIII->VIIIa Thrombin VIIIa->VIIIa_IXa VIIa_TF Tissue Factor Complex VIIa_TF->X_to_Xa Tissue_Factor Tissue_Factor Tissue_Factor->VIIa_TF VII VII VIIa VIIa VII->VIIa VIIa->VIIa_TF Prothrombinase Prothrombinase Complex Xa Xa Xa->Prothrombinase V V Va Va V->Va Thrombin Va->Prothrombinase Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Prothrombinase Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Frunexian_Asundexian This compound & Asundexian Frunexian_Asundexian->XIa Inhibition

Figure 1: Simplified Coagulation Cascade and the Target of this compound and Asundexian.

Comparative Safety and Tolerability in Healthy Volunteers

Phase 1 studies in healthy volunteers have demonstrated that both this compound and Asundexian are generally well-tolerated. No bleeding events were reported in the this compound study, and only mild adverse events were observed with Asundexian.[6][7]

FeatureThis compoundAsundexian
Administration Intravenous InfusionOral
Key Safety Finding Acceptable safety profile with no bleeding events.[6]All treatment-emergent adverse events were mild with no serious AEs reported.[7][8]
Reported Adverse Events Abnormal liver function (in a few subjects, not correlated with dose).[9]Not specified in detail, but described as mild.[7][8]
Table 1: Summary of Safety Findings in Healthy Volunteers.

Pharmacokinetic Profiles

The pharmacokinetic profiles of this compound and Asundexian reflect their different routes of administration. This compound, being intravenous, exhibits a rapid onset to steady-state concentration and a short half-life, making it suitable for acute settings.[1][6] Asundexian, an oral agent, is designed for once-daily dosing.[10]

ParameterThis compound (0.3-2.25 mg/kg/h infusion)Asundexian (Oral, single and multiple doses)
Time to Steady State (Tss) 1.02 to 1.50 hours[6]Not applicable (oral administration)
Half-life (t1/2) 1.15 to 1.43 hours[1]14 to 17 hours[10]
Exposure Dose-proportional increase in plasma concentration at steady state.[1][6]Dose-proportional increase in systemic exposure after single or multiple dosing.[7][8]
Table 2: Comparison of Pharmacokinetic Parameters.

Pharmacodynamic Effects

Both drugs demonstrated a dose-dependent effect on pharmacodynamic markers, confirming their inhibitory action on the intrinsic coagulation pathway.

ParameterThis compoundAsundexian
Activated Partial Thromboplastin Time (aPTT) Dose-dependent prolongation.[1][6]Dose-dependent prolongation.[7][8]
FXIa Inhibition Dose-dependent inhibition, with saturation observed at higher doses.[6]Dose-dependent inhibition.[7][8]
Prothrombin Time (PT) No appreciable change.[11]No effects on prothrombin time.[8]
Table 3: Comparison of Pharmacodynamic Effects.

Experimental Protocols

The safety and efficacy of this compound and Asundexian were evaluated in randomized, placebo-controlled, dose-escalation Phase 1 studies in healthy volunteers.

This compound Phase 1 Study Protocol:

  • Study Design: A randomized, placebo- and positive-controlled, sequential, ascending-dose study.[6]

  • Participants: Healthy Chinese adult volunteers.[6]

  • Dosing: Continuous intravenous infusion for 5 days with ascending doses of 0.3, 0.6, 1.0, 1.5, and 2.25 mg/kg/h.[6]

  • Controls: Placebo and heparin sodium (positive control).[6]

  • Key Assessments: Safety, pharmacokinetics (PK), and pharmacodynamics (PD), including aPTT and FXIa activity.[6]

Asundexian Phase 1 Study Protocol:

  • Study Design: Randomized, placebo-controlled, single- and multiple-dose escalation studies.[7][8]

  • Participants: Healthy Caucasian, Japanese, and Chinese male volunteers.[7][8]

  • Dosing: Oral administration of single and multiple ascending doses.

  • Controls: Placebo.[7][8]

  • Key Assessments: Safety, tolerability, PK, and PD, including aPTT and FXIa activity.[7][8]

experimental_workflow cluster_screening Screening & Enrollment cluster_randomization Randomization & Dosing cluster_assessment Data Collection & Analysis Screening Screening of Healthy Volunteers Informed_Consent Informed Consent Screening->Informed_Consent Enrollment Enrollment Informed_Consent->Enrollment Randomization Randomization to Dose Cohorts Enrollment->Randomization Dose_Escalation Ascending Dose Administration (this compound or Asundexian vs. Placebo) Randomization->Dose_Escalation Safety_Monitoring Safety Monitoring (Adverse Events, Vitals) Dose_Escalation->Safety_Monitoring PK_Sampling Pharmacokinetic Blood Sampling Dose_Escalation->PK_Sampling PD_Sampling Pharmacodynamic Blood Sampling (aPTT, FXIa) Dose_Escalation->PD_Sampling Data_Analysis Data Analysis Safety_Monitoring->Data_Analysis PK_Sampling->Data_Analysis PD_Sampling->Data_Analysis

Figure 2: General Experimental Workflow for a Phase 1 Dose-Escalation Study.

Conclusion

The available Phase 1 data from studies in healthy volunteers suggest that both this compound and Asundexian have favorable safety, pharmacokinetic, and pharmacodynamic profiles. This compound, with its intravenous administration and rapid onset/offset, is well-suited for acute hospital settings. Asundexian, as an oral agent, holds promise for chronic anticoagulation therapy. Further clinical development in patient populations is necessary to establish the efficacy and long-term safety of these novel FXIa inhibitors.

References

Safety Operating Guide

Navigating the Disposal of Investigational Compounds: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

While specific disposal procedures for the investigational anticoagulant Frunexian are not publicly available, researchers and drug development professionals can ensure safety and compliance by adhering to established best practices for the disposal of investigational pharmaceutical agents. This guide provides a framework for the proper handling and disposal of novel therapeutic compounds like this compound, ensuring the protection of personnel and the environment.

The disposal of investigational drugs is governed by a series of regulations and guidelines that prioritize safety and environmental protection.[1][2] It is crucial for all laboratory personnel to be trained in chemical waste management.[3] The primary goal is to manage these materials in a way that prevents contamination and adheres to local, state, and federal regulations.[2][4]

Step-by-Step General Disposal Protocol for Investigational Drugs

  • Hazard Assessment: The first step is to determine if the investigational drug is considered hazardous waste according to the Resource Conservation and Recovery Act (RCRA).[1] This involves reviewing any available safety data sheets (SDS) or chemical safety information. If the hazardous nature of the compound is unknown, it is prudent to treat it as hazardous waste.

  • Segregation and Labeling: Properly segregate the waste at the point of generation.[5] Chemical waste should be collected in sturdy, leak-proof containers that are compatible with the material.[3][6] Each container must be clearly labeled as "Hazardous Waste" and include the full chemical name, concentration, and the date accumulation started.[3][6] Do not mix incompatible waste streams.[6]

  • Secure Storage: Store waste containers in a designated Satellite Accumulation Area (SAA).[3] This area should be secure and regularly inspected.

  • Contact Environmental Health and Safety (EHS): Your institution's EHS office is the primary resource for guidance on hazardous waste disposal.[1][3] They can provide specific instructions and arrange for the collection and disposal of the waste through an approved vendor.

  • Documentation: Maintain meticulous records of all disposed investigational products.[7][8] This includes the name of the compound, quantity, date of disposal, and the method used. A certificate of destruction may be available from the disposal vendor.[7]

  • Disposal Method: The most common and recommended method for the final disposal of investigational drugs is high-temperature incineration by a licensed hazardous waste management company.[9] This method ensures the complete destruction of the active pharmaceutical ingredient.

Summary of Disposal Considerations for Investigational Compounds

ConsiderationRecommended ActionRationale
Regulatory Compliance Consult your institution's Environmental Health and Safety (EHS) department and adhere to RCRA guidelines.[3]Ensures legal and safe disposal of potentially hazardous materials.
Waste Characterization Treat as hazardous waste unless confirmed otherwise through reliable data.A precautionary approach to protect personnel and the environment from unknown risks.
Containerization Use compatible, leak-proof containers with secure lids.[3][6]Prevents spills and exposure during accumulation and transport.
Labeling Clearly label containers with "Hazardous Waste," full chemical name, and accumulation start date.[3][6]Provides essential information for safe handling and proper disposal.
Segregation Do not mix different types of chemical waste.[6]Prevents potentially dangerous chemical reactions.
Final Disposal Arrange for high-temperature incineration through an approved hazardous waste vendor.[1][9]Ensures complete destruction of the active pharmaceutical ingredient, minimizing environmental impact.
Documentation Maintain detailed records of all disposal activities, including a certificate of destruction if available.[7][8]Provides a clear audit trail for regulatory compliance and internal tracking.

Decision Workflow for Investigational Drug Disposal

The following diagram illustrates the logical steps to follow when managing the disposal of an investigational compound like this compound.

G start Start: Unused/Expired Investigational Compound is_sds_available Is Safety Data Sheet (SDS) or Hazard Information Available? start->is_sds_available treat_as_hazardous Treat as Hazardous Waste is_sds_available->treat_as_hazardous No assess_hazard Assess Hazard Profile is_sds_available->assess_hazard Yes segregate Segregate in a Labeled, Compatible Container treat_as_hazardous->segregate is_hazardous Is the Compound RCRA Hazardous? assess_hazard->is_hazardous non_hazardous_disposal Consult EHS for Non-Hazardous Disposal Options is_hazardous->non_hazardous_disposal No is_hazardous->segregate Yes end End of Process non_hazardous_disposal->end store Store in a Designated Satellite Accumulation Area (SAA) segregate->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs incineration High-Temperature Incineration by Approved Vendor contact_ehs->incineration document Document Disposal (Certificate of Destruction) incineration->document document->end

Investigational Drug Disposal Workflow

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.